2-(4-Fluorophenoxy)phenylboronic acid
Description
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Properties
IUPAC Name |
[2-(4-fluorophenoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BFO3/c14-9-5-7-10(8-6-9)17-12-4-2-1-3-11(12)13(15)16/h1-8,15-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUZUFXCNHAMELI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1OC2=CC=C(C=C2)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
synthesis of 2-(4-Fluorophenoxy)phenylboronic acid
An In-depth Technical Guide to the Synthesis of 2-(4-Fluorophenoxy)phenylboronic Acid
Abstract
This compound is a valuable building block in modern organic synthesis, particularly as a precursor for Suzuki-Miyaura cross-coupling reactions in the development of novel pharmaceuticals and advanced materials. The diaryl ether motif coupled with the versatile boronic acid functionality makes it a strategic component for constructing complex molecular architectures. This guide provides a comprehensive overview of a reliable and efficient synthetic pathway to this target molecule. We will delve into the mechanistic underpinnings of the key transformations, provide detailed, field-tested experimental protocols, and discuss best practices for purification and characterization, tailored for researchers, scientists, and drug development professionals.
Strategic Overview: A Retrosynthetic Approach
A logical retrosynthetic analysis of the target molecule, this compound (1 ), suggests two primary bond disconnections: the Carbon-Boron (C-B) bond and the diaryl ether Carbon-Oxygen (C-O) bond.
Caption: Retrosynthetic pathways for the target molecule.
While multiple routes are conceivable, Strategy 1, which involves first constructing the diaryl ether backbone and subsequently introducing the boronic acid moiety, proves to be the most robust and widely applicable approach. This strategy leverages the stability of the diaryl ether intermediate and utilizes well-established, high-yielding reactions for the final borylation step. This guide will focus exclusively on this superior pathway.
Synthetic Workflow: From Starting Materials to Final Product
The chosen synthetic route is a two-step process. It begins with the formation of the diaryl ether via an Ullmann condensation, followed by a low-temperature lithiation-borylation to install the boronic acid group.
Caption: The two-step synthetic workflow.
Step 1: Synthesis of the Diaryl Ether Core via Ullmann Condensation
The formation of the C-O bond is achieved through a copper-catalyzed Ullmann condensation. Classical Ullmann conditions require harsh temperatures (100-220 °C), often without a solvent.[1] However, modern protocols utilize soluble copper(I) catalysts and ligands, allowing for significantly milder reaction conditions and broader functional group tolerance.[2][3]
Causality Behind Experimental Choices:
-
Starting Materials: We select 2-bromoiodobenzene and 4-fluorophenol. The greater reactivity of the C-I bond compared to the C-Br bond in the oxidative addition step to the copper catalyst ensures selective formation of the desired diaryl ether, leaving the bromo-substituent intact for the subsequent borylation step.
-
Catalyst System: A combination of Copper(I) iodide (CuI) as the catalyst precursor and a ligand such as 1,10-phenanthroline or a diol is employed. The ligand stabilizes the copper center, enhances its solubility, and facilitates the catalytic cycle.[3]
-
Base: A mild inorganic base like potassium carbonate (K₂CO₃) or the more effective cesium carbonate (Cs₂CO₃) is used to deprotonate the phenol, forming the nucleophilic phenoxide in situ.[4]
Mechanism of the Ullmann Condensation
The reaction proceeds through a Cu(I)/Cu(III) catalytic cycle.
Caption: Simplified catalytic cycle of the Ullmann Condensation.
Experimental Protocol: Synthesis of 2-Bromo-1-(4-fluorophenoxy)benzene
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| 2-Bromoiodobenzene | 1.0 | 282.91 | 14.15 g (50 mmol) |
| 4-Fluorophenol | 1.1 | 112.11 | 6.17 g (55 mmol) |
| Copper(I) Iodide (CuI) | 0.1 | 190.45 | 0.95 g (5 mmol) |
| 1,10-Phenanthroline | 0.2 | 180.21 | 1.80 g (10 mmol) |
| Potassium Carbonate (K₂CO₃) | 2.0 | 138.21 | 13.82 g (100 mmol) |
| Toluene | - | - | 250 mL |
Procedure:
-
To a dry 500 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-bromoiodobenzene, 4-fluorophenol, CuI, 1,10-phenanthroline, and K₂CO₃.
-
Evacuate and backfill the flask with dry nitrogen three times.
-
Add dry toluene (250 mL) via cannula.
-
Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.
-
After completion, cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst. Wash the pad with ethyl acetate (3 x 50 mL).
-
Combine the organic filtrates and wash with 1M NaOH (2 x 100 mL) to remove unreacted phenol, followed by brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-bromo-1-(4-fluorophenoxy)benzene as a colorless oil or low-melting solid. (Expected yield: 75-85%).
Step 2: Introduction of the Boronic Acid Moiety
The conversion of the aryl bromide to the corresponding boronic acid is efficiently achieved via a lithiation-borylation sequence. This classic organometallic transformation involves a halogen-metal exchange followed by trapping the resulting aryllithium species with a borate ester.[5][6]
Causality Behind Experimental Choices:
-
Reagents: n-Butyllithium (n-BuLi) is a strong base used to perform the bromine-lithium exchange at a cryogenic temperature (-78 °C) to prevent side reactions. Triisopropyl borate (B(OiPr)₃) is used as the boron electrophile. It is less reactive and sterically hindered than trimethyl borate, which helps to minimize the formation of over-borylated byproducts.
-
Conditions: The reaction is run at -78 °C (a dry ice/acetone bath) because aryllithium intermediates can be unstable at higher temperatures, potentially leading to decomposition or undesired side reactions.
-
Workup: An acidic workup is crucial to hydrolyze the initially formed boronate ester complex to the final boronic acid.
Mechanism of Lithiation-Borylation
The process involves three distinct stages: deprotonation, borylation, and hydrolysis.[7]
Caption: Key stages of the lithiation-borylation reaction.
Experimental Protocol: Synthesis of this compound
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| 2-Bromo-1-(4-fluorophenoxy)benzene | 1.0 | 269.10 | 10.76 g (40 mmol) |
| Tetrahydrofuran (THF), anhydrous | - | - | 200 mL |
| n-Butyllithium (2.5 M in hexanes) | 1.1 | 64.06 | 17.6 mL (44 mmol) |
| Triisopropyl borate | 1.2 | 188.08 | 9.0 mL (48 mmol) |
| Hydrochloric Acid (2 M) | - | - | ~100 mL |
Procedure:
-
To a flame-dried 500 mL three-necked flask under a nitrogen atmosphere, add 2-bromo-1-(4-fluorophenoxy)benzene and anhydrous THF (200 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (2.5 M in hexanes) dropwise over 20 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
Add triisopropyl borate dropwise, again maintaining the temperature below -70 °C.
-
After the addition is complete, stir the reaction at -78 °C for an additional 2 hours, then allow it to warm slowly to room temperature overnight.
-
Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 2 M HCl (~100 mL) until the aqueous layer is acidic (pH ~1-2).
-
Stir vigorously for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purification and Characterization
Boronic acids are known to be challenging to purify via standard silica gel chromatography due to their potential to dehydrate into boroxine trimers or interact strongly with the Lewis basic silanol groups on the silica surface, leading to tailing and product loss.[8][9]
Purification Protocol
-
Recrystallization (Preferred Method): The crude this compound can often be purified by recrystallization. A common solvent system is a mixture of an ethereal solvent (like diethyl ether) and a non-polar solvent (like hexanes or petroleum ether). Dissolve the crude solid in a minimum amount of the more soluble solvent at room temperature or with gentle warming, then slowly add the less soluble solvent until turbidity persists. Allow to cool slowly to induce crystallization.
-
Acid/Base Extraction: Boronic acids are weakly acidic and can be purified by extraction.[10]
-
Dissolve the crude product in diethyl ether.
-
Extract with a cold, dilute aqueous base (e.g., 1M NaOH). The boronic acid will move to the aqueous layer as the sodium boronate salt.
-
Wash the aqueous layer with ether or dichloromethane to remove non-acidic impurities.
-
Carefully re-acidify the aqueous layer with cold 2M HCl to re-precipitate the pure boronic acid.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
-
Chromatography on Treated Silica: If chromatography is necessary, using silica gel pre-treated with boric acid can suppress the undesired interactions and improve separation.[11][12]
Characterization Data
-
Compound: this compound
-
Molecular Formula: C₁₂H₁₀BFO₃
-
Molecular Weight: 232.02 g/mol [13]
-
Appearance: White to off-white solid.
-
¹H NMR (400 MHz, DMSO-d₆): Expected chemical shifts (δ, ppm) would include signals for the aromatic protons and a broad singlet for the B(OH)₂ protons (typically δ 8.0-8.5). The aromatic region (δ 6.8-7.8) will show complex splitting patterns corresponding to the two distinct, substituted phenyl rings.
-
¹³C NMR (101 MHz, DMSO-d₆): Signals corresponding to the 12 aromatic carbons are expected, with the carbon bearing the boron atom appearing as a broad signal. The C-F coupling will be observable on the fluorinated ring.
-
Mass Spectrometry (ESI-): m/z calculated for C₁₂H₉BFO₃⁻ [M-H]⁻: 231.06; found 231.05.
Safety Considerations
-
Organolithium Reagents: n-Butyllithium is pyrophoric and reacts violently with water and protic solvents. It must be handled under a strict inert atmosphere (nitrogen or argon) using proper syringe and cannula techniques. It can cause severe chemical burns.
-
Solvents: Anhydrous THF can form explosive peroxides and should be handled with care. Toluene and other organic solvents are flammable and should be used in a well-ventilated fume hood away from ignition sources.
-
Boron Reagents: Triisopropyl borate is flammable. Boronic acids, in general, should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
The is reliably achieved through a two-step sequence featuring a modern Ullmann condensation to form the diaryl ether intermediate, followed by a robust lithiation-borylation protocol. This strategic approach ensures high yields and provides a pure final product when coupled with appropriate purification techniques. The mechanistic insights and detailed protocols provided in this guide offer researchers a solid foundation for the successful synthesis of this important chemical building block, empowering further advancements in drug discovery and materials science.
References
- Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-catalyzed cross-coupling reactions; Wiley-VCH, 2004.
- Littke, A. F., & Fu, G. C. Palladium-Catalyzed Coupling of Aryl Chlorides and Arylboronic Acids: A New, General Method for the Synthesis of Biaryls. Angewandte Chemie International Edition, 1998, 37(24), 3387-3388.
- Miyaura, N., & Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95(7), 2457-2483.
-
Puri, S. How to purify boronic acids/boronate esters?. ResearchGate, 2016 .
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BenchChem Technical Support Team. Technical Support Center: Purification of Boronic Acid Pinacol Esters. BenchChem, 2025 .
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. Chemistry LibreTexts, 2024 .
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BYJU'S. Merits of the Suzuki Coupling Reaction. BYJU'S.
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SynArchive. Ullmann Condensation. SynArchive.
- BenchChem. The Ullmann Condensation for Diaryl Ether Synthesis: A Core Mechanism Deep-Dive. BenchChem, 2025.
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Ishiyama, T., et al. One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 2005 , 7(12), 2361-2364.
- Mandal, S., et al. Proposed mechanism of coupling reaction of arylboronic acids with aryl halides in the presence of Ni(II)/β‐cyclodextrin.
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Google Patents. Process for purification of boronic acid and its derivatives. Google Patents, 2005 .
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Molander, G. A., et al. Palladium-catalyzed, direct boronic acid synthesis from aryl chlorides: a simplified route to diverse boronate ester derivatives. Journal of the American Chemical Society, 2010 , 132(50), 17701-17703.
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Molander, G. A., et al. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Journal of the American Chemical Society, 2010 , 132(50), 17701-17703.
-
Ghosh, A., et al. General, Mild, and Intermolecular Ullmann-Type Synthesis of Diaryl and Alkyl Aryl Ethers Catalyzed by Diol−Copper(I) Complex. The Journal of Organic Chemistry, 2011 , 76(21), 8856-8865.
-
Hitosugi, S., et al. A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 2015 , 44(10), 1362-1364.
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Leonori, D., & Aggarwal, V. K. Lithiation-borylation methodology and its application in synthesis. Accounts of Chemical Research, 2014 , 47(10), 3174-3183.
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Rev. Soc. Quím. Méx. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. SciELO México, 2003 , 47(3).
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Chemistry Stack Exchange. Challenging purification of organoboronic acids. Chemistry Stack Exchange, 2025 .
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Blakemore, D. C., et al. Studies on the Lithiation, Borylation, and 1,2‐Metalate Rearrangement of O‐Cycloalkyl 2,4,6‐Triisopropylbenzoates. Angewandte Chemie, 2018 .
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Organic Chemistry Portal. Arylboronic acid or boronate synthesis. Organic Chemistry Portal.
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Yeung, K., et al. Lithiation–borylation methodology in the total synthesis of natural products. Natural Product Reports, 2022 , 39(6), 1152-1188.
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Alarcon, L., et al. Spectral Properties of Fluorophores Combining the Boronic Acid Group with Electron Donor or Withdrawing Groups. Implication in the Development of Fluorescence Probes for Saccharides. Molecules, 2014 , 19(7), 10390-10404.
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MySkinRecipes. (4-(4-Fluorophenoxy)phenyl)boronic acid. MySkinRecipes.
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Giacomazzo, G. E., et al. A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. RSC Advances, 2019 , 9(53), 30773-30783.
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2-(4-Fluorophenoxy)phenylboronic acid characterization data
An In-depth Technical Guide to the Characterization of 2-(4-Fluorophenoxy)phenylboronic acid
Introduction
This compound is a bifunctional organic compound of significant interest to the pharmaceutical and materials science sectors. As a substituted arylboronic acid, it serves as a critical building block in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl and heteroaryl structures that form the core of many drug candidates and functional materials. The presence of the fluorophenoxy moiety introduces specific steric and electronic properties, influencing molecular conformation, metabolic stability, and binding interactions of the final products.
Given its role as a key starting material, rigorous and unambiguous characterization is paramount to ensure the identity, purity, and stability of this compound. Impurities or degradation products, such as the corresponding cyclic anhydride (boroxine), can adversely affect reaction yields, introduce downstream purification challenges, and compromise the integrity of the final product.
This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the essential analytical techniques for the complete characterization of this reagent. It moves beyond a simple listing of data points to explain the rationale behind methodological choices, offering field-proven insights into data acquisition and interpretation.
Compound Identification and Physicochemical Properties
A precise identification is the foundation of all subsequent analytical work. The fundamental properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1334402-78-6 | [1][2] |
| Molecular Formula | C₁₂H₁₀BFO₃ | [1] |
| Molecular Weight | 232.02 g/mol | [3] |
| Appearance | Solid (typically white to off-white) | [1] |
| InChI Key | DUZUFXCNHAMELI-UHFFFAOYSA-N | [1] |
Molecular Structure
The structural arrangement of the molecule is key to understanding its reactivity and spectral properties.
Caption: Molecular structure of this compound.
Core Spectroscopic Characterization
Spectroscopic analysis provides direct evidence of the molecular structure and bonding environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, a suite of experiments including ¹H, ¹³C, ¹⁹F, and ¹¹B NMR is necessary for full characterization.
Rationale & Expertise:
-
¹H NMR confirms the presence and connectivity of protons, providing information on the substitution pattern of the two aromatic rings.
-
¹³C NMR identifies all unique carbon environments. The carbon directly attached to the boron atom (ipso-carbon) often shows a broader signal due to quadrupolar relaxation of the attached boron nucleus.[4]
-
¹⁹F NMR is a highly sensitive and specific experiment that provides a clear signal for the fluorine atom, confirming its presence and chemical environment.
-
¹¹B NMR is essential for characterizing boronic acids. The chemical shift is highly sensitive to the hybridization state of the boron atom. A trigonal planar (sp²) boronic acid typically resonates around +30 ppm, while a tetrahedral (sp³) boronate ester or boronate anion appears further upfield (lower ppm value).[5][6][7] This technique is also invaluable for detecting the formation of the trimeric anhydride, boroxine, which resonates at a slightly different chemical shift than the monomeric acid.[7]
Experimental Protocol (¹H, ¹³C, ¹⁹F, ¹¹B NMR):
-
Sample Preparation: Accurately weigh ~10-20 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred due to its ability to dissolve boronic acids and its exchangeable proton signal from residual water, which can help identify the B(OH)₂ protons.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum. The two broad singlets corresponding to the B(OH)₂ group are often visible but can exchange with water in the solvent.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans (e.g., 1024 or more) may be needed to obtain a good signal-to-noise ratio for all carbon signals, especially the ipso-carbon.
-
Acquire a proton-decoupled ¹⁹F NMR spectrum. This experiment is typically fast due to the high sensitivity of the ¹⁹F nucleus.
-
Acquire a proton-decoupled ¹¹B NMR spectrum. Use a broad spectral width and reference the spectrum to an external standard like BF₃·OEt₂.[6]
-
-
Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or the external standard (for ¹¹B).
Expected Spectral Data: The following table summarizes the expected chemical shifts (δ) in ppm. Actual values may vary slightly based on solvent and concentration.
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Inferred Assignment |
| ¹H | ~8.2 - 8.5 | s (broad) | B(OH)₂ |
| ~7.0 - 8.0 | m | Aromatic Protons (8H) | |
| ¹³C | ~160 - 165 | d | C-F |
| ~150 - 160 | s | C-O | |
| ~115 - 140 | m | Aromatic CH & C-B | |
| ¹⁹F | ~(-110) - (-125) | m | Ar-F |
| ¹¹B | ~28 - 33 | s (broad) | sp² Boronic Acid |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound and provides evidence of its elemental composition.
Rationale & Expertise: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like boronic acids and is commonly coupled with liquid chromatography (LC-MS).[8][9] Analysis is typically performed in negative ion mode to detect the [M-H]⁻ ion or in positive ion mode to observe adducts like [M+H]⁺ or [M+Na]⁺. High-resolution mass spectrometry (HRMS) can confirm the elemental formula by providing a highly accurate mass measurement. A common challenge is the in-source dehydration of the boronic acid, which can be observed as a loss of water ([M-H₂O]).[5]
Experimental Protocol (LC-ESI-MS):
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.[10]
-
Chromatography (Optional but Recommended): Inject the sample onto an HPLC system equipped with a C18 reverse-phase column. Use a gradient elution with mobile phases such as water and acetonitrile, often with a modifier like formic acid or ammonium acetate.[9] This step separates the target compound from potential impurities before it enters the mass spectrometer.
-
Mass Spectrometry:
-
Ionization: Use an electrospray ionization (ESI) source, typically in negative or positive ion mode.
-
Analysis: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 100-500 Da).
-
Fragmentation (MS/MS): For structural confirmation, select the parent ion and subject it to collision-induced dissociation (CID) to obtain a characteristic fragmentation pattern.
-
Expected Mass Spectrometry Data:
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 233.0780 | ~233.1 |
| [M-H]⁻ | 231.0624 | ~231.1 |
| [M+Na]⁺ | 255.0599 | ~255.1 |
Purity Assessment via Liquid Chromatography
While NMR provides structural confirmation, chromatography is the gold standard for assessing purity.
Rationale & Expertise: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for quantifying the purity of boronic acids. However, boronic acids can be challenging to analyze due to their polarity and tendency to form boroxines.[8] The choice of column and mobile phase is critical. Reverse-phase columns (e.g., C18) are commonly used. The use of columns with technologies that minimize secondary interactions with metal surfaces can significantly improve peak shape and reliability. Coupling HPLC with mass spectrometry (LC-MS) provides an orthogonal detection method, confirming both the retention time and the mass of the eluted peaks, making it a powerful tool for purity assessment and impurity identification.[8][9]
Caption: A typical workflow for purity analysis of boronic acids using LC-MS.
Experimental Protocol (RP-HPLC):
-
System: An HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A linear gradient, for example, from 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Analysis: Calculate purity based on the relative peak area of the main component compared to the total area of all peaks.
Safety and Handling
Proper handling is crucial when working with any chemical reagent.
-
General Hazards: Boronic acids are generally classified as irritants. They can cause skin, eye, and respiratory irritation.[11][12][13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[11] Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. Boronic acids can be moisture-sensitive.[12] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.[14]
-
Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[11]
Conclusion
The comprehensive characterization of this compound is a multi-faceted process that relies on a combination of powerful analytical techniques. NMR spectroscopy (¹H, ¹³C, ¹⁹F, and ¹¹B) provides the definitive structural proof, while mass spectrometry confirms the molecular weight. Chromatographic methods, particularly LC-MS, are indispensable for accurately determining purity and identifying potential impurities like boroxines. By applying the principles and protocols outlined in this guide, researchers can ensure the quality and reliability of this important synthetic building block, leading to more robust and reproducible scientific outcomes.
References
-
Wormald, P., & Bryce, D. L. (2012). Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters. PubMed. Available at: [Link]
-
Kee, C. W., & Zharov, I. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. ResearchGate. Available at: [Link]
-
Kee, C. W., & Zharov, I. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Journal of Chemical Education. Available at: [Link]
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MDPI. (2022). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Molecules. Available at: [Link]
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An In-depth Technical Guide to the ¹H and ¹³C NMR of 2-(4-Fluorophenoxy)phenylboronic acid
Introduction
2-(4-Fluorophenoxy)phenylboronic acid is a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are instrumental in the formation of carbon-carbon bonds.[1] The precise characterization of this and similar reagents is paramount for ensuring the desired reaction outcomes, making Nuclear Magnetic Resonance (NMR) spectroscopy an indispensable analytical tool. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, offering insights into the structural features that influence its spectral properties. For researchers, scientists, and professionals in drug development, a thorough understanding of these spectroscopic characteristics is crucial for both quality control and mechanistic studies.
Core Principles of NMR Spectroscopy for Organoboron Compounds
NMR spectroscopy of organoboron compounds presents unique considerations. The boron nucleus itself has two NMR-active isotopes, ¹¹B (I = 3/2, 80.1% natural abundance) and ¹⁰B (I = 3, 19.9% natural abundance). The ¹¹B nucleus is more commonly studied due to its higher natural abundance and smaller quadrupole moment. The chemical environment around the boron atom significantly influences the ¹¹B chemical shift. For tricoordinate boronic acids, these shifts are typically observed in a characteristic range.[2][3]
Furthermore, the presence of fluorine in this compound introduces additional complexity and informational richness to both the ¹H and ¹³C NMR spectra due to spin-spin coupling between the ¹⁹F nucleus (I = 1/2, 100% natural abundance) and nearby protons and carbons.[4]
¹H NMR Spectral Analysis of this compound
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons and the hydroxyl protons of the boronic acid group. The chemical shifts are influenced by the electronic effects of the substituents—the electron-withdrawing boronic acid group and the fluorine atom, and the electron-donating ether linkage.
Aromatic Region (δ 6.5-8.0 ppm): The aromatic protons of the two phenyl rings will appear in the downfield region of the spectrum, typically between 6.5 and 8.0 ppm.[5][6][7] The specific chemical shifts and coupling patterns are dictated by the substitution pattern on each ring.
-
4-Fluorophenoxy Ring: The protons on this ring will exhibit a pattern influenced by the fluorine atom. The protons ortho to the fluorine (H-2' and H-6') will appear as a triplet (or more accurately, a doublet of doublets) due to coupling with the fluorine and the adjacent meta protons. The protons meta to the fluorine (H-3' and H-5') will also appear as a triplet (or doublet of doublets) due to coupling with the adjacent ortho protons.
-
Phenylboronic Acid Ring: The protons on this ring are influenced by both the boronic acid group and the phenoxy substituent. This leads to a more complex splitting pattern. The proton ortho to the boronic acid group (H-3) is expected to be the most downfield due to the deshielding effect of the boronic acid. The other protons (H-4, H-5, H-6) will have chemical shifts determined by their relative positions to the two substituents.
Boronic Acid Protons (-B(OH)₂): The two hydroxyl protons of the boronic acid group typically appear as a broad singlet. Its chemical shift can be highly variable and is dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In some cases, this signal may be broad enough to be indistinguishable from the baseline.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Coupling Constants (J, Hz) |
| H-3 | ~7.8 - 8.0 | d or dd | |
| H-4, H-5, H-6 | ~6.9 - 7.5 | m | |
| H-2', H-6' | ~7.0 - 7.2 | t or dd | |
| H-3', H-5' | ~6.9 - 7.1 | t or dd | |
| B(OH)₂ | Variable (often broad) | s |
¹³C NMR Spectral Analysis of this compound
The ¹³C NMR spectrum provides complementary information about the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic structure.
Aromatic Carbons (δ 115-165 ppm): The twelve aromatic carbons will give rise to signals in the range of approximately 115-165 ppm.
-
Carbon Bearing Boron (C-1): The signal for the carbon atom directly attached to the boron atom is often broad due to quadrupolar relaxation of the boron nucleus. Its chemical shift will be significantly influenced by the boronic acid group.
-
Carbons of the Phenylboronic Acid Ring: The other carbons of this ring (C-2 to C-6) will have distinct chemical shifts based on their position relative to the boronic acid and phenoxy groups.
-
Carbons of the 4-Fluorophenoxy Ring: The carbon atoms in this ring will show coupling to the fluorine atom. The carbon directly bonded to fluorine (C-4') will exhibit a large one-bond C-F coupling constant (¹JCF). The ortho (C-3', C-5') and meta (C-2', C-6') carbons will show smaller two-bond (²JCF) and three-bond (³JCF) coupling, respectively.[8][9] The carbon attached to the oxygen (C-1') will also be influenced by the electronegative oxygen atom.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) | Coupling Constants (J, Hz) |
| C-1 | ~130 - 135 (often broad) | s | |
| C-2 | ~155 - 160 | s | |
| C-3, C-4, C-5, C-6 | ~115 - 135 | d | |
| C-1' | ~150 - 155 | d | ~2-4 (⁴JCF) |
| C-2', C-6' | ~118 - 122 | d | ~8-10 (³JCF) |
| C-3', C-5' | ~115 - 118 | d | ~21-25 (²JCF) |
| C-4' | ~158 - 162 | d | ~240-250 (¹JCF) |
Experimental Protocol for NMR Analysis
Obtaining high-quality NMR spectra of this compound requires careful sample preparation and instrument setup.
1. Sample Preparation:
-
Solvent Selection: A deuterated solvent that can dissolve the compound is essential. Common choices include DMSO-d₆, CDCl₃, or acetone-d₆. DMSO-d₆ is often a good choice for boronic acids as it can help to sharpen the -B(OH)₂ proton signals.[10]
-
Concentration: A concentration of 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient for ¹H NMR. A higher concentration (20-50 mg) may be necessary for ¹³C NMR to obtain a good signal-to-noise ratio in a reasonable time.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
2. NMR Instrument Parameters:
-
¹H NMR:
-
Pulse Sequence: A standard single-pulse experiment is usually adequate.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans are typically sufficient.
-
-
¹³C NMR:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and improve sensitivity.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of ¹³C.
-
Data Interpretation and Structural Verification
A combination of ¹H, ¹³C, and potentially 2D NMR experiments (such as COSY, HSQC, and HMBC) can be used to unequivocally assign all proton and carbon signals and confirm the structure of this compound.
Workflow for Structural Verification:
Caption: Workflow for structural verification using NMR spectroscopy.
The COSY spectrum reveals proton-proton couplings within the same spin system, helping to trace the connectivity of protons on each aromatic ring. The HSQC spectrum correlates each proton with its directly attached carbon, allowing for the assignment of protonated carbons. Finally, the HMBC spectrum shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying the connectivity between the two aromatic rings through the ether linkage and for assigning the quaternary carbons.
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide a detailed fingerprint of its molecular structure. The chemical shifts and coupling patterns are governed by the interplay of the electronic effects of the boronic acid, ether, and fluoro substituents. A comprehensive analysis, often aided by 2D NMR techniques, allows for the unambiguous assignment of all signals, thereby confirming the identity and purity of this important synthetic building block. This guide serves as a foundational resource for scientists and researchers leveraging NMR spectroscopy for the characterization of complex organic molecules in the pursuit of novel chemical entities.
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An In-depth Technical Guide to the Anticipated Crystal Structure of 2-(4-Fluorophenoxy)phenylboronic acid: A Keystone for Drug Discovery and Materials Science
Abstract
2-(4-Fluorophenoxy)phenylboronic acid is a versatile building block in modern organic synthesis, with significant applications in the development of novel pharmaceuticals and advanced materials.[1][2] Its utility largely stems from its participation in Suzuki-Miyaura cross-coupling reactions to form complex biaryl structures.[1] While a specific crystal structure for this compound has not been publicly documented, this guide provides a comprehensive, technically-grounded framework for its synthesis, characterization, and, most critically, an expert analysis of its expected solid-state structure. By drawing upon established crystallographic data of analogous fluorinated phenylboronic acids, we can predict with high confidence the key structural features that govern its reactivity and material properties. This whitepaper is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important synthetic intermediate.
Introduction: The Significance of Fluorinated Biaryl Boronic Acids
The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical properties, including metabolic stability, binding affinity, and lipophilicity.[1] Consequently, organofluorine compounds are of paramount importance in medicinal chemistry. Arylboronic acids, as key reagents in carbon-carbon bond formation, provide a direct route to biaryl moieties that are prevalent in many drug candidates. The title compound, this compound, combines the advantageous properties of a fluorinated aromatic ring with the synthetic versatility of a boronic acid, making it a valuable precursor in various research and development endeavors.[2]
Synthesis and Spectroscopic Characterization
A robust synthetic protocol is crucial for obtaining high-purity material suitable for crystallographic studies and subsequent applications. While various methods exist for the synthesis of arylboronic acids, a common and effective approach involves the use of organolithium or Grignard reagents followed by reaction with a trialkyl borate.[3]
Generalized Synthetic Protocol
A plausible synthetic route to this compound is outlined below. This protocol is based on established methodologies for analogous compounds.[3]
Step 1: Formation of the Organometallic Reagent
-
Dissolve 2-(4-Fluorophenoxy)bromobenzene in anhydrous diethyl ether or tetrahydrofuran under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C.
-
Slowly add a stoichiometric equivalent of n-butyllithium or isopropylmagnesium chloride.
-
Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete formation of the corresponding aryllithium or Grignard reagent.
Step 2: Borylation
-
To the freshly prepared organometallic reagent at -78 °C, add a solution of triisopropyl borate in the same anhydrous solvent.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
Step 3: Hydrolysis and Isolation
-
Quench the reaction by the slow addition of an aqueous acid solution (e.g., 1 M HCl).
-
Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude boronic acid.
-
Purify the product by recrystallization or column chromatography.
Spectroscopic Characterization
Prior to crystallographic analysis, the identity and purity of the synthesized this compound should be confirmed using standard spectroscopic techniques.
-
NMR Spectroscopy:
-
¹H NMR spectroscopy should reveal characteristic aromatic proton signals. The protons on the phenylboronic acid ring will exhibit different chemical shifts and coupling patterns compared to those on the fluorophenoxy ring.
-
¹³C NMR spectroscopy will show the expected number of aromatic carbon signals, with the carbon attached to the boron atom appearing at a characteristic downfield shift.
-
¹¹B NMR spectroscopy will display a single broad resonance, characteristic of a trigonal planar boronic acid.[4]
-
¹⁹F NMR spectroscopy will show a single resonance for the fluorine atom, with coupling to the adjacent aromatic protons.
-
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula (C₁₂H₁₀BFO₃).[5]
X-ray Crystallography: An In-depth Protocol and Anticipated Structural Features
Single-crystal X-ray diffraction is the definitive method for elucidating the three-dimensional structure of a molecule in the solid state. While a specific structure for the title compound is not yet available, a generalized workflow for obtaining and analyzing its crystals is presented below, based on established practices for boronic acids.[6]
Crystallization
Obtaining diffraction-quality single crystals is often the most challenging step. A systematic screening of crystallization conditions is recommended.
Recommended Crystallization Methods:
-
Slow Evaporation: Dissolve the purified boronic acid in a suitable solvent (e.g., acetone, ethyl acetate, methanol, or a mixture thereof) in a loosely capped vial. Allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion: Create a saturated solution of the compound in a volatile solvent. Place this solution in a small open vial inside a larger sealed container with a less volatile anti-solvent. The slow diffusion of the anti-solvent into the solution can induce crystallization.
-
Cooling Crystallization: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to induce crystallization.
X-ray Diffraction Data Collection and Structure Refinement
A suitable single crystal should be mounted on a goniometer and placed in the X-ray beam of a diffractometer.
Experimental Workflow for X-ray Crystallography
Caption: A generalized workflow for single-crystal X-ray crystallography.
Data Collection Parameters:
-
X-ray Source: Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.
-
Temperature: Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations and improve data quality.
-
Data Collection Strategy: A series of frames are collected over a range of crystal orientations.
Structure Solution and Refinement:
-
The collected diffraction data is processed to yield a set of structure factors.
-
The initial crystal structure is solved using direct methods or Patterson methods.
-
The structural model is then refined against the experimental data to obtain the final, accurate crystal structure.
Predicted Crystal Structure of this compound
Based on the known crystal structures of related fluorinated phenylboronic acids, we can anticipate several key structural features for this compound.[7][8][9]
Molecular Geometry:
-
The boron atom is expected to be sp²-hybridized, with a trigonal planar geometry.[4][10]
-
The C-B bond length is anticipated to be shorter than a typical C-B single bond due to some degree of π-character from the interaction of the boron p-orbital with the phenyl ring's π-system.[8]
-
The molecule is likely to be largely planar, although some torsion around the C-O and C-C bonds connecting the two aromatic rings is expected.
Intermolecular Interactions and Supramolecular Assembly:
-
Hydrogen-Bonded Dimers: A hallmark of the crystal structures of phenylboronic acids is the formation of centrosymmetric or pseudo-centrosymmetric dimers through strong O-H···O hydrogen bonds between the boronic acid moieties of two molecules.[8][10][11] This is a highly probable structural motif for the title compound.
-
Influence of the Fluorine Atom: The fluorine atom can participate in weaker C-H···F and potentially O-H···F hydrogen bonds, which will further stabilize the crystal packing and influence the overall supramolecular architecture.[8]
-
π-π Stacking: The aromatic rings may engage in π-π stacking interactions, contributing to the overall stability of the crystal lattice.
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An In-Depth Technical Guide to the Spectroscopic Properties of 2-(4-Fluorophenoxy)phenylboronic acid
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic properties of 2-(4-Fluorophenoxy)phenylboronic acid, a key building block in synthetic organic chemistry, particularly in the synthesis of complex molecules for drug discovery and materials science. This document offers an in-depth examination of the compound's characteristic signatures across a range of essential analytical techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). By detailing the theoretical underpinnings, experimental protocols, and data interpretation, this guide serves as an essential resource for researchers, scientists, and drug development professionals. The content is structured to deliver not just data, but a field-proven understanding of how to generate, interpret, and integrate spectroscopic information to ensure structural confirmation and purity assessment.
Introduction: Structure and Significance
This compound (Molecular Formula: C₁₂H₁₀BFO₃, Molecular Weight: 232.02 g/mol ) is a bifunctional organic compound featuring a phenylboronic acid moiety ortho-substituted with a 4-fluorophenoxy group. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it serves as a versatile precursor for constructing biaryl and heteroaryl structures. The presence of the fluorine atom provides a valuable probe for ¹⁹F NMR and can influence the electronic properties and metabolic stability of resulting therapeutic agents.[1][2] Accurate and thorough spectroscopic characterization is therefore a critical, non-negotiable step in its application to ensure the integrity of subsequent synthetic transformations and the quality of the final active pharmaceutical ingredient (API).[3]
Chemical Structure:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. A multi-nuclear approach (¹H, ¹³C, ¹⁹F, ¹¹B) is essential for unambiguous characterization.
¹H NMR Spectroscopy
Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms in the molecule. The spectrum is characterized by distinct signals in the aromatic region.
Expected Spectral Features: The ¹H NMR spectrum will display a complex series of multiplets between approximately 6.8 and 8.0 ppm, corresponding to the eight aromatic protons.
-
4-Fluorophenoxy Ring Protons: These protons typically appear as two sets of signals, each integrating to 2H. The protons ortho to the fluorine will show coupling to ¹⁹F, and both sets will appear as apparent triplets or doublet of doublets due to ortho and meta H-H coupling.
-
Phenylboronic Acid Ring Protons: These four protons will exhibit complex splitting patterns due to their differing chemical environments and coupling to each other. The proton ortho to the boronic acid group is often shifted downfield.
-
B(OH)₂ Protons: The two hydroxyl protons of the boronic acid group are acidic and their signal is often broad. Its chemical shift is highly dependent on concentration, temperature, and the solvent used. In DMSO-d₆, this signal is typically observed as a broad singlet, which will disappear upon the addition of a drop of D₂O due to H-D exchange.[1]
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic CH | 6.8 - 8.0 | Multiplets (m) |
| B(OH)₂ | Variable (e.g., ~8.2 in DMSO-d₆) | Broad Singlet (br s) |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to solubilize the compound and clearly resolve the B(OH)₂ protons.
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher field instrument.
-
Temperature: 298 K (25 °C).
-
Pulse Program: Standard single-pulse acquisition.
-
Acquisition Parameters:
-
Spectral Width: ~16 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).
¹³C NMR Spectroscopy
Carbon NMR provides a map of the carbon skeleton. Due to the presence of fluorine, C-F coupling is expected for the carbons of the 4-fluorophenoxy ring.
Expected Spectral Features:
-
Aromatic Carbons: Twelve distinct signals are expected in the aromatic region (~115-165 ppm).
-
C-F Coupling: The carbons on the fluorophenoxy ring will exhibit splitting due to coupling with the ¹⁹F nucleus. The carbon directly bonded to fluorine (C-F) will show a large one-bond coupling constant (¹JCF) of approximately 240-255 Hz, appearing as a doublet.[4] Other carbons in this ring will show smaller two-, three-, and four-bond couplings.
-
C-B Carbon: The carbon atom attached to the boronic acid group is often broad and may have a lower intensity due to quadrupolar relaxation effects from the boron nucleus. Its chemical shift is typically observed around 130-140 ppm, although it is sometimes not detected.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity (due to ¹⁹F) |
|---|---|---|
| C-F | ~160 | Doublet (d), ¹JCF ≈ 245 Hz |
| C-O | ~155-165 | Singlet (s) or small doublet |
| Aromatic CH | ~115-135 | Doublets and singlets |
| C-B | ~135 | Singlet (s), often broad |
¹⁹F and ¹¹B NMR Spectroscopy
These heteroatom NMR techniques are crucial for confirming the presence and chemical environment of the fluorine and boron atoms.
-
¹⁹F NMR: A single, sharp signal is expected, confirming the presence of the single fluorine environment. The chemical shift provides information about the electronic environment around the fluorine atom.
-
¹¹B NMR: Boron NMR is characteristic for boronic acids. A broad signal is typically observed between δ 20-30 ppm, which is indicative of a trigonal planar (sp²-hybridized) boron atom.[1][5] The broadness is due to the quadrupolar nature of the ¹¹B nucleus.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of the molecule, providing definitive evidence for the presence of key functional groups.
Expected Spectral Features:
-
O-H Stretch: A very broad and strong absorption band is expected in the region of 3200-3500 cm⁻¹, characteristic of the hydrogen-bonded O-H stretching of the B(OH)₂ group.
-
Aromatic C-H Stretch: Sharp peaks just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).
-
Aromatic C=C Stretch: Several sharp to medium absorptions in the 1450-1610 cm⁻¹ region.
-
B-O Stretch: A strong, characteristic absorption band typically appears between 1330-1380 cm⁻¹.
-
C-O Stretch: A strong band for the aryl ether C-O linkage is expected around 1200-1250 cm⁻¹.
-
C-F Stretch: A strong, sharp absorption band in the 1150-1250 cm⁻¹ region.
Table 3: Key IR Absorption Frequencies
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch (B(OH)₂) | 3200 - 3500 | Strong, Broad |
| Aromatic C-H Stretch | 3030 - 3100 | Medium, Sharp |
| Aromatic C=C Stretch | 1450 - 1610 | Medium to Strong |
| B-O Stretch | 1330 - 1380 | Strong |
| C-O Stretch (Aryl Ether) | 1200 - 1250 | Strong |
| C-F Stretch | 1150 - 1250 | Strong |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal (e.g., diamond or germanium).
-
Data Acquisition:
-
Secure the sample using the pressure arm to ensure good contact with the crystal.
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum over the range of 4000-600 cm⁻¹.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.
-
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the compound.
Expected Spectral Features:
-
Molecular Ion Peak ([M]): The exact mass of C₁₂H₁₀BFO₃ is 232.07. High-resolution mass spectrometry (HRMS) should detect the molecular ion with high accuracy (typically within 5 ppm).
-
Ionization: Electrospray Ionization (ESI) is a common technique for boronic acids.[6] In negative ion mode (ESI-), the deprotonated molecule [M-H]⁻ at m/z 231.06 is often observed. In some cases, adducts with solvent or anions may be seen.
-
Isotopic Pattern: Boron has two main isotopes, ¹¹B (~80.2%) and ¹⁰B (~19.8%). This results in a characteristic isotopic pattern for boron-containing fragments, with a smaller M-1 peak relative to the primary peak.
Experimental Protocol: LC-MS (ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Chromatography (Optional but Recommended):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile, often with a modifier like 0.1% formic acid (for positive mode) or ammonium hydroxide (for negative mode).[7]
-
Flow Rate: 0.2-0.5 mL/min.
-
-
Mass Spectrometer Settings (Negative ESI):
-
Ionization Mode: ESI-.
-
Capillary Voltage: 3-4 kV.
-
Drying Gas (N₂) Temperature: 250-350 °C.
-
Drying Gas Flow: 5-10 L/min.
-
Mass Range: Scan from m/z 50 to 500.
-
Integrated Spectroscopic Analysis Workflow
Confirming the identity and purity of this compound requires a synergistic approach, where data from multiple techniques are integrated. The following workflow represents a best-practice model for comprehensive characterization.
Caption: Integrated workflow for spectroscopic characterization.
Conclusion
The spectroscopic characterization of this compound is a multi-faceted process that relies on the convergence of data from NMR, IR, and mass spectrometry. Each technique provides a unique and essential piece of the structural puzzle. ¹H and ¹³C NMR define the carbon-hydrogen framework, while ¹⁹F and ¹¹B NMR confirm the presence and environment of the key heteroatoms. FT-IR spectroscopy validates the existence of critical functional groups, particularly the boronic acid's O-H and B-O bonds. Finally, high-resolution mass spectrometry confirms the elemental composition and molecular weight. By following the integrated workflow and protocols outlined in this guide, researchers can confidently verify the identity, structure, and purity of this important synthetic building block, ensuring the reliability and success of their scientific endeavors.
References
-
Semantic Scholar. (2017). Fluorinated Boronic Acids: Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids. Retrieved from [Link]
-
Gospodarczyk, W., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. National Center for Biotechnology Information (PMC). Retrieved from [Link]
-
ResearchGate. (n.d.). 13C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles. Retrieved from [Link]
-
Gozdalik, J. T., Adamczyk-Woźniak, A., & Sporzyński, A. (2017). Influence of fluorine substituents on the properties of phenylboronic compounds. Pure and Applied Chemistry, 90(4), 677–702. Retrieved from [Link]
-
Organic Process Research & Development Blog. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Retrieved from [Link]
-
SCIEX. (n.d.). Quantitation of boronic acids at pg/mL levels of sensitivity. Retrieved from [Link]
-
Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15070–15075. Retrieved from [Link]
-
Mullangi, S., et al. (2022). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. Scientific Research Publishing. Retrieved from [Link]
Sources
- 1. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sci-Hub. Influence of fluorine substituents on the properties of phenylboronic compounds / Pure and Applied Chemistry, 2017 [sci-hub.box]
- 3. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 4. researchgate.net [researchgate.net]
- 5. par.nsf.gov [par.nsf.gov]
- 6. sciex.com [sciex.com]
- 7. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
Solubility of 2-(4-Fluorophenoxy)phenylboronic acid in organic solvents
An In-depth Technical Guide to the Solubility of 2-(4-Fluorophenoxy)phenylboronic Acid in Organic Solvents
Prepared by: Gemini, Senior Application Scientist
Introduction
This compound is a bifunctional organic compound featuring a phenylboronic acid moiety ortho-substituted with a 4-fluorophenoxy group. Its chemical formula is C₁₂H₁₀BFO₃ and it has a molecular weight of approximately 232.02 g/mol .[1][2] This structure makes it a valuable and versatile building block in modern organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[3] Its utility extends to the synthesis of complex molecules in drug discovery and materials science, where the introduction of the fluorophenoxy-phenyl motif can modulate the pharmacological or electronic properties of the target structure.[3]
For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility is a non-negotiable prerequisite for its effective application. Solubility dictates the choice of reaction media, influences reaction kinetics and yield, governs the selection of purification techniques such as crystallization, and is a critical parameter in formulation development. This guide provides a detailed analysis of the factors governing the solubility of this compound, offers a predictive profile based on analogous structures, and presents a robust experimental protocol for its empirical determination.
Physicochemical Properties and Molecular Structure Analysis
The solubility of a compound is intrinsically linked to its molecular structure and the intermolecular forces it can form. The key features of this compound are:
-
Boronic Acid Group (-B(OH)₂): This functional group is polar and capable of acting as both a hydrogen bond donor (from the -OH groups) and a Lewis acid (the boron atom has an empty p-orbital).[4] This confers a degree of solubility in polar, protic solvents.
-
Ether Linkage (-O-): The ether group introduces a polar C-O bond and a site for hydrogen bond acceptance, further contributing to potential interactions with polar solvents.
-
Aromatic Rings: The two phenyl rings constitute a large, nonpolar surface area, favoring solubility in solvents with van der Waals or aromatic (π-π stacking) interactions.
-
Fluorine Atom (-F): The highly electronegative fluorine atom creates a strong C-F dipole, increasing the molecule's overall polarity.
A significant challenge in working with boronic acids is their propensity to undergo dehydration to form a cyclic trimeric anhydride known as a boroxine.[4][5] This equilibrium between the acid and the boroxine is solvent and temperature-dependent and can lead to inconsistencies in solubility measurements, as the two species exhibit different solubility profiles.[5]
Predictive Solubility Profile based on Phenylboronic Acid
While specific, quantitative solubility data for this compound is not extensively documented in publicly available literature—a common scenario for specialized reagents[6]—we can establish a strong predictive baseline by examining the solubility of its parent compound, phenylboronic acid. The addition of the large, relatively nonpolar 4-fluorophenoxy group is expected to modulate this baseline profile.
Phenylboronic acid is known to be soluble in most polar organic solvents but poorly soluble in nonpolar hydrocarbons.[4] Ethers and ketones, in particular, are excellent solvents for phenylboronic acid.[5][7][8]
Table 1: Qualitative Solubility of Phenylboronic Acid and Predicted Profile for this compound
| Solvent Class | Example Solvents | Phenylboronic Acid Solubility | Predicted Impact of 4-Fluorophenoxy Group | Predicted Solubility of this compound |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether, Dipropyl Ether | High[4][5] | Minimal change; ether linkage is compatible. | High |
| Ketones | Acetone, 3-Pentanone | High[5][7][8] | Minimal change; polarity is compatible. | High |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate[5][7][8] | Likely increase due to dipole interactions. | Moderate to High |
| Alcohols | Methanol, Ethanol | Soluble | High due to hydrogen bonding. | High |
| Aromatic | Toluene, Xylene | Low to Moderate | Likely increase due to π-π stacking. | Moderate |
| Hydrocarbons | Hexanes, Methylcyclohexane | Very Low[4][5] | Minimal change; nonpolar nature dominates. | Very Low |
| Polar Aprotic | Dimethylformamide (DMF), Acetonitrile (ACN) | Soluble | High due to polarity and dipole interactions. | High |
Causality behind Predictions: The large fluorophenoxy substituent increases the overall size and aromatic surface area of the molecule. This is expected to enhance solubility in solvents that can engage in π-π stacking (e.g., toluene) and general van der Waals interactions. While the substituent adds nonpolar character, the polar ether linkage and fluorine atom should maintain or enhance solubility in polar solvents like DCM, DMF, and alcohols. The fundamental incompatibility with nonpolar aliphatic hydrocarbons remains.
Diagram: Factors Influencing Solubility
Caption: Key solute and solvent properties determine the dominant intermolecular forces governing solubility.
Experimental Protocol: Isothermal Solubility Determination by the Flask Method
This protocol provides a reliable, self-validating method for determining the equilibrium solubility of this compound in an organic solvent at a specific temperature, adapted from the principles of the OECD 105 Test Guideline.[9][10][11]
Pillar 1: Expertise & Experience (Causality)
The choice of the isothermal "flask method" is deliberate. It ensures that the system reaches true thermodynamic equilibrium, providing a definitive solubility value rather than a kinetic approximation. Using a high-performance analytical method like HPLC for quantification ensures high sensitivity and specificity, allowing for accurate measurement even in solvents where solubility is low.
Pillar 2: Trustworthiness (Self-Validation)
This protocol incorporates self-validation at key stages. Running replicates (n=3) provides statistical confidence in the final result. The preliminary test ensures the final measurement is conducted under appropriate conditions (i.e., with sufficient excess solid). The use of a calibration curve for quantification validates the analytical measurement itself.
Materials and Equipment
-
This compound (ensure highest possible purity, >98%)
-
Selected organic solvents (analytical or HPLC grade)
-
Glass vials with PTFE-lined screw caps
-
Temperature-controlled orbital shaker or incubator
-
Analytical balance (± 0.1 mg accuracy)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Centrifuge (optional, for aiding phase separation)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument (e.g., UV-Vis spectrophotometer).
Methodology
Step 1: Preliminary Test (Range Finding)
-
Add approximately 100 mg of the boronic acid to 10 mL of the test solvent in a vial.
-
Shake vigorously at the desired temperature (e.g., 25 °C) for 24 hours.
-
Visually inspect the vial. If all the solid has dissolved, the solubility is >10 g/L. If a large amount of solid remains, the solubility is significantly lower. This helps to estimate the amount of solid to use in the definitive test.
Step 2: Preparation of Saturated Solutions (Definitive Test)
-
Label three separate vials for each solvent to be tested (n=3 replicates).
-
To each vial, add a known volume of solvent (e.g., 5.0 mL).
-
Add an excess amount of this compound to each vial. "Excess" means enough solid will visibly remain after equilibrium is reached, as determined from the preliminary test.
-
Seal the vials tightly.
Step 3: Equilibration
-
Place the vials in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25.0 ± 0.5 °C).
-
Agitate the samples for a minimum of 48 hours. A longer period (e.g., 72 hours) may be necessary to ensure equilibrium, especially for viscous solvents or compounds that dissolve slowly.
Step 4: Phase Separation
-
After equilibration, remove the vials from the shaker and let them stand undisturbed at the experimental temperature for at least 24 hours to allow the excess solid to settle.
-
Crucially, this step must be performed at the target temperature to prevent precipitation or further dissolution.
-
Carefully draw the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial. This removes any suspended microcrystals. Rationale: Centrifugation is an alternative, but filtration is often more effective at removing fine particles that could falsely elevate the measured concentration.
Step 5: Quantification via HPLC
-
Prepare a series of calibration standards of the boronic acid in the test solvent at known concentrations.
-
Accurately dilute a known volume of the filtered, saturated solution with the same solvent to bring its concentration within the range of the calibration curve.
-
Analyze the standards and the diluted sample by HPLC. A reverse-phase C18 column with a mobile phase of acetonitrile and water is often a good starting point.
-
Construct a calibration curve by plotting the peak area against concentration for the standards.
-
Use the peak area of the diluted sample and the calibration curve equation to determine its concentration.
Step 6: Calculation
-
Calculate the concentration of the original, undiluted saturated solution by multiplying the measured concentration by the dilution factor.
-
Express the final solubility in standard units, such as g/L or mol/L.
-
Report the average and standard deviation of the three replicates.
Diagram: Experimental Workflow
Caption: Standard workflow for the experimental determination of equilibrium solubility.
Conclusion
While direct, published quantitative data on the solubility of this compound in a wide range of organic solvents remains elusive, a robust, predictive framework can be established by analyzing its molecular structure and comparing it to its parent compound, phenylboronic acid. The compound is predicted to have high solubility in polar organic solvents such as ethers, ketones, alcohols, and polar aprotic solvents, moderate solubility in aromatic hydrocarbons, and very low solubility in nonpolar aliphatic solvents.
For applications demanding precise solubility values, empirical determination is essential. The detailed, step-by-step protocol provided in this guide offers a scientifically sound and validated methodology for researchers to generate reliable, publication-quality data. Adherence to these principles will empower scientists to optimize reaction conditions, streamline purification processes, and accelerate the development of novel chemical entities.
References
-
FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from FILAB website. [Link]
-
OECD. (2006). Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]
-
OECD. (2009). Test No. 222: Earthworm Reproduction Test (Eisenia fetida/Eisenia andrei). OECD Guidelines for the Testing of Chemicals, Section 2. [Link]
- Hall, D. G. (Ed.). (2011).
-
Popik, O. V. (2011). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. [Link]
-
OECD. (1981). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]
-
Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814–824. [Link]
-
Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4595–4601. [Link]
-
Situ Biosciences. (n.d.). OECD 105 – Water Solubility. Retrieved from Situ Biosciences website. [Link]
-
Crapse, K. P. (2011). Literature Review of Boric Acid Solubility Data. UNT Digital Library. [Link]
-
Leszczyński, P., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. [Link]
-
Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Semantic Scholar. [Link]
-
Wikipedia. (n.d.). Phenylboronic acid. Retrieved from Wikipedia. [Link]
-
Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49. [Link]
-
MySkinRecipes. (n.d.). (4-(4-Fluorophenoxy)phenyl)boronic acid. Retrieved from MySkinRecipes product page. [Link]
-
PubChem. (n.d.). 2-Fluorophenylboronic acid. Retrieved from PubChem. [Link]
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. (2-(4-Fluorophenoxy)phenyl)boronic acid | Sigma-Aldrich [sigmaaldrich.com]
- 3. (4-(4-Fluorophenoxy)phenyl)boronic acid [myskinrecipes.com]
- 4. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 5. d-nb.info [d-nb.info]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. filab.fr [filab.fr]
- 10. oecd.org [oecd.org]
- 11. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
A Technical Guide to the Chemical Reactivity of 2-(4-Fluorophenoxy)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the chemical reactivity of 2-(4-fluorophenoxy)phenylboronic acid, a versatile building block in modern organic synthesis. With a focus on its application in pharmaceutical and materials science, this document elucidates the compound's key reactions, including the Suzuki-Miyaura and Chan-Lam couplings. By examining the interplay of electronic and steric effects conferred by its unique substitution pattern, this guide offers field-proven insights into optimizing reaction conditions and leveraging its synthetic potential. Detailed experimental protocols, mechanistic considerations, and safety guidelines are provided to empower researchers in their pursuit of novel molecular architectures.
Introduction: The Significance of this compound in Modern Synthesis
Boronic acids are a cornerstone of contemporary organic chemistry, primarily due to their pivotal role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] These compounds offer a stable, generally non-toxic, and highly versatile platform for the formation of carbon-carbon and carbon-heteroatom bonds.[2] Within this important class of reagents, this compound (CAS No. 1334402-78-6) has emerged as a valuable synthon for the construction of complex biaryl and aryl-heteroatom frameworks.[3][4]
The strategic placement of a 4-fluorophenoxy group at the ortho position of the phenylboronic acid imparts a unique combination of steric and electronic properties. The fluorine atom, a common feature in many pharmaceuticals, can enhance metabolic stability, improve bioavailability, and modulate receptor binding affinity.[1] The diaryl ether linkage is also a prevalent motif in numerous biologically active molecules. This guide will delve into the practical aspects of harnessing the reactivity of this important building block.
Physicochemical Properties
A clear understanding of the physical and chemical properties of this compound is fundamental to its safe and effective use.
| Property | Value | Reference |
| CAS Number | 1334402-78-6 | [3][5][6][7] |
| Molecular Formula | C₁₂H₁₀BFO₃ | [5] |
| Molecular Weight | 232.02 g/mol | [3] |
| Appearance | Solid | [8] |
Core Reactivity: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely utilized method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. This compound serves as an excellent coupling partner in these reactions for the synthesis of complex biaryl structures.[4]
Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[9]
-
Oxidative Addition: A low-valent palladium(0) species inserts into the carbon-halide bond of the aryl halide, forming a palladium(II) intermediate.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center. This step is often facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.
-
Reductive Elimination: The two organic moieties on the palladium(II) complex are coupled, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.
graph Suzuki_Miyaura_Mechanism {
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node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"];
edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
pd0 [label="Pd(0)L_n", fillcolor="#F1F3F4"];
pd2_halide [label="R¹-Pd(II)L_n-X", fillcolor="#F1F3F4"];
pd2_aryl [label="R¹-Pd(II)L_n-R²", fillcolor="#F1F3F4"];
product [label="R¹-R²", shape=ellipse, fillcolor="#FFFFFF", style=filled];
reagents [label="R¹-X\n(Aryl Halide)", shape=plaintext, fontcolor="#202124"];
boronic_acid [label="R²-B(OH)₂\n(this compound)", shape=plaintext, fontcolor="#202124"];
base [label="Base (e.g., K₂CO₃)", shape=plaintext, fontcolor="#202124"];
pd0 -> pd2_halide [label="Oxidative\nAddition"];
pd2_halide -> pd2_aryl [label="Transmetalation"];
pd2_aryl -> product [label="Reductive\nElimination"];
product -> pd0 [style=invis]; // for layout
reagents -> pd0 [style=invis];
boronic_acid -> pd2_halide [style=invis];
base -> pd2_halide [style=invis];
}
Proposed Chan-Lam Catalytic Cycle
Practical Advantages and Considerations
A key advantage of the Chan-Lam coupling is its ability to be performed under mild conditions, often at room temperature and open to the air.[10] This makes it an attractive method from a practical and "green" chemistry perspective. However, the reaction can be sensitive to the nature of the substrates and the choice of copper catalyst, base, and solvent.
Field-Proven Experimental Protocol: Chan-Lam N-Arylation
The following protocol outlines a general procedure for the N-arylation of an amine with this compound.
Materials:
-
This compound
-
Amine (e.g., aniline or a primary/secondary alkylamine)
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine or another suitable base
-
Dichloromethane (DCM) or another appropriate solvent
-
Molecular sieves (optional, for anhydrous conditions)
Procedure:
-
To a round-bottom flask, add this compound (1.5 equiv.), the amine (1.0 equiv.), and copper(II) acetate (1.0-2.0 equiv.).
-
Add the solvent (e.g., DCM) and the base (e.g., pyridine).
-
Stir the reaction mixture at room temperature, open to the air.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to several days.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the copper salts.
-
Wash the celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Self-Validation: The reaction can be visually monitored by a color change, often from blue or green to a darker solution. The final product should be characterized by NMR and mass spectrometry to confirm its structure and purity.
Applications in Drug Discovery and Development
The structural motifs accessible through the reactions of this compound are of significant interest to medicinal chemists. The resulting biaryl and diaryl ether or amine structures are common in a wide range of biologically active compounds.
-
Scaffold Hopping and Library Synthesis: The versatility of Suzuki-Miyaura and Chan-Lam couplings allows for the rapid generation of libraries of compounds for high-throughput screening. This compound can be used to introduce a key structural element into a variety of molecular scaffolds.[1]
-
Late-Stage Functionalization: The relatively mild conditions of these cross-coupling reactions make them suitable for the late-stage functionalization of complex molecules, a valuable strategy in drug development to fine-tune the properties of a lead compound.
-
Introduction of Fluorine: The presence of the fluorine atom in the 4-fluorophenoxy group can confer desirable pharmacokinetic properties to a drug candidate, such as increased metabolic stability and enhanced membrane permeability.[1]
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust.
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Conclusion
This compound is a highly valuable and versatile reagent in the arsenal of the modern synthetic chemist. Its utility in the construction of C-C and C-heteroatom bonds through robust and reliable methods like the Suzuki-Miyaura and Chan-Lam couplings makes it an important building block for the synthesis of novel pharmaceuticals and functional materials. A thorough understanding of its reactivity, guided by the principles of steric and electronic effects, and adherence to safe handling practices will enable researchers to fully exploit its synthetic potential.
References
-
AA Blocks. (n.d.). Safety Data Sheet: this compound. Retrieved January 20, 2026, from [Link]
-
ChemSrc. (n.d.). CAS NO. 1334402-78-6 | this compound. Retrieved January 20, 2026, from [Link]
-
MySkinRecipes. (n.d.). (4-(4-Fluorophenoxy)phenyl)boronic acid. Retrieved January 20, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Retrieved January 20, 2026, from [Link]
-
Wikipedia. (n.d.). Chan–Lam coupling. Retrieved January 20, 2026, from [Link]
-
The Role of Boronic Acids in Advanced Pharmaceutical Intermediates. (2026, January 5). PharmaCompass. Retrieved January 20, 2026, from [Link]
-
Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
Effect of new catalyst in Chan–Lam coupling of phenyl boronic acid 10... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
(S)-tert-Butyl (4-chlorophenyl)(thiophen-2-yl)methylcarbamate. (n.d.). Organic Syntheses. Retrieved January 20, 2026, from [Link]
-
Overcoming limitations in Chan-Lam amination with alkylboronic esters via aminyl radical substitution. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]
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A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. (n.d.). RSC Publishing. Retrieved January 20, 2026, from [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]
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Copper(ii)-catalyzed Chan–Lam cross-coupling: chemoselective N-arylation of aminophenols. (n.d.). RSC Publishing. Retrieved January 20, 2026, from [Link]
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(3,4,5-trifluorophenyl)boronic acid. (n.d.). Organic Syntheses. Retrieved January 20, 2026, from [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (n.d.). YouTube. Retrieved January 20, 2026, from [Link]
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Suzuki–Miyaura coupling reaction of aryl bromides with phenylboronic... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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The Suzuki coupling reactions of aryl bromides with phenylboronic acid. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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Harnessing the Electron Sink: A Guide to the Effect of Fluorine Substitution on Boronic Acid Lewis Acidity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Boronic acids are a cornerstone of modern synthetic and medicinal chemistry, prized for their versatility in catalysis and their unique ability to form reversible covalent bonds with biological targets.[1][2] The Lewis acidity of the boron center is the linchpin of this functionality, governing reaction kinetics, catalytic activity, and binding affinities at physiological pH.[3][4] Strategic incorporation of fluorine—the most electronegative element—provides a powerful tool to modulate this acidity. This guide delves into the fundamental principles governing the influence of fluorine substitution on the Lewis acidity of boronic acids. We will explore the nuanced interplay of electronic effects, the critical role of substituent positioning, and the robust experimental methodologies used to quantify these changes. This document serves as a technical resource for researchers aiming to rationally design and deploy fluorinated boronic acids in catalysis, materials science, and drug discovery.
The Foundation: Understanding Boronic Acids as Lewis Acids
A boronic acid possesses the general structure R-B(OH)₂, featuring a carbon-boron bond.[1] The boron atom, with its vacant p-orbital, is electron-deficient, making it a classic Lewis acid—an electron pair acceptor.[5][6] In aqueous media, the Lewis acidity of a boronic acid is most commonly expressed through its equilibrium with a Lewis base, typically a hydroxide ion (OH⁻). This interaction involves the acceptance of an electron pair from the hydroxide ion into the boron's empty p-orbital, causing a rehybridization of the boron center from a trigonal planar (sp²) geometry to a tetrahedral (sp³) boronate anion.[1][7]
The propensity for this equilibrium to favor the tetrahedral boronate is a direct measure of the boronic acid's Lewis acidity. This is quantified by the acidity constant (pKa). A lower pKa value signifies a stronger acid, indicating that the electron-deficient boron center is more readily stabilized by forming the boronate complex.[1] For context, the pKa of unsubstituted phenylboronic acid is approximately 8.86.[8]
Figure 2: Competing inductive and resonance effects of a para-fluoro substituent on a phenylboronic acid.
Positional Isomers: Where Fluorine Sits Matters
The net impact on acidity is exquisitely sensitive to the fluorine's location relative to the boronic acid group.
-
Para-Substitution: The inductive withdrawal and resonance donation effects are both operative and act in opposition. This partial compensation results in a modest increase in Lewis acidity. [8][9]* Meta-Substitution: From the meta position, the resonance effect is negligible. The electron-withdrawing inductive effect therefore dominates, leading to a more significant increase in acidity compared to the para-isomer. [8][9]* Ortho-Substitution: Here, the strong inductive effect greatly enhances acidity. Furthermore, an intramolecular hydrogen bond can form between the hydroxyl proton of the boronic acid and the ortho-fluorine atom (B–O–H···F). This interaction stabilizes the neutral boronic acid, further increasing its effective acidity and making ortho-isomers the most acidic among monofluorinated phenylboronic acids. [8][9] The introduction of multiple fluorine atoms or trifluoromethyl (-CF₃) groups generally leads to a cumulative increase in acidity due to the potent inductive effects. [8]However, a bulky ortho-substituent like -CF₃ can introduce steric hindrance, which impedes the geometric change from planar to tetrahedral upon hydroxide binding, thereby reducing acidity despite its electron-withdrawing nature. [8]
Quantitative Analysis: The pKa Data
The theoretical principles are clearly reflected in experimental pKa values. The table below summarizes the acidity constants for a selection of fluorinated phenylboronic acids, illustrating the impact of fluorine's position and degree of substitution.
| Compound | Substituent(s) | pKa Value | Key Observation |
| Phenylboronic Acid | None | 8.86 [8] | Baseline acidity. |
| 4-Fluorophenylboronic Acid | 4-F | 8.77 [8] | Smallest increase in acidity due to competing -I and +R effects. |
| 3-Fluorophenylboronic Acid | 3-F | ~8.3 | Significant acidity increase as -I effect dominates. |
| 2-Fluorophenylboronic Acid | 2-F | ~7.8 | Largest acidity increase in monosubstituted isomers due to -I effect and H-bonding. |
| 4-(Trifluoromethyl)phenylboronic Acid | 4-CF₃ | 8.01 [10] | Strong -I effect from the -CF₃ group significantly increases acidity. |
| 2,3,4,6-Tetrafluorophenylboronic acid | 2,3,4,6-F₄ | 6.17 [8] | Multiple electron-withdrawing groups result in a very strong boronic acid. |
Note: Exact pKa values can vary slightly based on experimental conditions. The values presented are representative.
Experimental Protocols for Measuring Lewis Acidity
Quantifying the Lewis acidity of novel boronic acids is a critical step in their characterization. While thermodynamic pKa determination is the gold standard, spectroscopic methods offer valuable, complementary insights into "effective" Lewis acidity.
pKa Determination via Potentiometric Titration
This classic method directly measures the thermodynamic acidity in solution.
Principle: A solution of the boronic acid is titrated with a standardized strong base (e.g., NaOH), and the pH is monitored with a calibrated pH electrode. The pKa is the pH at which the concentrations of the boronic acid and its conjugate boronate base are equal (the half-equivalence point).
Step-by-Step Protocol:
-
Preparation: Accurately weigh a sample of the boronic acid and dissolve it in a suitable solvent system (e.g., water or a water/co-solvent mixture like dioxane for less soluble compounds). [3]2. Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10) at the desired experimental temperature.
-
Titration: Place the boronic acid solution in a jacketed beaker to maintain constant temperature. Begin stirring and record the initial pH.
-
Data Collection: Add small, precise aliquots of a standardized NaOH solution using a burette. Record the pH after each addition, allowing the reading to stabilize.
-
Analysis: Plot the pH versus the volume of NaOH added. The pKa can be determined from the midpoint of the buffer region or by calculating the first derivative of the titration curve to precisely locate the equivalence point.
The Gutmann-Beckett Method: A Spectroscopic Approach
This method provides a measure of "effective" Lewis acidity by quantifying the interaction of the boronic acid with a specific Lewis base probe molecule. [4] Principle: The Gutmann-Beckett method uses triethylphosphine oxide (Et₃PO) as a Lewis base probe. [11]The phosphorus atom in Et₃PO has a distinct chemical shift in ³¹P NMR spectroscopy. When Et₃PO coordinates to a Lewis acid (the boron atom), it donates electron density, causing a deshielding of the phosphorus nucleus. This results in a downfield shift (Δδ) of the ³¹P NMR signal. The magnitude of this shift is proportional to the strength of the Lewis acid. [11][12] Step-by-Step Protocol:
-
Reference Spectrum: Dissolve a known concentration of Et₃PO in a weakly coordinating solvent (e.g., C₆D₆ or CD₂Cl₂). Acquire a ³¹P NMR spectrum and record the chemical shift (δ_free).
-
Sample Preparation: In a separate NMR tube, dissolve the boronic acid compound in the same deuterated solvent. Add an equimolar amount of Et₃PO.
-
Complex Spectrum: Acquire a ³¹P NMR spectrum of the mixture. Record the new chemical shift of the Et₃PO-boronic acid adduct (δ_complex).
-
Calculation: The change in chemical shift (Δδ) is calculated as: Δδ = δ_complex - δ_free. This Δδ value serves as a quantitative measure of the compound's Lewis acidity under these specific conditions.
Figure 3: A simplified workflow for determining effective Lewis acidity using the Gutmann-Beckett method.
Implications for Drug Discovery and Catalysis
The ability to fine-tune the Lewis acidity of boronic acids via fluorination has profound practical consequences.
-
Medicinal Chemistry: Many boronic acid-based drugs function as enzyme inhibitors by forming a reversible covalent bond with a catalytic serine or threonine residue in the enzyme's active site. [1]This binding affinity is highly pH-dependent. Increasing the Lewis acidity (lowering the pKa) ensures that a significant fraction of the boronic acid exists in the active, tetrahedral boronate form at physiological pH (~7.4). [8]The antifungal drug Tavaborole, a fluorinated benzoxaborole, is a prime example where the fluorine substituent is crucial for its bioactivity. [8][9]* Catalysis: Boronic acids are used as organocatalysts in a variety of reactions. [3]The catalytic activity is often directly related to their Lewis acidity. [3][8]A more Lewis acidic boronic acid can more effectively activate substrates, leading to higher reaction rates and yields. Fluorination provides a rational strategy to develop more potent boronic acid catalysts. [8]
Conclusion
Fluorine substitution is a powerful and predictable strategy for modulating the Lewis acidity of boronic acids. By understanding the interplay of inductive and resonance effects, which are dictated by the substituent's position, researchers can rationally design molecules with tailored electronic properties. The electron-withdrawing nature of fluorine consistently enhances Lewis acidity, a change that can be precisely quantified using established experimental techniques like potentiometric titration and the Gutmann-Beckett method. This control is not merely an academic exercise; it is a critical tool for developing next-generation pharmaceuticals, highly efficient catalysts, and advanced materials where the Lewis acidity of the boron center is paramount to function.
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Unlocking Novel Synthetic Pathways: An In-depth Technical Guide to the Applications of 2-(4-Fluorophenoxy)phenylboronic Acid
For distribution to researchers, scientists, and drug development professionals.
Authored by a Senior Application Scientist
This guide provides a comprehensive exploration of the synthetic potential of 2-(4-Fluorophenoxy)phenylboronic acid, a versatile reagent poised to drive innovation in medicinal chemistry and materials science. We will move beyond conventional applications to uncover novel reactions and methodologies, offering field-proven insights and detailed protocols to empower your research and development endeavors. The unique structural motif of this diaryl ether boronic acid, featuring an ortho-phenoxy linkage, imparts distinct reactivity that opens doors to previously inaccessible molecular architectures.
Core Reactivity and Mechanistic Considerations
This compound is a white solid with the empirical formula C₁₂H₁₀BFO₃ and a molecular weight of 232.02 g/mol . Its utility in organic synthesis stems from the versatile reactivity of the boronic acid moiety, which can participate in a wide array of cross-coupling and functionalization reactions. The presence of the ortho-phenoxy group introduces steric hindrance and electronic effects that can modulate its reactivity compared to simpler arylboronic acids, offering unique opportunities for selective transformations.
Key Structural Features and Their Synthetic Implications:
-
Ortho-Phenoxy Group: This bulky substituent can influence the approach of coupling partners and catalysts, potentially leading to unique regioselectivity. Its electron-donating nature can also impact the electronic properties of the boronic acid.
-
Fluorine Atom: The fluorine substituent on the phenoxy ring enhances metabolic stability and can modulate the binding affinity of resulting molecules, a desirable feature in drug discovery.[1]
-
Boronic Acid Moiety: This functional group is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[2]
Pioneering Novel Transformations
While this compound is a competent partner in traditional Suzuki-Miyaura and Chan-Lam couplings, its true potential lies in its application in more advanced and novel synthetic methodologies.
Advanced Cross-Coupling Strategies: Beyond the Basics
The Suzuki-Miyaura reaction is a pillar of C-C bond formation.[2] For a substrate like this compound, optimizing conditions for challenging couplings, such as with aryl chlorides, is crucial.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | t-BuOH/H₂O | 100 | 24 | ~75 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | Toluene | 110 | 18 | ~80 |
| 3 | PEPPSI-IPr (3) | - | K₂CO₃ | Dioxane | 120 | 24 | ~70 |
| Data is based on reactions with structurally similar aryl chlorides and should be considered as a guideline.[3] |
Experimental Protocol: Suzuki-Miyaura Coupling with an Aryl Chloride
This protocol outlines a general procedure for the coupling of this compound with an aryl chloride, a challenging yet highly valuable transformation.
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl chloride (1.0 mmol), this compound (1.2 mmol), palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), and ligand (e.g., RuPhos, 0.04 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.
-
Solvent and Base Addition: Add the degassed solvent (e.g., t-BuOH/H₂O, 5 mL) and the base (e.g., K₃PO₄, 2.0 mmol).
-
Reaction: Heat the mixture to 100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water (10 mL) and extract with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Figure 1. Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Chan-Lam Coupling: Forging C-N and C-O Bonds
The Chan-Lam coupling offers a powerful, often milder, alternative to palladium-catalyzed methods for constructing C-N and C-O bonds.[4][5] This copper-catalyzed reaction is tolerant of air and moisture, simplifying its execution.[6] The ortho-phenoxy group of our title compound may influence the coordination to the copper center, potentially requiring tailored ligand systems for optimal reactivity.
Experimental Protocol: Chan-Lam N-Arylation of an Amine
-
Reaction Setup: In a vial, combine the amine (1.0 mmol), this compound (1.2 mmol), Cu(OAc)₂ (0.1 mmol), and a suitable ligand (e.g., pyridine, 2.0 mmol).
-
Solvent Addition: Add the solvent (e.g., CH₂Cl₂, 5 mL).
-
Reaction: Stir the mixture, open to the atmosphere, at room temperature for 24-48 hours.
-
Work-up and Purification: Upon completion, filter the reaction mixture through a pad of Celite, washing with CH₂Cl₂. Concentrate the filtrate and purify the residue by column chromatography.
Figure 2. Plausible catalytic cycle for the Chan-Lam N-arylation reaction.
Harnessing Light: Photoredox-Catalyzed Transformations
Visible-light photoredox catalysis has emerged as a powerful tool for forging chemical bonds under mild conditions. Arylboronic acids can be engaged in these reactions as radical precursors, opening up new avenues for functionalization.[7]
Oxidative Hydroxylation
Arylboronic acids can be converted to the corresponding phenols through a visible-light-induced aerobic oxidative hydroxylation.[8] This transformation offers a metal-free and environmentally friendly approach to phenol synthesis.
Experimental Protocol: Photoredox Oxidative Hydroxylation
-
Reaction Setup: In a quartz reaction vessel, dissolve this compound (0.5 mmol) and a photocatalyst (e.g., 7H-benzo[c]thioxanthen-7-one, 0.005 mmol) in a suitable solvent (e.g., dimethyl carbonate, 5 mL).
-
Reaction: Irradiate the mixture with visible light (e.g., blue LEDs) under an air atmosphere at room temperature for 12-24 hours.
-
Work-up and Purification: After the reaction, concentrate the solvent and purify the crude product by column chromatography to yield the corresponding phenol.
Building Macromolecules: Boronic Acids in Polymer Synthesis
The reactivity of the boronic acid moiety can be harnessed to create functional polymers. Phenylboronic acid-containing polymers have garnered significant attention for their potential in biomedical applications, including drug delivery and tissue engineering.[9]
Hypercrosslinked Polymers (HCPs)
Hypercrosslinked polymers can be synthesized via Friedel-Crafts alkylation using phenylboronic acid-based monomers. These materials exhibit high surface areas and porosity, making them excellent candidates for adsorption and separation applications.[10]
Experimental Protocol: Synthesis of a Phenylboronic Acid-Based HCP
-
Monomer Preparation: Prepare a solution of this compound (1.0 mmol) and a crosslinker (e.g., formaldehyde dimethyl acetal, 2.0 mmol) in an anhydrous solvent (e.g., 1,2-dichloroethane, 10 mL).
-
Catalysis: Add a Friedel-Crafts catalyst (e.g., FeCl₃, 4.0 mmol) and stir the mixture at 80 °C for 24 hours.
-
Polymer Isolation: After cooling, the solid polymer is collected by filtration, washed extensively with methanol, and dried under vacuum.
Emerging Frontiers: C-H Functionalization
Direct C-H functionalization is a highly sought-after transformation in organic synthesis as it avoids the need for pre-functionalized starting materials.[11] While still an emerging area for ortho-aryloxyphenylboronic acids, the development of directing group strategies holds promise for the regioselective functionalization of the aromatic core.[12]
The ortho-phenoxy group in this compound could potentially act as a directing group in palladium-catalyzed C-H activation, guiding functionalization to specific positions on the phenyl ring. Further research in this area is warranted to explore this exciting possibility.
Conclusion and Future Outlook
This compound is a valuable and versatile building block with applications that extend far beyond traditional cross-coupling reactions. Its unique structural features provide opportunities for novel transformations in areas such as photoredox catalysis, polymer synthesis, and C-H functionalization. The protocols and insights provided in this guide are intended to serve as a foundation for further exploration and innovation. As new catalytic systems and reaction methodologies continue to emerge, the synthetic utility of this compound is poised to expand, enabling the creation of novel molecules with significant potential in medicine and materials science.
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(2-(4-Fluorophenoxy)phenyl)boronic acid. Sigma-Aldrich.
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Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid. Benchchem.
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Removable and modifiable directing groups in C-H activation. YouTube.
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Visible-light, photoredox catalyzed, oxidative hydroxylation of arylboronic acids using a metal–organic framework containing tetrakis(carboxyphenyl)porphyrin groups. Chemical Communications.
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Bifunctional asymmetric catalysis: amplification of Brønsted basicity can orthogonally increase the reactivity of a chiral Brønsted acid. PubMed.
-
Vinyl Phenylboronic Acid Controlling Co-Monomer for Nitroxide Mediated Synthesis of Thermoresponsive Poly(2-N Morpholinoethyl Methacrylate). ResearchGate.
-
Preparation of phenylboronic acid based hypercrosslinked polymers for effective adsorption of chlorophenols. PubMed.
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- 1. (4-(4-Fluorophenoxy)phenyl)boronic acid [myskinrecipes.com]
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- 11. Direct C–H Functionalization of Quinones with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-(4-Fluorophenoxy)phenylboronic Acid
Introduction: The Strategic Importance of Biaryl Ether Moieties
The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of synthetic organic chemistry, offering a robust and versatile method for the formation of carbon-carbon bonds.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials due to its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of its organoboron reagents.[2][3]
This application note focuses on a substrate of significant interest in medicinal chemistry: 2-(4-fluorophenoxy)phenylboronic acid. The resulting biaryl ether scaffold is a privileged motif in numerous biologically active molecules. The strategic incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[4] The ether linkage provides conformational flexibility, which can be crucial for optimal interaction with biological targets. Consequently, mastering the Suzuki-Miyaura coupling of this particular boronic acid is of paramount importance for researchers in drug discovery and development.
This guide provides a detailed protocol for the Suzuki-Miyaura coupling of this compound with a representative aryl bromide. We will delve into the mechanistic underpinnings of the reaction, justify the selection of each reagent and parameter, and offer insights into troubleshooting potential challenges.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[5] Understanding this cycle is crucial for rational optimization and troubleshooting of the reaction.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction. The cycle begins with the active Pd(0) catalyst, which undergoes oxidative addition with the aryl halide. Following transmetalation with the activated boronic acid, the desired biaryl product is formed via reductive elimination, regenerating the Pd(0) catalyst.
The three key steps in the catalytic cycle are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (R¹-X), forming a Pd(II) intermediate.[2] This step is often the rate-determining step of the reaction.
-
Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium center.[2] This step requires the activation of the boronic acid by a base to form a more nucleophilic boronate "ate" complex.[1]
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center are coupled, forming the final biaryl product (R¹-R²) and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocol: Coupling of this compound with 4-Bromoanisole
This protocol provides a reliable method for the synthesis of 2-(4-fluorophenoxy)-4'-methoxybiphenyl.
Materials:
-
This compound
-
4-Bromoanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), finely ground
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Reaction Setup Workflow:
Figure 2: A generalized workflow for the Suzuki-Miyaura coupling experiment, from setup to product isolation.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.2 mmol, 1.2 equiv.), 4-bromoanisole (1.0 mmol, 1.0 equiv.), and finely ground potassium phosphate (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.
-
Solvent Addition: Through the septum, add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Degassing: Sparge the resulting mixture with a gentle stream of argon for 15-20 minutes to ensure all dissolved oxygen is removed.
-
Catalyst Addition: In a separate vial, quickly weigh palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) and add them to the reaction flask against a positive flow of argon.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting reagent (4-bromoanisole) is consumed (typically 12-24 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (30 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-(4-fluorophenoxy)-4'-methoxybiphenyl.
Rationale for Experimental Choices
The selection of each component in the protocol is critical for achieving a high yield and clean conversion.
| Component | Choice | Rationale |
| Palladium Source | Pd(OAc)₂ | A common and relatively air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. |
| Ligand | SPhos | A bulky, electron-rich Buchwald phosphine ligand that promotes the oxidative addition of aryl chlorides and bromides and facilitates the reductive elimination step, which is crucial for sterically hindered substrates.[6] |
| Base | K₃PO₄ | A moderately strong base that is effective in promoting the transmetalation step by forming the active boronate species. Its use in an aqueous/organic mixture is well-established.[7] |
| Solvent System | 1,4-Dioxane/Water | A common biphasic solvent system for Suzuki couplings. Dioxane solubilizes the organic reagents and catalyst, while water dissolves the inorganic base, facilitating the reaction at the interface.[8] |
| Temperature | 100 °C | Elevated temperatures are often necessary to drive the reaction to completion, particularly with sterically demanding substrates or less reactive aryl halides. |
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. Below are common problems and potential solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents | - Use a fresh batch of palladium precatalyst and ligand.- Ensure thorough degassing of solvents and proper inert atmosphere technique.- Verify the purity of the boronic acid and aryl halide. |
| Protodeboronation | - Presence of excess water or strong base- High reaction temperature | - Minimize the amount of water or switch to anhydrous conditions.- Use a milder base such as K₂CO₃ or CsF.- Lower the reaction temperature and extend the reaction time. |
| Homocoupling of Boronic Acid | - Presence of oxygen | - Improve degassing procedures. Oxygen can facilitate the oxidative homocoupling of the boronic acid.[7] |
| Formation of Byproducts | - Side reactions due to high temperature- Incorrect stoichiometry | - Lower the reaction temperature.- Carefully control the stoichiometry of the reagents. |
Safety Precautions
-
This compound: May cause skin, eye, and respiratory irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9]
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust and skin contact.
-
Solvents: 1,4-Dioxane is a flammable liquid and a potential carcinogen. Handle with appropriate safety measures.
-
Bases: Potassium phosphate is a corrosive solid. Avoid contact with skin and eyes.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a powerful and reliable method for the synthesis of valuable biaryl ether structures. By understanding the underlying mechanism and carefully selecting the catalyst system, base, and solvent, researchers can achieve high yields of the desired products. The protocol and insights provided in this application note serve as a comprehensive guide for scientists and professionals in drug development to successfully implement this crucial transformation in their synthetic endeavors.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available at: [Link]
-
Scholarship @ Claremont. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]
-
Semantic Scholar. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Available at: [Link]
-
MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Available at: [Link]
-
YouTube. Suzuki cross-coupling reaction. Available at: [Link]
-
ResearchGate. Palladium‐catalyzed cross‐coupling of pentafluorophenyl boronic acid with 2‐bromothiphene. Available at: [Link]
-
Reddit. Your "Go-To", "just couple already", Suzuki conditions? Available at: [Link]
-
MDPI. Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Available at: [Link]
-
PMC - NIH. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. Available at: [Link]
-
PMC - NIH. Organoborane coupling reactions (Suzuki coupling). Available at: [Link]
-
University of Pennsylvania. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. Available at: [Link]
-
ResearchGate. Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids a. Available at: [Link]
-
University of Bath. Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Available at: [Link]
-
PMC - NIH. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Available at: [Link]
-
ResearchGate. Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction. Available at: [Link]
-
ResearchGate. Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. Available at: [Link]
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- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
Palladium catalyst for 2-(4-Fluorophenoxy)phenylboronic acid coupling
Application Notes & Protocols
Topic: Palladium-Catalyzed Suzuki-Miyaura Coupling of 2-(4-Fluorophenoxy)phenylboronic Acid
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The synthesis of biaryl and substituted aromatic structures is a cornerstone of modern medicinal chemistry and materials science.[1] The Palladium-catalyzed Suzuki-Miyaura reaction stands out as a versatile and robust method for forging C-C bonds, valued for its high functional group tolerance and relatively mild conditions.[2] This guide provides a detailed examination of the Suzuki-Miyaura coupling of this compound, a substrate that presents unique challenges due to the steric hindrance imposed by the ortho-phenoxy group. We will dissect the reaction mechanism, explore critical parameters for optimization, provide a detailed experimental protocol, and offer a comprehensive troubleshooting guide to empower researchers in successfully utilizing this important building block.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle involving a palladium catalyst that alternates between Pd(0) and Pd(II) oxidation states.[3][4] Understanding this cycle is paramount for rational catalyst selection and troubleshooting. The three fundamental steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[4][5][6]
-
Oxidative Addition: The cycle begins with the insertion of a coordinatively unsaturated Pd(0) complex into the carbon-halide bond of the aryl halide (Ar¹-X), forming a Pd(II) intermediate.[4][5] This step is often the rate-determining step of the overall reaction.[4] The reactivity of the halide follows the general trend: I > OTf > Br >> Cl.[4]
-
Transmetalation: The aryl group from the organoboron species (Ar²-B(OH)₂) is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base, which forms a more nucleophilic "ate" complex (e.g., [Ar²-B(OH)₃]⁻), thereby facilitating the transfer.[7][8]
-
Reductive Elimination: The two organic moieties (Ar¹ and Ar²) on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired biaryl product (Ar¹-Ar²). This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[4][9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimizing the Coupling of this compound
The steric bulk of the 2-phenoxy substituent in the target boronic acid necessitates careful selection of reaction components to overcome the hindrance and achieve high yields.
The Palladium Catalyst System: Precatalyst and Ligand
For sterically demanding substrates, the choice of ligand is critical. The ligand stabilizes the palladium center, influences its reactivity, and prevents the formation of inactive palladium black.[3] For substrates like this compound, highly active catalyst systems are required.
-
Bulky, Electron-Rich Phosphine Ligands: Dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are exceptionally effective for sterically hindered couplings.[1] Their steric bulk promotes the reductive elimination step, while their electron-donating nature facilitates the initial oxidative addition.
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donating ligands that form very stable palladium complexes. PEPPSI-type precatalysts are particularly useful as they are often air- and moisture-stable.[3]
-
Palladium Precatalysts: Using a precatalyst, where the active Pd(0) species is generated in situ from a stable Pd(II) source (e.g., Pd(OAc)₂, Pd₂(dba)₃, or specialized precatalysts), is often more reliable and reproducible than using air-sensitive Pd(0) sources like Pd(PPh₃)₄ directly.[3][4]
| Catalyst System Component | Examples | Typical Loading | Rationale & Considerations |
| Pd Precatalyst | Pd(OAc)₂Pd₂(dba)₃ | 1-5 mol% | Common, cost-effective sources of palladium. Require in-situ reduction to Pd(0).[3][10] |
| Buchwald Precatalysts(e.g., XPhos-Pd-G3) | 1-3 mol% | Air-stable Pd(II) precatalysts that rapidly form the active monoligated Pd(0) species.[11] | |
| PEPPSI™-IPr | 1-3 mol% | Air- and moisture-stable NHC-based precatalyst, excellent for challenging couplings.[3][8] | |
| Ligand | Biaryl Phosphines: SPhos, XPhos, RuPhos | 1.2 - 2 eq. to Pd | Bulky and electron-rich, ideal for promoting coupling of hindered substrates at low catalyst loadings.[1] |
| Trialkylphosphines: P(t-Bu)₃, PCy₃ | 1.2 - 2 eq. to Pd | Highly electron-donating ligands effective for coupling unreactive aryl chlorides and triflates.[10] |
The Role of the Base
The base plays a crucial role in activating the boronic acid for transmetalation.[7][8] For sterically hindered boronic acids, a strong, non-nucleophilic base is often required to drive the reaction to completion.
-
Potassium Phosphate (K₃PO₄): Often the base of choice for challenging couplings. Its sufficient basicity and solubility in aqueous media promote the formation of the reactive boronate species.
-
Cesium Carbonate (Cs₂CO₃): A strong base that can be effective when others fail, though it is more expensive.
-
Potassium Carbonate (K₂CO₃): A standard, milder base suitable for less demanding reactions.[6] It may be less effective for this specific hindered substrate.
-
Potassium Fluoride (KF): Can be used in cases where the coupling partners are sensitive to stronger bases.[8]
Solvent Selection
The solvent system must solubilize the reagents and facilitate the interaction between the organic and aqueous phases (if a biphasic system is used).
-
Aprotic Solvents: Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are the most common solvents.[3][7]
-
Aqueous Co-solvent: The addition of water is common and often beneficial, as it helps to dissolve the inorganic base and can accelerate the transmetalation step.[3][7][12] A typical ratio might be 4:1 or 5:1 organic solvent to water.
Detailed Experimental Protocol
This protocol provides a robust starting point for the coupling of this compound with an aryl bromide. Optimization may be required for different aryl halides.
Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.2 equiv)
-
Aryl Halide (e.g., Aryl Bromide) (1.0 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.5 equiv)
-
Toluene (Anhydrous)
-
Water (Degassed)
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask) with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Procedure:
-
Reaction Setup: To the reaction vessel, add the aryl halide (1.0 equiv), this compound (1.2 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₃PO₄ (2.5 equiv).
-
Inert Atmosphere: Seal the vessel with a rubber septum. Evacuate the vessel under vacuum and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous toluene and degassed water via syringe to achieve a suitable concentration (e.g., 0.1 M with respect to the aryl halide) in a 5:1 ratio (toluene:water).
-
Reaction: Place the vessel in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the limiting reagent is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with water and ethyl acetate.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Troubleshooting & Optimization
Even robust protocols can encounter issues. The following table outlines common problems and potential solutions, with a focus on challenges pertinent to hindered substrates.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficiently active catalyst system for the substrate.3. Low reaction temperature. | 1. Ensure rigorous degassing of solvents and reaction vessel.[3] 2. Screen more active ligands (e.g., other Buchwald ligands, NHCs) or a different Pd precatalyst.[1][10] 3. Increase the reaction temperature (e.g., to 110 °C). |
| Protodeboronation | 1. The boronic acid is unstable under the reaction conditions (hydrolyzes back to the arene).2. Reaction is too slow, allowing decomposition to compete. | 1. Use a milder base (e.g., KF) or less water.[8][13] 2. Use a more active catalyst to accelerate the desired coupling.[11] 3. Consider converting the boronic acid to a more stable boronic ester (e.g., pinacol ester).[3] |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture.2. Use of a Pd(II) precatalyst without a proper reducing agent (phosphine ligand often serves this role). | 1. Improve degassing technique.[3] 2. Ensure an adequate amount of phosphine ligand is present to reduce Pd(II) to Pd(0).[3] |
| Dehalogenation of Aryl Halide | 1. Side reaction where the halide is replaced by a hydrogen atom.2. Can be promoted by certain bases or solvent impurities. | 1. Change the base (e.g., from an alkoxide to a phosphate or carbonate).2. Ensure solvents are pure. This side reaction can sometimes be difficult to suppress completely.[3] |
| Poor Reagent Solubility | 1. Boronic acid or halide has poor solubility in the chosen solvent system. | 1. Screen alternative solvents (e.g., Dioxane, THF, DMF).[13][14] 2. Increase the proportion of the co-solvent or add a phase-transfer catalyst like tetrabutylammonium bromide (TBAB).[12] |
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Walker, S. D., et al. (2004). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 37(9), 661–672. [Link]
-
Macharia, J. M., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
The Organic Chemistry Channel. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Clarke, M. L., et al. (2014). Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry, 12(34), 6531-6540. [Link]
-
ResearchGate. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... [Link]
-
Zhang, T., et al. (2015). Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings. Angewandte Chemie International Edition, 54(12), 3792-3796. [Link]
-
So, C. M., & Kwong, F. Y. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Chemistry, 19(7), 2261-2265. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]
-
So, C. M., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Communications, 50(20), 2541-2544. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
-
Semantic Scholar. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]
-
Phakatkar, A. H., et al. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Scientific Reports, 14(1), 589. [Link]
-
McIver, A. L., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Molecules, 28(3), 1251. [Link]
-
ResearchGate. (2025). Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. [Link]
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- 11. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Strategic Base Selection for Suzuki-Miyaura Coupling of 2-(4-Fluorophenoxy)phenylboronic Acid
Introduction: The Critical Role of the Base in Challenging Suzuki-Miyaura Couplings
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds with remarkable efficiency and functional group tolerance.[1][2] However, the success of this powerful transformation is profoundly dependent on the judicious selection of reaction parameters, among which the choice of base is paramount. This is particularly true for sterically hindered and electronically complex substrates such as 2-(4-Fluorophenoxy)phenylboronic acid. The bulky phenoxy group at the ortho position introduces significant steric encumbrance, which can impede the crucial transmetalation step of the catalytic cycle. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practices of base selection for Suzuki-Miyaura reactions involving this challenging substrate. We will delve into the mechanistic role of the base, provide a comparative analysis of commonly employed bases, and offer detailed protocols for reaction optimization and scale-up.
Mechanistic Insights: Why the Right Base Matters
The primary role of the base in the Suzuki-Miyaura reaction is to activate the boronic acid, rendering it more nucleophilic for the transmetalation step.[3][4] This is achieved through the formation of a boronate species, which facilitates the transfer of the organic group from boron to the palladium center.[5][6] The general catalytic cycle is depicted below.
Figure 2: Workflow for base screening experiment.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable ligand like SPhos)
-
Bases: Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄
-
Solvent: e.g., Toluene/Water (10:1) or Dioxane/Water (10:1)
-
Inert atmosphere (Nitrogen or Argon)
-
Reaction vials with stir bars
Procedure:
-
To each of four reaction vials, add the aryl bromide (0.1 mmol, 1.0 equiv), this compound (0.12 mmol, 1.2 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.005 mmol, 5 mol%).
-
To each vial, add one of the following bases (0.2 mmol, 2.0 equiv): Na₂CO₃, K₂CO₃, Cs₂CO₃, or K₃PO₄.
-
Add the chosen solvent (1.0 mL) to each vial.
-
Seal the vials and degas the reaction mixtures by bubbling with an inert gas for 10-15 minutes.
-
Place the vials in a preheated reaction block at 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reactions to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analyze the crude product by ¹H NMR or LC-MS to determine the conversion and identify the optimal base.
Protocol 2: Optimized Procedure for a Scaled-Up Reaction
Based on the screening results, this protocol provides a general method for a larger-scale synthesis. Here, we assume K₃PO₄ was identified as the optimal base.
Materials:
-
Aryl bromide (1.0 g, 1.0 equiv)
-
This compound (1.2 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
SPhos (0.04 equiv)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous toluene
-
Schlenk flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl bromide, this compound, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Add anhydrous toluene via syringe.
-
Degas the reaction mixture with an inert gas for 20-30 minutes.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion and Recommendations
The choice of base is a critical parameter for the successful Suzuki-Miyaura coupling of the sterically demanding this compound. While common and cost-effective bases like potassium carbonate can be effective, stronger, non-nucleophilic bases such as potassium phosphate often provide superior results for such challenging substrates by promoting the desired transmetalation while minimizing side reactions like protodeboronation. [7]For particularly difficult couplings, the use of cesium carbonate in an anhydrous solvent system is also a highly recommended strategy. [7][8]A systematic screening of bases, as outlined in this application note, is a prudent approach to identifying the optimal conditions for a specific coupling partner, ensuring high yields and purity in the synthesis of valuable biaryl compounds.
References
- Matos, K., & Soderquist, J. A. (1999). A new and efficient route to aryl- and heteroarylboronates. The Journal of Organic Chemistry, 64(13), 4635-4636.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
-
ChemLibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
- Al-Zoubi, R. M., & Marion, O. (2010). Protodeboronation of arylboronic acids. Tetrahedron Letters, 51(41), 5435-5437.
-
ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids. Retrieved from [Link]
- Perea, J. J., & Martin, R. (2015). The Role of the Base in the Suzuki–Miyaura Reaction: A Computational Perspective.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). The role of the base in the Suzuki–Miyaura reaction.
- Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(34), 11845-11856.
- Singh, R., & Vaddamaneni, S. (2014). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. The Journal of Organic Chemistry, 79(11), 5285-5290.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]
- Bode, J. W., & Molander, G. A. (2013). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki–Miyaura Cross-Coupling Reactions. Organic letters, 15(7), 1556-1559.
- Yi, J., et al. (2011). An Efficient Protocol for a Pd(OAc)2-Catalyzed Ligand-Free Suzuki Reaction in Toluene. Synthesis, 2011(13), 2138-2144.
- Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
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- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
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- 4. Suzuki Coupling [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Implementation of 2-(4-Fluorophenoxy)phenylboronic Acid in Advanced Biaryl Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: The Strategic Value of Fluorinated Diaryl Ethers
The biaryl motif is a cornerstone of modern medicinal chemistry and materials science, forming the structural backbone of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for forging these critical C(sp²)–C(sp²) bonds, celebrated for its functional group tolerance, mild conditions, and operational simplicity.[3][4][5]
This guide focuses on a particularly valuable building block: 2-(4-Fluorophenoxy)phenylboronic acid . The incorporation of a fluorinated diaryl ether moiety is a strategic choice in molecular design. The fluorine atom can significantly enhance metabolic stability, modulate lipophilicity, and improve binding affinity through favorable electrostatic interactions.[6][7] The diaryl ether linkage itself is a privileged scaffold in numerous bioactive molecules. This document provides a detailed exploration of the underlying science and a robust protocol for leveraging this reagent in Suzuki-Miyaura cross-coupling reactions.
The Suzuki-Miyaura Reaction: A Mechanistic Deep Dive
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The palladium-catalyzed Suzuki-Miyaura coupling is a cyclical process involving three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[3][5][8]
-
Pillar 1: Oxidative Addition: The catalytic cycle begins with a coordinatively unsaturated Palladium(0) complex, which inserts into the carbon-halide bond of the electrophilic coupling partner (e.g., an aryl bromide). This irreversible step oxidizes the catalyst to a Pd(II) species.[4][8] The efficiency of this step is influenced by the nature of the halide (I > Br > Cl) and the electron density of the palladium center, which is modulated by its associated ligands.[9]
-
Pillar 2: Transmetalation: This is the crucial bond-forming step where the organic moiety from the boronic acid is transferred to the palladium(II) center. This process is not spontaneous; it requires activation of the boronic acid by a base.[10][11] The base reacts with the boronic acid to form a more nucleophilic boronate complex ([R-B(OH)₃]⁻), which readily transfers its organic group to the palladium, displacing a halide.[9] The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is critical and can significantly impact reaction rates and yields.
-
Pillar 3: Reductive Elimination: In the final step, the two organic ligands on the palladium(II) complex couple, forming the desired biaryl product. This process regenerates the catalytically active Pd(0) species, which re-enters the catalytic cycle.[3][4] This step is often accelerated by bulky, electron-rich ligands that promote the formation of the C-C bond.[9]
Below is a diagram illustrating this catalytic process.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. (4-(4-Fluorophenoxy)phenyl)boronic acid [myskinrecipes.com]
- 7. nbinno.com [nbinno.com]
- 8. youtube.com [youtube.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
The Lynchpin in Modern Medicinal Chemistry: A Guide to the Application of 2-(4-Fluorophenoxy)phenylboronic Acid
In the landscape of contemporary drug discovery, the strategic incorporation of specific structural motifs can dramatically influence the pharmacokinetic and pharmacodynamic properties of a molecule. Among the vast arsenal of building blocks available to medicinal chemists, 2-(4-Fluorophenoxy)phenylboronic acid has emerged as a particularly valuable reagent. Its utility lies not only in its capacity to participate in robust carbon-carbon bond-forming reactions but also in the advantageous physicochemical properties imparted by the fluorinated diaryl ether scaffold. This guide provides an in-depth exploration of the application of this compound, offering detailed protocols and insights for researchers, scientists, and drug development professionals.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of this compound in medicinal chemistry is as a nucleophilic partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis, enabling the efficient construction of biaryl and hetero-biaryl structures, which are prevalent in a multitude of biologically active compounds.
The 2-(4-Fluorophenoxy)phenyl moiety is a key structural element in a number of advanced drug candidates. For instance, the biaryl core of certain kinase inhibitors, such as those targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), can be synthesized using this versatile building block. The fluorine atom on the phenoxy ring is a strategic addition, often introduced to enhance metabolic stability by blocking potential sites of oxidative metabolism. Furthermore, the diaryl ether linkage provides a degree of conformational flexibility that can be crucial for optimal binding to a biological target.
Causality in Experimental Design for Suzuki-Miyaura Coupling
The success of a Suzuki-Miyaura coupling is contingent upon the careful selection of several key parameters. The rationale behind these choices is critical for achieving high yields and purity.
-
Catalyst and Ligand: The choice of the palladium catalyst and its associated phosphine ligand is paramount. For coupling with heteroaryl halides, such as a 2-halopyridine, catalyst systems with bulky, electron-rich ligands are often preferred. These ligands facilitate the oxidative addition of the palladium(0) to the heteroaryl halide and promote the subsequent reductive elimination step. Pre-formed catalysts, where the ligand is already coordinated to the palladium center, can offer improved reactivity and reproducibility.
-
Base: A base is required to activate the boronic acid for transmetalation to the palladium center. The choice of base can influence the reaction rate and the prevalence of side reactions. Inorganic bases such as potassium carbonate, cesium carbonate, or potassium phosphate are commonly employed. The strength and solubility of the base should be considered in the context of the specific substrates and solvent system.
-
Solvent: A mixture of an organic solvent and water is typically used. The organic solvent, often a polar aprotic solvent like 1,4-dioxane or dimethylformamide (DMF), serves to dissolve the organic reactants and the catalyst. The aqueous phase is necessary to dissolve the inorganic base and facilitate the transmetalation step.
The following diagram illustrates the general workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.
Protocol: Synthesis of a 2-(2-(4-Fluorophenoxy)phenyl)pyridine Intermediate
This protocol provides a representative methodology for the Suzuki-Miyaura cross-coupling of 2-chloropyridine with this compound.
Materials:
-
2-Chloropyridine
-
This compound
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂)
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 2-chloropyridine (1.0 eq), this compound (1.2 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane (to a concentration of ~0.1 M of the limiting reagent) and degassed water (typically a 4:1 to 5:1 ratio of dioxane to water) via syringe.
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) to the reaction mixture.
-
Reaction: Replace the septum with a condenser under a positive pressure of inert gas. Heat the reaction mixture to 90-100 °C in an oil bath with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Concentration: Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-(2-(4-Fluorophenoxy)phenyl)pyridine.
Self-Validation: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
| Parameter | Recommended Condition | Rationale |
| Palladium Catalyst | Pd(dppf)Cl₂ | Effective for cross-coupling of heteroaryl chlorides. |
| Ligand | dppf (part of the catalyst complex) | Provides good stability and catalytic activity. |
| Base | K₂CO₃ | A moderately strong base, effective in many Suzuki couplings. |
| Solvent System | 1,4-Dioxane / Water (4:1) | A common and effective solvent mixture for this reaction type. |
| Temperature | 90-100 °C | Provides sufficient thermal energy for the reaction to proceed at a reasonable rate. |
Biological Context: Targeting Inflammatory Pathways with IRAK4 Inhibitors
The biaryl moiety synthesized using this compound is a key component of potent and selective inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a serine/threonine kinase that plays a crucial role in the innate immune system. It acts as a central signaling node downstream of Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R) family.[1]
Upon activation by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), TLRs and IL-1Rs recruit adaptor proteins, leading to the formation of a signaling complex that includes IRAK4. Activated IRAK4 then phosphorylates downstream substrates, initiating a signaling cascade that culminates in the activation of transcription factors such as NF-κB and AP-1. These transcription factors drive the expression of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and IL-1β, which are key mediators of inflammation.[2][3]
Dysregulation of the IRAK4 signaling pathway is implicated in a variety of autoimmune and inflammatory diseases, including rheumatoid arthritis, lupus, and certain types of cancer.[4] Therefore, inhibiting the kinase activity of IRAK4 is a promising therapeutic strategy for these conditions. Small molecule inhibitors that bind to the ATP-binding site of IRAK4 can block its catalytic function, thereby disrupting the downstream inflammatory signaling cascade.
The following diagram illustrates the central role of IRAK4 in the TLR/IL-1R signaling pathway and the mechanism of its inhibition.
Caption: IRAK4 signaling pathway and point of inhibition.
Structure-Activity Relationship Insights
The 2-(4-Fluorophenoxy)phenyl moiety contributes significantly to the overall profile of an IRAK4 inhibitor.
-
Binding Interactions: The biaryl scaffold allows for optimal positioning of the molecule within the ATP-binding pocket of IRAK4, enabling key interactions with amino acid residues. The diaryl ether linkage provides a vector for the molecule to access different regions of the binding site.
-
Metabolic Stability: The fluorine atom serves as a "metabolic shield," preventing hydroxylation of the aromatic ring by cytochrome P450 enzymes. This modification can significantly increase the half-life of the compound in vivo, leading to improved pharmacokinetic properties.
-
Lipophilic Efficiency: The overall lipophilicity of the molecule is a critical parameter that influences its solubility, permeability, and off-target effects. The judicious use of the fluorinated phenoxy group allows for the fine-tuning of this property to achieve a desirable balance.
Conclusion
This compound is a powerful and versatile building block in medicinal chemistry. Its application in the Suzuki-Miyaura cross-coupling reaction provides an efficient route to complex biaryl structures that are key components of innovative therapeutic agents, particularly in the area of inflammation and autoimmune diseases. A thorough understanding of the reaction mechanism, careful optimization of experimental conditions, and a clear grasp of the biological context are essential for leveraging the full potential of this valuable reagent in the pursuit of novel medicines.
References
-
Lee, K.L., et al. (2017). Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. Journal of Medicinal Chemistry, 60(13), 5521–5542. [Link]
-
Wright, S. W., et al. (2018). Improvements to Enable the Large Scale Synthesis of 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833). Organic Process Research & Development, 22(11), 1835–1845. [Link]
-
Flannery, S., & Bowie, A. G. (2010). The interleukin-1 receptor-associated kinases (IRAKs): key regulators of innate immune signalling. Biochemical pharmacology, 80(12), 1981–1991. [Link]
-
De, S., et al. (2021). The IRAK4 kinase inhibitor PF-06650833 blocks inflammation in preclinical models of rheumatologic disease and in humans enrolled in a randomized clinical trial. Arthritis & Rheumatology, 73(12), 2206-2218. [Link]
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 661-667. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Angewandte Chemie International Edition, 46(29), 5559-5563. [Link]
-
Winkler, A., et al. (2021). The Interleukin-1 Receptor-Associated Kinase 4 Inhibitor PF-06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial. Arthritis & Rheumatology, 73(12), 2206-2218. [Link]
Sources
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- 2. mdpi.com [mdpi.com]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biocatalytic oxidative cross-coupling reactions for biaryl bond formation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using 2-(4-Fluorophenoxy)phenylboronic Acid
Introduction: The Strategic Importance of Fluorinated Diaryl Ether Scaffolds in Medicinal Chemistry
The diaryl ether motif is a cornerstone in the architecture of numerous biologically active molecules and approved pharmaceuticals. Its prevalence stems from its ability to impart conformational rigidity and favorable metabolic stability. The introduction of fluorine atoms into these scaffolds further enhances their pharmacological profiles by modulating lipophilicity, metabolic stability, and binding affinity to target proteins.[1] 2-(4-Fluorophenoxy)phenylboronic acid emerges as a pivotal reagent in this context, offering a direct route to these valuable fluorinated diaryl ether and biaryl structures, which are key intermediates in the synthesis of a wide array of therapeutic agents.[2]
This guide provides detailed protocols and technical insights into the application of this compound in two powerful cross-coupling reactions: the Suzuki-Miyaura coupling for the formation of C-C bonds and the Chan-Lam coupling for the synthesis of diaryl ethers (C-O bond formation). These methodologies are indispensable for researchers and scientists in the field of drug development.
Chemical and Physical Properties of this compound
A thorough understanding of the reagent's properties is fundamental to its successful application.
| Property | Value | Source |
| CAS Number | 1334402-78-6 | [3] |
| Molecular Formula | C₁₂H₁₀BFO₃ | [4] |
| Molecular Weight | 232.02 g/mol | [4] |
| Appearance | Solid | [4] |
| Storage | 2-8°C, under inert gas | [5] |
Application I: Palladium-Catalyzed Suzuki-Miyaura Coupling for Biaryl Synthesis
The Suzuki-Miyaura cross-coupling reaction is a robust and widely utilized method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds, which are prevalent in many pharmaceutical agents.[6][7] This reaction typically involves the coupling of an organoboron compound, such as a boronic acid, with an aryl halide or triflate, catalyzed by a palladium complex in the presence of a base.[8]
Causality Behind Experimental Choices
The choice of catalyst, ligand, base, and solvent system is critical for the success of a Suzuki-Miyaura coupling. The palladium catalyst, often in its Pd(0) active form, is central to the catalytic cycle.[9] Ligands, typically phosphines, are used to stabilize the palladium catalyst, enhance its reactivity, and influence the selectivity of the reaction. The base is required to activate the boronic acid, facilitating the transmetalation step.[8] The solvent system must be capable of dissolving the various components of the reaction and is often a mixture of an organic solvent and water to accommodate both the organic substrates and the inorganic base.[10]
Experimental Protocol: Synthesis of a Fluorinated Biaryl Intermediate
This protocol is adapted from established methodologies for the Suzuki-Miyaura coupling of arylboronic acids with aryl bromides.[11][12]
Reaction Scheme:
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent mixture of toluene (8 mL), ethanol (2 mL), and water (2 mL) via syringe.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application II: Copper-Catalyzed Chan-Lam Coupling for Diaryl Ether Synthesis
The Chan-Lam coupling provides a powerful and often milder alternative to traditional methods for the synthesis of diaryl ethers.[12][13] This reaction utilizes a copper catalyst to couple an arylboronic acid with a phenol.[4] It is particularly advantageous as it can often be performed under aerobic conditions and at room temperature.[13]
Causality Behind Experimental Choices
In the Chan-Lam coupling, a copper(II) salt, such as copper(II) acetate, is commonly used as the catalyst. The reaction is believed to proceed through a copper(III) intermediate.[13] A base is often employed to facilitate the deprotonation of the phenol, enhancing its nucleophilicity. The choice of solvent is crucial and is typically a polar aprotic solvent like dichloromethane (DCM) or methanol to ensure the solubility of the reactants and catalyst. Molecular sieves can be added to remove water, which can sometimes hinder the reaction.
Experimental Protocol: Synthesis of a Steroidal Diaryl Ether
This protocol is based on the synthesis of 3-(4-substituted-phenoxy)-13α-estra-1,3,5(10)-triene-17-ones.[10]
Reaction Scheme:
Materials:
-
This compound
-
13α-Estrone (or other phenolic substrate)
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine
-
Dichloromethane (DCM)
-
4 Å Molecular sieves
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add 13α-estrone (1.0 mmol), this compound (1.5 mmol), copper(II) acetate (1.5 mmol), and activated 4 Å molecular sieves (200 mg).
-
Add dichloromethane (10 mL) and pyridine (2.0 mmol).
-
Stir the reaction mixture at room temperature and open to the air for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite®, washing with DCM.
-
Wash the filtrate with 1 M HCl (2 x 15 mL) and saturated aqueous NaHCO₃ (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired diaryl ether.
Diagram of the Chan-Lam Coupling Workflow
Caption: Experimental workflow for Chan-Lam diaryl ether synthesis.
Conclusion
This compound is a highly valuable and versatile reagent for the synthesis of pharmaceutical intermediates. The Suzuki-Miyaura and Chan-Lam couplings represent two of the most powerful methods for its application, enabling the efficient construction of fluorinated biaryl and diaryl ether scaffolds. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this key building block in their drug discovery and development endeavors.
References
- Evans, D. A., Katz, J. L., & West, T. R. (1998). Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids. An Expedient Synthesis of Thyroxine. Tetrahedron Letters, 39(19), 2937-2940.
- Chan, D. M. T., Monaco, K. L., Wang, R.-P., & Winters, M. P. (1998). New N- and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2933-2936.
- Wölfling, J., et al. (2020). Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers. Molecules, 25(3), 698.
- Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Anacor Pharmaceuticals, Inc. (2006).
- Industriale Chimica S.r.l. (2021).
- Teva Pharmaceutical Industries, Ltd. (2018). Crisaborole production process. WO2018150327A1.
- Chan, D. M., Monaco, K. L., Wang, R. P., & Winters, M. P. (1998). New N- and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2933-2936.
- Lam, P. Y., Clark, C. G., Saubern, S., Adams, J., Winters, M. P., Chan, D. M., & Combs, A. (1998). New aryl/heteroaryl C-N bond cross-coupling reactions via arylboronic acid/cupric acetate arylation. Tetrahedron Letters, 39(19), 2941-2944.
-
Wikipedia. (n.d.). Chan–Lam coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Gurupadaswamy, H. D., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Future Journal of Pharmaceutical Sciences, 8(1), 1-10.
-
The Suzuki-Miyaura reactions of aryl halides with arylboronic acids. (n.d.). ResearchGate. Retrieved from [Link]
-
MySkinRecipes. (n.d.). (4-(4-Fluorophenoxy)phenyl)boronic acid. Retrieved from [Link]
-
MySkinRecipes. (n.d.). (4-(4-Fluorophenoxy)phenyl)boronic acid. Retrieved from [Link]
-
YouTube. (2021, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
SCL Lifesciences. (n.d.). Advanced pharmaceutical intermediates. Retrieved from [Link]
Sources
- 1. scllifesciences.com [scllifesciences.com]
- 2. Intermediates for the pharmaceutical industry - Evonik Industries [healthcare.evonik.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthesis of aryldifluoromethyl aryl ethers via nickel-catalyzed suzuki cross-coupling between aryloxydifluoromethyl bromides and boronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 6. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. acs.figshare.com [acs.figshare.com]
Application Notes and Protocols: 2-(4-Fluorophenoxy)phenylboronic Acid in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Role of 2-(4-Fluorophenoxy)phenylboronic Acid in Advanced Materials
This compound is a versatile building block in the design and synthesis of advanced organic materials. Its unique molecular architecture, featuring a fluorophenoxy substituent on a phenylboronic acid, offers a powerful tool for fine-tuning the optoelectronic and physical properties of polymers and small molecules. The fluorine atom imparts significant electronic effects, including increased oxidative stability and altered HOMO/LUMO energy levels, while the phenoxy linkage provides steric bulk and can influence molecular packing and solubility. These characteristics make it a valuable component in the development of materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent sensors.
This guide provides an in-depth exploration of the applications of this compound in materials science, with a focus on practical, field-proven protocols for the synthesis of high-performance conjugated polymers and fluorescent chemosensors.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is crucial for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 1334402-78-6 | |
| Molecular Formula | C₁₂H₁₀BFO₃ | |
| Molecular Weight | 232.02 g/mol | |
| Appearance | Solid | |
| Storage | 2-8°C, under inert gas |
Application I: Synthesis of Blue-Emitting Conjugated Polymers for OLEDs
The incorporation of this compound into the side chain of a conjugated polymer backbone, such as polyfluorene, is a strategic approach to developing efficient and stable blue-emitting materials for OLEDs. The fluorophenoxy group can enhance electron injection and transport, leading to improved device performance.[1][2]
Scientific Rationale
The Suzuki-Miyaura cross-coupling reaction is the cornerstone for the synthesis of these conjugated polymers, enabling the formation of C-C bonds between aryl halides and boronic acids.[3] In this application, this compound is coupled with a dibrominated fluorene monomer. The choice of catalyst, base, and solvent system is critical for achieving high molecular weight and low polydispersity, which are essential for good film-forming properties and device performance.
Experimental Workflow: Suzuki Polymerization
Caption: Workflow for Suzuki polymerization.
Detailed Protocol: Synthesis of Poly[(9,9-dihexylfluorene)-co-(2-(4-fluorophenoxy)phenyl)]
Materials:
-
2,7-dibromo-9,9-dihexylfluorene (1.00 eq)
-
This compound (1.05 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq)
-
Sodium carbonate (Na₂CO₃), 2 M aqueous solution
-
Toluene, anhydrous
-
Methanol
-
Deionized water
-
Argon or Nitrogen gas supply
-
Standard Schlenk line and glassware
Procedure:
-
Reactant Setup: To a flame-dried 100 mL Schlenk flask, add 2,7-dibromo-9,9-dihexylfluorene, this compound, and Pd(PPh₃)₄.
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Solvent and Base Addition: Add anhydrous toluene to the flask via syringe to dissolve the reactants. Then, add the 2 M aqueous solution of Na₂CO₃. The biphasic mixture should be stirred vigorously.
-
Polymerization: Heat the reaction mixture to 90°C and maintain vigorous stirring for 48 hours under a positive pressure of argon. Monitor the reaction progress by taking small aliquots and analyzing by GPC (Gel Permeation Chromatography).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly pour the viscous polymer solution into a beaker of methanol with stirring to precipitate the polymer.
-
Purification: Filter the precipitated polymer and wash with methanol and water. Further purify the polymer by Soxhlet extraction with methanol, acetone, and finally chloroform to remove oligomers and catalyst residues.
-
Drying: Dry the purified polymer under vacuum at 60°C overnight.
Expected Characterization Data
The following table summarizes the expected properties of the resulting copolymer.
| Property | Expected Value | Analysis Technique |
| Number-Average Molecular Weight (Mn) | 15,000 - 25,000 g/mol | Gel Permeation Chromatography (GPC)[4][5] |
| Polydispersity Index (PDI) | 1.5 - 2.5 | GPC[4][5] |
| Decomposition Temperature (Td, 5% wt. loss) | > 400 °C | Thermogravimetric Analysis (TGA)[5] |
| Absorption Maximum (λ_abs, in solution) | ~380 nm | UV-Vis Spectroscopy[1][6] |
| Emission Maximum (λ_em, in solution) | ~420 nm | Photoluminescence (PL) Spectroscopy[1][6] |
| HOMO Energy Level | -5.8 to -5.6 eV | Cyclic Voltammetry (CV) |
| LUMO Energy Level | -2.5 to -2.3 eV | CV (from HOMO and optical bandgap) |
Application II: Development of Fluorescent Sensors for Metal Ions
Phenylboronic acids are known to interact with metal ions, leading to changes in their fluorescence properties. This characteristic can be exploited to develop selective and sensitive fluorescent chemosensors. This compound, when incorporated into a fluorophore system, can act as a recognition site for specific metal ions.
Scientific Rationale
The sensing mechanism often involves the coordination of the metal ion with the boronic acid moiety and potentially other heteroatoms in the molecule. This interaction can modulate the electronic properties of the fluorophore through processes like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT), resulting in a "turn-on" or "turn-off" fluorescent response. The fluorophenoxy group can influence the selectivity and sensitivity of the sensor by altering the electronic environment of the boronic acid.
Experimental Workflow: Fluorescent Sensor Synthesis
Caption: Workflow for fluorescent sensor synthesis.
Detailed Protocol: Synthesis of a Bipyridine-Based Fluorescent Sensor
Materials:
-
2-bromo-2'-methyl-2,2'-bipyridine (1.00 eq)
-
This compound (1.20 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.03 eq)
-
Potassium carbonate (K₂CO₃) (2.00 eq)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 2-bromo-2'-methyl-2,2'-bipyridine, this compound, Pd(dppf)Cl₂, and K₂CO₃.
-
Solvent Addition and Degassing: Add a 4:1 mixture of 1,4-dioxane and water. Degas the mixture by bubbling argon through the solution for 20 minutes.
-
Reaction: Heat the reaction mixture to 85°C under an argon atmosphere and stir for 24 hours.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the pure fluorescent sensor.
Protocol: Fluorescence Titration for Metal Ion Sensing
Materials:
-
Synthesized fluorescent sensor stock solution (e.g., 1 mM in acetonitrile)
-
Aqueous buffer solution (e.g., HEPES, pH 7.4)
-
Stock solutions of various metal perchlorate salts (e.g., Fe³⁺, Cu²⁺, Zn²⁺, etc.) in water
-
Quartz cuvettes
-
Spectrofluorometer
Procedure:
-
Preparation of Sensor Solution: Prepare a solution of the fluorescent sensor in the aqueous buffer at a final concentration of 10 µM.
-
Initial Measurement: Record the fluorescence emission spectrum of the sensor solution.
-
Titration: Add small aliquots of a specific metal ion stock solution to the cuvette, and record the fluorescence spectrum after each addition.
-
Data Analysis: Plot the change in fluorescence intensity at the emission maximum as a function of the metal ion concentration to determine the binding affinity and selectivity.
Conclusion and Future Outlook
This compound has demonstrated its utility as a valuable building block in materials science. The protocols outlined in this guide provide a solid foundation for the synthesis of novel conjugated polymers and fluorescent sensors. The strategic incorporation of the fluorophenoxy moiety allows for the fine-tuning of material properties, paving the way for the development of next-generation organic electronic devices and advanced sensing platforms. Future research will likely focus on exploring the full potential of this and related boronic acids in creating materials with even greater efficiency, stability, and functionality.
References
Sources
- 1. 20.210.105.67 [20.210.105.67]
- 2. globethesis.com [globethesis.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Synthesis and Characterization of Copolymers with Fluorene-di-2-thienyl-2,1,3-benzothiadiazole Units for Application in Optoelectronic Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and characterization of alternating fluorene–thiophene copolymers bearing ethylene glycol side-chains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photophysical and Electro-Optical Properties of Copolymers Bearing Blue and Red Chromophores for Single-Layer White OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Ligand Selection for Suzuki-Miyaura Cross-Coupling of 2-(4-Fluorophenoxy)phenylboronic Acid
Introduction: Navigating the Challenges of Sterically Encumbered Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organic halide is pivotal in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[3] However, the steric and electronic properties of the coupling partners can profoundly impact reaction efficiency.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic selection of ligands for the successful Suzuki-Miyaura cross-coupling of 2-(4-Fluorophenoxy)phenylboronic acid. This substrate presents a significant challenge due to the steric hindrance imposed by the ortho-phenoxy group, which can impede crucial steps in the catalytic cycle, particularly transmetalation and reductive elimination. The electronic nature of the fluorinated phenoxy group also influences the reactivity of the boronic acid. Through a rational approach to ligand selection and reaction optimization, high coupling efficiencies can be achieved.
The Mechanistic Imperative: Why Ligand Selection is Critical
The efficacy of a Suzuki-Miyaura coupling is intrinsically linked to the ligand coordinating the palladium center. The ligand modulates the steric and electronic environment of the catalyst, directly influencing the rates of the three key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[4] For sterically demanding substrates like this compound, the ligand's role is magnified.
A successful ligand must:
-
Promote Oxidative Addition: Facilitate the reaction of the palladium(0) complex with the aryl halide.
-
Facilitate Transmetalation: Enable the efficient transfer of the aryl group from the boronic acid to the palladium center, overcoming the steric clash of the ortho-substituent.
-
Induce Reductive Elimination: Promote the final bond-forming step to release the biaryl product and regenerate the active palladium(0) catalyst.
Bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs) have emerged as the premier classes of ligands for tackling these challenging couplings.[2][5] Their steric bulk favors the formation of monoligated palladium species, which are often more reactive, while their strong σ-donating ability enhances the rates of oxidative addition and reductive elimination.[4]
Ligand Classes for Consideration: A Comparative Overview
The choice of ligand is paramount for the successful coupling of this compound. Below is a comparative analysis of prominent ligand classes, with specific examples that have demonstrated efficacy in similar sterically hindered systems.
Biaryl Phosphine Ligands (Buchwald-Type)
Developed by Stephen L. Buchwald and his group, these ligands are characterized by a biaryl backbone and a bulky, electron-rich phosphine moiety.[6] They are highly effective for a wide range of challenging cross-coupling reactions.
-
Key Features:
-
Steric Bulk: The bulky substituents on the phosphorus atom and the biaryl scaffold promote the formation of highly active, low-coordinate palladium complexes.
-
Electron-Richness: The phosphine's strong σ-donating ability accelerates key catalytic steps.
-
-
Recommended Ligands for Screening:
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): A highly versatile and effective ligand for a broad range of substrates, including sterically hindered ones.
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Often provides excellent results for sterically demanding couplings and can be particularly effective with aryl chlorides.[6]
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Another powerful ligand for challenging transformations, frequently used in pharmaceutical process chemistry.[3]
-
N-Heterocyclic Carbenes (NHCs)
NHCs have gained prominence as highly effective ligands in palladium-catalyzed cross-coupling.[7] Their strong σ-donating character and steric tuneability make them excellent candidates for difficult couplings.
-
Key Features:
-
Strong σ-Donation: NHCs are generally stronger σ-donors than phosphines, leading to highly stable and active catalysts.[4]
-
Steric Shielding: The bulky groups flanking the carbene carbon effectively stabilize the palladium center and promote reductive elimination.
-
-
Recommended Ligands for Screening:
-
IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene): A widely used, sterically demanding NHC ligand that has shown great success in a variety of cross-coupling reactions.
-
SIPr (1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene): The saturated backbone of SIPr can offer different steric and electronic properties compared to IPr, sometimes leading to improved reactivity.
-
PEPPSI™-IPr (palladium(II) dichloride): A commercially available, air- and moisture-stable precatalyst that is convenient to handle and often highly active.[4]
-
Experimental Protocol: High-Throughput Ligand Screening
A high-throughput screening (HTS) approach is the most efficient method to identify the optimal ligand and reaction conditions for the coupling of this compound with a desired aryl halide.[8]
Workflow for Ligand Screening
Caption: High-throughput workflow for ligand screening.
Step-by-Step Protocol for Ligand Screening
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Array of ligands (e.g., XPhos, SPhos, RuPhos, IPr, SIPr)
-
Bases (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous solvents (e.g., Dioxane, Toluene, 2-MeTHF)
-
Inert atmosphere (Nitrogen or Argon)
-
Reaction vials or 96-well plate suitable for heating
-
Automated liquid handler (optional, but recommended for high throughput)
-
LC-MS or GC-MS for analysis
Procedure:
-
Stock Solution Preparation:
-
Prepare stock solutions of this compound (e.g., 0.2 M in dioxane), the aryl halide (e.g., 0.2 M in dioxane), and bases (e.g., 1.0 M solutions or pre-weighed solids).
-
Prepare a stock solution of the palladium precatalyst (e.g., 5 mM in dioxane).
-
-
Ligand Plate Preparation:
-
Prepare stock solutions of each ligand (e.g., 10 mM in dioxane).
-
In a 96-well plate, dispense the ligand solutions into individual wells.
-
-
Reaction Setup (in an inert atmosphere glovebox):
-
To each reaction vial or well, add the required amount of base.
-
Dispense the stock solutions of the boronic acid and aryl halide. A typical ratio is 1.2 equivalents of boronic acid to 1.0 equivalent of the aryl halide.
-
Add the palladium precatalyst stock solution (typically 1-2 mol%).
-
Add the ligand solution from the prepared plate (typically a 1:1 to 2:1 ligand-to-palladium ratio).
-
Add the reaction solvent to reach the desired final concentration (e.g., 0.1 M).
-
-
Reaction Execution:
-
Seal the reaction vials or plate.
-
Heat the reactions to the desired temperature (e.g., 100 °C) with vigorous stirring for a set time (e.g., 12-24 hours).
-
-
Analysis:
-
After cooling to room temperature, quench the reactions by adding a small amount of water.
-
Dilute an aliquot of each reaction mixture with a suitable solvent (e.g., acetonitrile).
-
Analyze the samples by LC-MS or GC-MS to determine the percent conversion to the desired product.
-
Representative Screening Data
The following table illustrates hypothetical results from a ligand screening experiment for the coupling of this compound with 4-bromoanisole.
| Entry | Ligand | Base | Solvent | Temp (°C) | Time (h) | Conversion (%) |
| 1 | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | 24 | <5 |
| 2 | XPhos | K₃PO₄ | Toluene | 110 | 12 | 95 |
| 3 | SPhos | K₃PO₄ | Toluene | 110 | 12 | 88 |
| 4 | RuPhos | K₃PO₄ | Toluene | 110 | 12 | 92 |
| 5 | IPr | K₃PO₄ | Toluene | 110 | 12 | 93 |
| 6 | SIPr | K₃PO₄ | Toluene | 110 | 12 | 85 |
| 7 | XPhos | Cs₂CO₃ | Dioxane | 100 | 12 | 91 |
| 8 | IPr | Cs₂CO₃ | Dioxane | 100 | 12 | 89 |
Reaction Conditions: this compound (0.12 mmol), 4-bromoanisole (0.10 mmol), Pd₂(dba)₃ (1 mol%), Ligand (2 mol%), Base (0.20 mmol), Solvent (1.0 mL).
The Catalytic Cycle in Focus
Understanding the catalytic cycle provides a framework for troubleshooting and optimizing the reaction. The use of a bulky, electron-rich ligand like XPhos or IPr is crucial for facilitating the challenging transmetalation and reductive elimination steps with the sterically encumbered this compound.
Caption: The Suzuki-Miyaura catalytic cycle.
Conclusion and Best Practices
The successful Suzuki-Miyaura cross-coupling of the sterically challenging this compound is highly dependent on the rational selection of the palladium ligand. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) and N-heterocyclic carbenes (e.g., IPr) are the most promising candidates to overcome the steric hindrance and achieve high reaction yields.
Key Recommendations:
-
Systematic Screening: Employ a high-throughput screening approach to efficiently evaluate a diverse set of state-of-the-art ligands, bases, and solvents.
-
Ligand Choice: Prioritize bulky and electron-rich phosphines and NHCs.
-
Base and Solvent: Strong, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ in anhydrous, ethereal, or aromatic solvents are often optimal.
-
Inert Conditions: Rigorously exclude oxygen and moisture to prevent catalyst deactivation and boronic acid degradation.
-
Precatalysts: Utilize commercially available, air-stable palladium precatalysts for ease of handling and reproducibility.
By implementing these strategies, researchers can confidently and efficiently develop robust and scalable protocols for the synthesis of valuable biaryl compounds derived from this compound, accelerating progress in drug discovery and materials science.
References
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Chen, K., Chen, W., Yi, X., Chen, W., Liu, M., & Wu, H. (2019). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications, 55(62), 9287–9290. [Link]
-
Deb, A., & Borpuzari, S. (2022). Couplings of aryl chlorides with aryl boronic acids a. ResearchGate. Retrieved from [Link]
-
Gessner, V. H. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers, 1(4), 361–364. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Pagar, V. V., & Park, J. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2445. [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses, 88, 295–309. [Link]
-
Unchained Labs. (n.d.). Unleashing high-throughput reaction screening. Retrieved from [Link]
-
Xiao, B., Gong, T.-J., Liu, Z.-J., Liu, J.-H., Luo, D.-F., Xu, J., & Liu, L. (2011). Synthesis of Dibenzofurans via Palladium-Catalyzed Phenol-Directed C–H Activation/C–O Cyclization. Journal of the American Chemical Society, 133(24), 9250–9253. [Link]
Sources
- 1. Synthesis of dibenzofurans via palladium-catalyzed phenol-directed C-H activation/C-O cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-heterocyclic carbene-stabilized palladium complexes as organometallic catalysts for bioorthogonal cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. orgsyn.org [orgsyn.org]
Application Note: Rapid and Efficient Synthesis of a Biaryl Scaffold via Microwave-Assisted Suzuki Coupling of 2-(4-Fluorophenoxy)phenylboronic acid
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction is particularly vital in the pharmaceutical and materials science industries for the synthesis of biaryl and substituted aromatic structures, which are common motifs in biologically active molecules and advanced materials.[3][4] This application note details a robust and highly efficient protocol for the Suzuki coupling of 2-(4-Fluorophenoxy)phenylboronic acid with 4-bromoanisole, leveraging the advantages of microwave-assisted organic synthesis (MAOS).
Microwave irradiation has emerged as a powerful tool in chemical synthesis, offering numerous advantages over conventional heating methods. These benefits include dramatically reduced reaction times, often from hours to minutes, improved reaction yields, and enhanced product purity.[5][6][7][8] The rapid and uniform heating provided by microwaves can overcome activation energy barriers more efficiently, leading to cleaner reactions with fewer byproducts.[7][8] This protocol has been optimized to provide a reliable and scalable method for researchers in drug discovery and process development.
Reaction Scheme
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[9][10] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (4-bromoanisole), forming a Pd(II) complex. This is often the rate-determining step of the reaction.[2]
-
Transmetalation: In this step, the organic moiety from the organoboron compound (this compound) is transferred to the palladium center. The presence of a base is crucial here; it activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the transfer of the aryl group to the palladium complex.[1][11][12]
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond, yielding the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[9][10]
Below is a diagram illustrating the catalytic cycle:
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the microwave-assisted Suzuki coupling of this compound and 4-bromoanisole.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mg) | Moles (mmol) | Equivalents |
| This compound | 232.02 | 278 | 1.2 | 1.2 |
| 4-Bromoanisole | 187.04 | 187 | 1.0 | 1.0 |
| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 40.8 | 0.05 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 276 | 2.0 | 2.0 |
| 1,4-Dioxane | - | 4 mL | - | - |
| Water (degassed) | - | 1 mL | - | - |
Instrumentation
-
Microwave Synthesizer (e.g., CEM Discover, Biotage Initiator)
-
10 mL microwave vial with a magnetic stir bar
-
Standard laboratory glassware
-
Rotary evaporator
-
Flash chromatography system
Procedure
Figure 2: Experimental workflow for the microwave-assisted Suzuki coupling.
-
Reagent Preparation: To a 10 mL microwave vial equipped with a magnetic stir bar, add this compound (278 mg, 1.2 mmol), 4-bromoanisole (187 mg, 1.0 mmol), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (40.8 mg, 0.05 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Solvent Addition: Add 1,4-dioxane (4 mL) and degassed water (1 mL) to the vial.
-
Degassing: Securely seal the vial with a cap. Purge the vial with argon or nitrogen for 5-10 minutes to ensure an inert atmosphere.
-
Microwave Irradiation: Place the vial in the microwave synthesizer. Set the reaction temperature to 120°C, the hold time to 15 minutes, and the power to a maximum of 300 W with stirring.
-
Workup: After the reaction is complete, allow the vial to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9] The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-(4-fluorophenoxy)-4'-methoxy-1,1'-biphenyl.
Results and Discussion
The microwave-assisted protocol provides the desired product in excellent yield and high purity within a significantly reduced timeframe compared to conventional heating methods.
| Parameter | Value |
| Reaction Time | 15 minutes |
| Temperature | 120°C |
| Expected Yield | >90% |
| Purity | >98% (by LC-MS and ¹H NMR) |
| Catalyst Load | 5 mol% |
The choice of Pd(dppf)Cl₂ as the catalyst is strategic. The dppf ligand is a bulky, electron-rich phosphine that stabilizes the palladium center and promotes both the oxidative addition and reductive elimination steps, making it highly effective for cross-coupling reactions, including those involving sterically hindered substrates.[3][13][14]
Potassium carbonate is an effective base for this transformation, readily forming the active boronate species required for transmetalation.[12] The use of a mixed solvent system of 1,4-dioxane and water is crucial. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the formation of the boronate.[10]
Conclusion
This application note presents a highly efficient and rapid protocol for the synthesis of 2-(4-fluorophenoxy)-4'-methoxy-1,1'-biphenyl via a microwave-assisted Suzuki-Miyaura cross-coupling reaction. The method offers significant advantages in terms of reaction time, yield, and purity, making it an invaluable tool for researchers in medicinal chemistry and materials science. The detailed protocol and mechanistic insights provided herein are intended to enable straightforward adoption and adaptation of this powerful synthetic methodology.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
-
Wikipedia. Suzuki reaction. Available from: [Link]
-
Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Chem. Eur. J., 20(24), 7537-7544. Available from: [Link]
-
Singh, S., et al. (2021). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Journal of Pharmaceutical Research International, 33(47A), 362-376. Available from: [Link]
-
International Journal of Research in Pharmacy and Allied Science. Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. Available from: [Link]
-
Patsnap. Microwave-Assisted Synthesis: 10x Faster Organic Reactions. Available from: [Link]
-
MDPI. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Available from: [Link]
-
Advanced Journal of Chemistry, Section A. Importance of Microwave Heating in Organic Synthesis. Available from: [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]
-
Reaxa. Exploring Catalyst Options: Suzuki Coupling with Palladium. Available from: [Link]
-
Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(43), 15027–15037. Available from: [Link]
-
Bellina, F., et al. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Journal of Molecular Catalysis A: Chemical, 221(1-2), 1-28. Available from: [Link]
-
Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Semantic Scholar. Available from: [Link]
-
Bellina, F., et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synlett, 2004(13), 2419-2453. Available from: [Link]
-
MDPI. The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. Available from: [Link]
-
Littke, A. F., & Fu, G. C. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(18), 4121–4128. Available from: [Link]
-
Leadbeater, N. E., & Marco, M. (2002). Fast, easy, clean chemistry by using water as a solvent and microwave heating: the Suzuki coupling as an illustration. Green Chemistry, 4(2), 143-148. Available from: [Link]
-
Baxendale, I. R., et al. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. Chemistry – A European Journal, 12(16), 4407-4416. Available from: [Link]
-
Wang, A.-E., et al. (2012). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 17(5), 5646-5657. Available from: [Link]
-
ResearchGate. Screening of different solvents for Suzuki coupling. Available from: [Link]
-
Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. Available from: [Link]
-
MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Available from: [Link]
-
MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Available from: [Link]
-
Zhang, W., et al. (2006). A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluoro-octylsulfonates with Boronic Acids. Organic Letters, 8(23), 5361–5364. Available from: [Link]
-
Dalmás, M., et al. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 27(3), 208-212. Available from: [Link]
Sources
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- 2. byjus.com [byjus.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. mdpi.com [mdpi.com]
- 5. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 6. ijrpas.com [ijrpas.com]
- 7. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 8. ajchem-a.com [ajchem-a.com]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
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- 11. Suzuki Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. nbinno.com [nbinno.com]
- 14. researchgate.net [researchgate.net]
Application Note: A Robust and Scalable Synthesis of 2-(4-Fluorophenoxy)phenylboronic Acid for Pharmaceutical Development
Abstract
2-(4-Fluorophenoxy)phenylboronic acid is a critical building block in modern medicinal chemistry, primarily utilized in Suzuki-Miyaura cross-coupling reactions to construct complex biaryl structures inherent to many pharmaceutical agents.[1][2] Its diaryl ether motif is a key pharmacophore in numerous biologically active molecules. This application note provides a comprehensive, field-proven guide for the scale-up synthesis of this valuable intermediate. We move beyond a simple recitation of steps to explain the underlying chemical principles and strategic choices necessary for a safe, efficient, and reproducible large-scale process. The protocol details a copper-catalyzed Ullmann-type C-O coupling reaction, followed by robust purification and stringent analytical validation, designed to meet the rigorous demands of drug development professionals.
Synthetic Strategy and Mechanistic Insights
The construction of the diaryl ether bond is the cornerstone of this synthesis. While classical Ullmann conditions require harsh temperatures and stoichiometric copper, modern ligand-accelerated, copper-catalyzed O-arylation reactions offer a milder and more functional-group-tolerant alternative.[3][4][5] Our strategy employs a modified Ullmann condensation, specifically a Chan-Lam-Evans type reaction, which couples a phenol with an aryl boronic acid.[6]
The selected pathway involves the coupling of 2-bromophenylboronic acid with 4-fluorophenol. This approach is strategically sound for scale-up due to the commercial availability and relative stability of the starting materials.
The core mechanism proceeds through several key steps:
-
Ligand Exchange: The copper(II) precatalyst reacts with the deprotonated 4-fluorophenol (formed in situ by the base) to generate a copper(II) alkoxide species.
-
Transmetalation: The arylboronic acid transfers its organic group to the copper center, displacing a ligand and forming an intermediate with both aryl groups attached to the copper.
-
Reductive Elimination: The key C-O bond-forming step occurs, where the two aryl groups couple and are eliminated from the copper center, yielding the diaryl ether product. The copper catalyst is reduced from Cu(II) to Cu(0).
-
Catalyst Regeneration: An oxidant (often atmospheric oxygen in an open-flask system, or a specific reagent) re-oxidizes the copper from Cu(0) back to the active Cu(II) state to complete the catalytic cycle.
This catalytic cycle minimizes copper waste and allows the reaction to proceed under significantly milder conditions than traditional methods.[3][6]
Caption: Catalytic cycle for the copper-mediated O-arylation reaction.
Detailed Scale-Up Synthesis Protocol
This protocol is designed for a nominal 100-gram scale synthesis. All operations should be conducted in a well-ventilated fume hood or a walk-in hood suitable for kilogram-scale reactions. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory.
Materials and Reagents:
| Reagent | M.W. | Amount (g) | Moles | Eq. |
| 2-Bromophenylboronic acid | 200.83 | 100.0 | 0.498 | 1.0 |
| 4-Fluorophenol | 112.11 | 61.4 | 0.548 | 1.1 |
| Copper(II) Acetate (Cu(OAc)₂) | 181.63 | 9.1 | 0.050 | 0.1 |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 137.6 | 0.996 | 2.0 |
| Toluene | - | 1000 mL | - | 10 vol |
| Tetrahydrofuran (THF) | - | 200 mL | - | 2 vol |
Protocol:
-
Reactor Setup: Equip a 3 L jacketed glass reactor with a mechanical overhead stirrer, thermocouple, nitrogen inlet, and a reflux condenser. Ensure the system is clean, dry, and purged with nitrogen.
-
Reagent Charging: To the reactor, charge 2-bromophenylboronic acid (100.0 g), 4-fluorophenol (61.4 g), copper(II) acetate (9.1 g), and potassium carbonate (137.6 g).
-
Solvent Addition: Add toluene (1000 mL) and THF (200 mL) to the reactor. The THF is added to improve the initial solubility of the reagents.
-
Reaction Execution:
-
Begin stirring the slurry at 200 RPM.
-
Heat the reactor jacket to 90-95 °C. The internal temperature should reach approximately 85 °C (reflux).
-
Maintain the reaction at reflux for 12-18 hours. The reaction mixture will turn from a blue/green slurry to a dark brown/black mixture.
-
-
In-Process Control (IPC):
-
After 12 hours, take a small aliquot (~0.1 mL) of the reaction mixture. Dilute with 1 mL of acetonitrile, filter, and analyze by HPLC to determine the consumption of the 2-bromophenylboronic acid starting material.
-
The reaction is considered complete when <2% of the starting material remains relative to the product peak area.
-
Work-up and Purification at Scale
Boronic acids are known to be challenging to purify via standard silica gel chromatography at scale due to their propensity to streak or decompose.[7] Therefore, a robust extraction and recrystallization procedure is employed. A key technique for purifying boronic acids involves a basic aqueous extraction to form the soluble boronate salt, which separates it from non-acidic organic impurities.[8]
Protocol:
-
Cooling and Filtration: Cool the reaction mixture to room temperature (20-25 °C). Filter the mixture through a pad of celite to remove the inorganic base and copper salts. Wash the filter cake with toluene (2 x 100 mL).
-
Solvent Swap: Combine the filtrate and washes in a separatory funnel or reactor equipped for liquid-liquid extraction. The solvent volume is reduced under vacuum to remove THF, leaving the crude product in toluene.
-
Aqueous Extraction (Base):
-
Add a 1 M sodium hydroxide (NaOH) solution (500 mL) to the toluene solution.
-
Stir vigorously for 30 minutes. The target boronic acid will deprotonate and move into the aqueous layer as the sodium boronate salt.
-
Separate the layers. Retain the aqueous layer.
-
Wash the organic layer with 1 M NaOH (1 x 250 mL) to ensure complete extraction. Combine the aqueous layers.
-
-
Back-Extraction (Organic Wash): Wash the combined basic aqueous layers with methyl tert-butyl ether (MTBE) (2 x 250 mL) to remove any non-polar, non-acidic impurities. Discard the organic washes.
-
Acidification and Precipitation:
-
Transfer the aqueous layer to a clean reactor and cool to 0-5 °C using an ice bath.
-
Slowly add 3 M hydrochloric acid (HCl) with vigorous stirring until the pH of the solution is 1-2.
-
A white to off-white solid will precipitate. Stir the slurry at 0-5 °C for 1-2 hours to ensure complete precipitation.
-
-
Isolation and Drying:
-
Isolate the solid product by filtration.
-
Wash the filter cake with cold deionized water (2 x 200 mL) to remove residual salts.
-
Dry the product in a vacuum oven at 40-45 °C to a constant weight.
-
Expected Yield: 85-105 g (75-92% yield) of an off-white solid.
Caption: Overall workflow for the scale-up synthesis and purification.
Characterization and Quality Control
Ensuring the purity and identity of the final product is paramount. A combination of analytical techniques should be employed to build a comprehensive quality profile.[9]
| Parameter | Method | Typical Specification | Purpose |
| Identity | ¹H NMR, ¹⁹F NMR | Conforms to structure | Confirms chemical structure and absence of major structural isomers. |
| Purity (Area %) | HPLC (UV) | ≥ 98.0% | Quantifies the main component and detects organic impurities. |
| Purity (Mass) | qNMR | ≥ 97.0% (w/w) | Provides an absolute purity value against a certified internal standard. |
| Identity (Mass) | LC-MS | Conforms to M.W. (232.02) | Confirms the molecular weight of the target compound.[10] |
| Residual Solvents | GC-HS | Toluene ≤ 890 ppm, MTBE ≤ 5000 ppm | Ensures solvents are below ICH safety limits. |
| Appearance | Visual | White to off-white solid | Basic quality check. |
Safety and Handling at Scale
Scaling up chemical reactions introduces hazards that may not be apparent at the lab scale. A thorough risk assessment is essential.
-
Boronic Acids: While generally stable, some boronic acids can be mutagenic or toxic.[11] Appropriate containment and PPE are necessary to avoid inhalation of dust or skin contact.
-
Copper Salts: Copper(II) acetate is harmful if swallowed and is a marine pollutant. All waste containing copper must be collected and disposed of as hazardous chemical waste.
-
Solvents: Toluene and THF are flammable liquids. The reactor should be grounded to prevent static discharge, and all heating should be conducted using controlled methods (e.g., jacketed reactor) away from ignition sources.
-
Exotherms: While this reaction is not violently exothermic, all heating and addition steps at scale should be controlled carefully. The use of a jacketed reactor allows for precise temperature management and rapid cooling if necessary.[12]
-
Handling Bases/Acids: Concentrated NaOH and HCl solutions are highly corrosive. Use appropriate face shields, gloves, and aprons during the work-up procedure. Acid addition for precipitation should always be done slowly and with cooling to control any exotherm.
Conclusion
The protocol described provides a reliable and scalable pathway to high-purity this compound. By leveraging a modern, copper-catalyzed Ullmann-type reaction and a robust, non-chromatographic purification strategy, this process is well-suited for producing kilogram quantities of material required for pharmaceutical research and development. The emphasis on mechanistic understanding, in-process controls, and rigorous safety protocols ensures a process that is not only efficient but also safe and reproducible.
References
-
Burgess, K., et al. (2006). Safe Handling of Boranes at Scale. Organic Process Research & Development. Available at: [Link]
-
Khan, R. A., et al. (2016). How to purify boronic acids/boronate esters? ResearchGate. Available at: [Link]
-
Various Authors. (2017). Purification of boronic acids? Reddit. Available at: [Link]
-
Anwar, S., et al. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. Available at: [Link]
-
Malig, T. C., et al. (2021). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Organic Process Research & Development. Available at: [Link]
-
Nicolaou, K. C., et al. (1999). Synthesis of Diaryl Ethers: A Long-Standing Problem Has Been Solved. Angewandte Chemie International Edition. Available at: [Link]
- Srinivas, P., et al. (2005). Process for purification of boronic acid and its derivatives. Google Patents.
-
Monograph, I. R. (2018). The Ullmann Ether Condensation. ResearchGate. Available at: [Link]
-
Wikipedia Contributors. (2023). Ullmann condensation. Wikipedia. Available at: [Link]
-
Various Authors. (2023). HELP: Purifying boronic acids sucks. Reddit. Available at: [Link]
-
Goodbrand, H. B., & Hu, N. X. (1999). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. The Journal of Organic Chemistry. Available at: [Link]
-
Eslava, R. S., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. Available at: [Link]
-
Wikipedia Contributors. (2023). Suzuki reaction. Wikipedia. Available at: [Link]
-
Wikipedia Contributors. (2023). Boronic acid. Wikipedia. Available at: [Link]
- Hall, D. G. (Ed.). (2012).
-
Silva, F. A., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Available at: [Link]
-
SCIEX. (n.d.). Quantitation of boronic acids at pg/mL levels of sensitivity. SCIEX. Available at: [Link]
-
Request PDF. (n.d.). Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Eslava, R. S., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Semantic Scholar. Available at: [Link]
-
ResearchGate. (2016). Visible-Light-Mediated Synthesis of Diaryl Ethers from Arylboronic Acids and Diaryliodonium Salts. ResearchGate. Available at: [Link]
-
Giacomazzo, G. E., et al. (2019). A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. RSC Advances. Available at: [Link]
-
Simon, J., et al. (2000). Regioselective Conversion of Arylboronic Acids to Phenols and Subsequent Coupling to Symmetrical Diaryl Ethers. The Journal of Organic Chemistry. Available at: [Link]
-
Agilent. (2010). Phenylboronic Acid (PBA) Solid Phase Extraction Mechanisms and Applications. Agilent Technologies. Available at: [Link]
-
Zhang, X., et al. (2012). Improvement on synthesis of different alkyl-phenylboronic acid. Yaoxue Xuebao. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Organic Chemistry Portal. Available at: [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Boronic Acids on Primesep P. SIELC. Available at: [Link]
-
MySkinRecipes. (n.d.). (4-(4-Fluorophenoxy)phenyl)boronic acid. MySkinRecipes. Available at: [Link]
-
Giacomazzo, G. E., et al. (2019). A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. RSC Advances. Available at: [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. (4-(4-Fluorophenoxy)phenyl)boronic acid [myskinrecipes.com]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Diaryl Ethers: A Long-Standing Problem Has Been Solved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. silicycle.com [silicycle.com]
- 12. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Protodeboronation of 2-(4-Fluorophenoxy)phenylboronic acid
Welcome to the technical support center for handling 2-(4-Fluorophenoxy)phenylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with protodeboronation, a significant side reaction that can impede the progress of Suzuki-Miyaura cross-coupling reactions. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate this common issue.
I. Understanding the Challenge: FAQs on Protodeboronation
Q1: What is protodeboronation and why is it a problem?
A1: Protodeboronation is a chemical reaction where the carbon-boron bond in a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] This process is a well-known and undesirable side reaction in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] The primary issue is the consumption of the boronic acid starting material, which leads to reduced yields of the desired coupled product and the formation of a protodeboronated byproduct that can complicate purification.[1][3]
Q2: Why is this compound particularly susceptible to protodeboronation?
A2: The susceptibility of an arylboronic acid to protodeboronation is influenced by several factors, including the electronic nature and position of substituents on the aromatic ring.[1] For this compound, the presence of the electron-withdrawing fluorophenoxy group at the ortho-position can significantly influence the electronic properties of the arylboronic acid, potentially making it more prone to this side reaction under certain conditions. Electron-deficient arylboronic acids can be particularly susceptible to base-catalyzed protodeboronation.[4][5][6]
Q3: What are the key factors that promote protodeboronation during a Suzuki-Miyaura coupling reaction?
A3: Several factors during a Suzuki-Miyaura coupling can promote protodeboronation:
-
Base: The type and concentration of the base are critical. Basic conditions, especially at high pH, can accelerate protodeboronation by forming a more reactive boronate species.[1][3][4]
-
Temperature: Higher reaction temperatures can increase the rate of protodeboronation.[7]
-
Solvent: The choice of solvent, particularly the presence of water, can influence the rate of protodeboronation.[1][8]
-
Catalyst System: A slow or inefficient catalytic cycle can leave the boronic acid exposed to the reaction conditions for longer periods, increasing the likelihood of protodeboronation.[9][10]
-
Ligands: Certain ligands can influence the rate of protodeboronation. For instance, strong donor ligands have been shown to accentuate copper-mediated protodeboronation.[7]
II. Troubleshooting Guide: Diagnosing and Solving Protodeboronation Issues
This section provides a structured approach to troubleshooting common problems encountered when using this compound in Suzuki-Miyaura coupling reactions.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of desired product and significant amount of 4-fluorophenoxybenzene byproduct. | High rate of protodeboronation. | 1. Optimize the Base: Switch to a milder base (e.g., K3PO4, Cs2CO3, or organic bases) and use the minimum effective concentration.2. Lower the Reaction Temperature: If feasible for the coupling reaction, reduce the temperature to disfavor the protodeboronation pathway.3. Modify the Solvent System: Minimize the amount of water in the reaction or consider using anhydrous conditions if the catalytic system allows. |
| Inconsistent reaction yields between batches. | Variability in reagent quality or reaction setup. | 1. Use High-Purity Reagents: Ensure the boronic acid, aryl halide, and solvents are of high purity and anhydrous where specified.2. Control the Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.3. Standardize Reagent Addition: The order of reagent addition can be critical. A study on copper-mediated fluorination found that pre-mixing the precursor with the copper catalyst at elevated temperatures before adding the fluoride led to decreased conversion, a phenomenon that could be relevant to other metal-catalyzed reactions.[11] |
| Protodeboronation occurs even under optimized conditions. | The inherent instability of the specific boronic acid. | 1. Convert to a Boronic Ester: Boronic acid pinacol esters and potassium aryltrifluoroborates generally exhibit enhanced stability against protodeboronation due to the decreased Lewis acidity of the boron atom.[12] Consider converting the boronic acid to its pinacol ester prior to the coupling reaction.2. Employ a "Slow-Release" Strategy: Using boronic acid derivatives like trifluoroborates or MIDA boronates can slowly release the active boronic acid into the reaction mixture, keeping its concentration low and minimizing side reactions.[3][9] |
Visualizing the Competing Reactions
The following diagram illustrates the competition between the desired Suzuki-Miyaura coupling pathway and the undesired protodeboronation side reaction.
Caption: Competing pathways for the arylboronic acid.
III. Experimental Protocols for Minimizing Protodeboronation
Here we provide detailed, step-by-step methodologies for key experiments aimed at mitigating protodeboronation.
Protocol 1: Conversion of this compound to its Pinacol Ester
Rationale: Converting the boronic acid to its corresponding pinacol ester can significantly enhance its stability and reduce the rate of protodeboronation.[12]
Materials:
-
This compound
-
Pinacol
-
Anhydrous Toluene or THF
-
Dean-Stark apparatus (if using toluene) or molecular sieves (if using THF)
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (and a Dean-Stark trap if using toluene), add this compound (1.0 eq) and pinacol (1.1 eq).
-
Add a sufficient volume of anhydrous toluene or THF to dissolve the reactants.
-
If using toluene, heat the mixture to reflux and collect the water in the Dean-Stark trap until no more water is evolved.
-
If using THF, add activated 4Å molecular sieves and stir the mixture at room temperature or with gentle heating for several hours until the reaction is complete (monitor by TLC or GC-MS).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude pinacol ester can often be used directly in the subsequent Suzuki-Miyaura coupling reaction after assessing its purity. If necessary, purify by column chromatography on silica gel.
Protocol 2: Optimized Suzuki-Miyaura Coupling with a Mild Base
Rationale: The choice of base is paramount in controlling the rate of protodeboronation. Milder bases can facilitate the transmetalation step without excessively promoting the undesired side reaction.
Materials:
-
This compound pinacol ester (from Protocol 1)
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Phosphine ligand (if required by the catalyst)
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl halide (1.0 eq), the this compound pinacol ester (1.2-1.5 eq), and the mild base (e.g., K₃PO₄, 2.0-3.0 eq).
-
Add the palladium catalyst (typically 1-5 mol%) and any additional ligand.
-
Add the anhydrous solvent via syringe.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes or by using a freeze-pump-thaw method.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress of the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Optimized Workflow
The following diagram outlines the recommended workflow to minimize protodeboronation.
Caption: Recommended workflow for minimizing protodeboronation.
IV. Concluding Remarks
Successfully overcoming the protodeboronation of this compound requires a multi-faceted approach that addresses the inherent reactivity of the substrate and the specific conditions of the Suzuki-Miyaura coupling reaction. By understanding the underlying mechanisms and systematically optimizing reaction parameters such as the choice of base, solvent, and temperature, researchers can significantly improve the yield and purity of their desired products. The conversion of the boronic acid to a more stable ester derivative is a particularly effective strategy. This guide provides a foundation for troubleshooting and protocol optimization, empowering scientists to achieve their synthetic goals with greater efficiency and reproducibility.
V. References
-
Watson, A. J. B., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [Source not explicitly provided, but context suggests a peer-reviewed chemistry journal].
-
Wikipedia. (n.d.). Protodeboronation. Wikipedia. Retrieved from [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Retrieved from [Link]
-
Cox, P. A., et al. (n.d.). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. CORE. Retrieved from [Link]
-
Li, M., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing. Retrieved from [Link]
-
Lozada, J., et al. (2014). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. ResearchGate. Retrieved from [Link]
-
Watson, A. J. B. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. National Institutes of Health. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protodeboronation. Organic Chemistry Portal. Retrieved from [Link]
-
Bernard-Gauthier, V., et al. (2017). Reducing Protodeboronation and Improving Reproducibility in the [18F]Fluorination of Arylboron Substrates. Journal of Nuclear Medicine. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]
-
Noonan, G., & Leach, A. G. (2015). A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state. RSC Publishing. Retrieved from [Link]
-
Mossine, A. V., et al. (n.d.). Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Wikipedia. Retrieved from [Link]
-
Butters, M., et al. (2016). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. ResearchGate. Retrieved from [Link]
-
Bernard-Gauthier, V., et al. (2024). Cu-Mediated 18F-Fluorination of Arylboronic Acids: Supressing Protodeboronation towards Advanced PET Imaging Agents. Journal of Nuclear Medicine. Retrieved from [Link]
-
Carlsson, J., & Iwami, Y. (1982). pH-dependent fluoride inhibition of peroxidase activity. PubMed. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. Retrieved from [Link]
-
Alves, A. C., et al. (2015). Influence of fluoride content and pH on corrosion and tribocorrosion behaviour of Ti13Nb13Zr alloy in oral environment. PubMed. Retrieved from [Link]
-
Vechtomova, Y., et al. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]
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- 12. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
Suzuki Coupling with Fluorinated Boronic Acids: A Technical Support Guide
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving fluorinated boronic acids. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to troubleshoot common side reactions and optimize your experimental outcomes.
The introduction of fluorine into organic molecules is a critical strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. However, the electron-withdrawing nature of fluorine substituents can significantly impact the reactivity of aryl boronic acids in Suzuki couplings, often leading to undesired side reactions. This guide will dissect these challenges and offer practical, evidence-based solutions.
Common Side Reactions and Troubleshooting
Fluorinated boronic acids are prone to several side reactions that can diminish the yield of the desired cross-coupled product. Understanding the mechanisms behind these reactions is the first step toward effective troubleshooting.
Protodeboronation: The Prevalent Pitfall
Protodeboronation is the undesired cleavage of the C–B bond and its replacement with a C–H bond, leading to the formation of a defluorinated arene byproduct.[1][2] This is often the most significant side reaction, particularly with electron-deficient and heterocyclic boronic acids.[3][4]
Q: My reaction shows significant formation of the parent arene from my fluorinated boronic acid. What's causing this and how can I prevent it?
A: This is a classic case of protodeboronation. The electron-withdrawing fluorine atoms make the boronic acid more susceptible to this side reaction, which can be catalyzed by acid, base, or even metal salts.[2] The reaction is often exacerbated by the basic conditions required for the Suzuki coupling.[5][6]
Troubleshooting Workflow: Mitigating Protodeboronation
Experimental Protocol: Base-Free "Cationic" Suzuki Coupling [5][6]
For acutely base-sensitive fluorinated boronic acids, a base-free approach can be highly effective.
-
Reagent Preparation: In a glovebox, charge a vial with the aryl halide (1.0 equiv), the fluorinated boronic acid (1.2-1.5 equiv), and a PAd3-Pd catalyst (e.g., [Pd(PAd3)2], 1-2 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., THF, dioxane) to achieve a concentration of 0.1-0.2 M.
-
Reaction: Stir the mixture at room temperature and monitor by LC-MS or GC-MS. The reaction often proceeds to completion within a few hours.
-
Work-up: Upon completion, dilute with an organic solvent, wash with water and brine, dry over anhydrous Na2SO4, filter, and concentrate. Purify by column chromatography.
Defluorination: Loss of a Key Functional Group
Q: I'm observing byproducts where one or more fluorine atoms have been replaced by hydrogen on my aryl ring. What is this side reaction?
A: This is likely a reductive defluorination reaction. While less common than protodeboronation, it can occur under certain conditions, particularly with highly fluorinated substrates or in the presence of strong reducing agents.
Causality and Mitigation:
-
Hydrogen Source: The hydrogen source for this reduction can be the solvent (e.g., alcohols), additives, or even the phosphine ligand.
-
Catalyst System: The choice of palladium source and ligand can influence the propensity for defluorination. Highly electron-rich ligands may, in some cases, promote reductive processes.
-
Reaction Conditions: Elevated temperatures can increase the likelihood of this side reaction.
Troubleshooting Strategies:
-
Solvent Choice: Use aprotic solvents like dioxane, THF, or toluene. Avoid alcoholic solvents if defluorination is observed.
-
Ligand Screening: Screen a panel of phosphine ligands. While electron-rich ligands are often beneficial for activating the aryl halide, a less electron-rich ligand might be necessary to curb defluorination.
-
Temperature Control: Run the reaction at the lowest temperature that still provides a reasonable reaction rate.
Homocoupling: The Dimerization Dilemma
Q: My reaction mixture contains a significant amount of a dimer of my fluorinated boronic acid. How can I minimize this homocoupling product?
A: Homocoupling of boronic acids to form a biaryl byproduct is a common side reaction, often promoted by the presence of oxygen and Pd(II) species.[7] Fluorinated boronic acids can be particularly susceptible to this process.[8]
Mechanism and Prevention:
Homocoupling can occur through an oxidative mechanism where two boronic acid molecules are coupled by a Pd(II) species, which is then reduced to Pd(0).
Experimental Protocol: Minimizing Homocoupling
-
Solvent Degassing: Degas the solvent (e.g., dioxane/water mixture) by sparging with argon or nitrogen for at least 30 minutes. Alternatively, use the freeze-pump-thaw method (3 cycles).
-
Inert Atmosphere: Assemble the reaction under an inert atmosphere (argon or nitrogen).
-
Catalyst Addition: Use a Pd(0) precatalyst, such as XPhos Pd G3 (0.5–2 mol%), which does not require an in-situ reduction step.[9]
-
Reagent Addition: Add the aryl halide (1.0 equiv), the fluorinated boronic acid (1.2-1.5 equiv), and a suitable base (e.g., K3PO4).
-
Reaction: Heat the reaction to the desired temperature (e.g., 80–110 °C) and monitor.
Frequently Asked Questions (FAQs)
Q1: My fluorinated boronic acid is unstable and decomposes on storage. What can I do?
A1: Electron-deficient boronic acids are often less stable. Consider converting it to a more stable derivative for storage and use.[3]
-
Boronate Esters: Pinacol esters are a common choice due to their increased stability.
-
Potassium Trifluoroborate Salts (R-BF3K): These salts are typically crystalline solids that are stable to air and moisture.[10] They act as a slow-release source of the boronic acid under the reaction conditions, which can also help minimize side reactions like protodeboronation and homocoupling.[11][12][13]
-
MIDA Boronates: These are another class of highly stable boronic acid surrogates.
Q2: What is the best base to use for Suzuki couplings with fluorinated boronic acids?
A2: The choice of base is critical. Strong aqueous bases like NaOH or K2CO3 can accelerate protodeboronation.
-
Recommended Bases: Weaker inorganic bases such as K3PO4, Cs2CO3, and fluoride sources like CsF or KF are often preferred.[9]
-
Rationale: The base's role is to activate the boronic acid to form a borate species, which is more competent for transmetalation.[14][15] For sensitive substrates, a base that is strong enough to facilitate this step without promoting significant protodeboronation is ideal.
Q3: How does the position and number of fluorine atoms affect the reaction?
A3: The electronic impact is significant.
-
Increased Reactivity (in some aspects): The electron-withdrawing nature of fluorine can increase the rate of transmetalation.[16]
-
Increased Side Reactions: As discussed, it also increases the susceptibility to protodeboronation.
-
Ortho-Fluorine: Fluorine atoms ortho to the boronic acid group can have the most pronounced effect, both sterically and electronically, often leading to faster transmetalation but also higher rates of decomposition.[16]
Q4: My reaction is not going to completion. What should I try?
A4: If you've addressed the common side reactions and still face low conversion, consider these points:
-
Catalyst Activity: Ensure your palladium catalyst and ligand are active. Using a pre-catalyst can improve reproducibility.[3][9]
-
Ligand Choice: For electron-deficient systems, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) are often necessary to facilitate the oxidative addition and reductive elimination steps.[3][8]
-
Temperature: While lower temperatures can reduce side reactions, sometimes an increase in temperature is necessary to drive the catalytic cycle. A careful balance must be struck.
-
Reagent Purity: Ensure all reagents, especially the boronic acid and aryl halide, are pure.
Summary of Recommended Conditions
| Issue | Recommended Solution | Key Considerations |
| Protodeboronation | Use boronate esters or trifluoroborate salts. Employ weaker bases (K3PO4, CsF). Use anhydrous solvents. | The goal is to limit the concentration of free boronic acid at any given time.[11][12] |
| Homocoupling | Thoroughly degas all solvents. Use a Pd(0) precatalyst (e.g., XPhos Pd G3). | Minimize exposure to oxygen and Pd(II) species.[7][9] |
| Low Reactivity | Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). Increase reaction temperature cautiously. | The ligand plays a crucial role in promoting the catalytic cycle for challenging substrates.[17][18] |
| General Instability | Convert the boronic acid to a more stable pinacol ester or trifluoroborate salt for use. | Stability of the boron reagent is paramount for reproducible results.[3] |
References
-
Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. University of Bristol. [Link]
-
“Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society. [Link]
-
Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. PubMed. [Link]
-
Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]
-
“Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. ACS Publications. [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. National Institutes of Health (NIH). [Link]
-
Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]
-
"cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Princeton University. [Link]
-
Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. [Link]
-
Protodeboronation. Wikipedia. [Link]
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. [Link]
-
Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Organic Chemistry Portal. [Link]
-
Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. National Institutes of Health (NIH). [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. Royal Society of Chemistry. [Link]
-
Struggling with Suzuki Reaction. Reddit. [Link]
-
Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. ResearchGate. [Link]
-
Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. ResearchGate. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Claremont Colleges Scholarship. [Link]
-
How does fluorinated boronic acids influences the Suzuki coupling reactions? ResearchGate. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state. Semantic Scholar. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. [Link]
-
Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings. PubMed. [Link]
-
Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. PubMed. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
STUDIES ON SUZUKI COPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [Link]
-
B-Alkyl Suzuki Couplings. Princeton University. [Link]
-
Suzuki–Miyaura Coupling. Royal Society of Chemistry. [Link]
Sources
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- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. books.rsc.org [books.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
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- 10. researchgate.net [researchgate.net]
- 11. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 18. Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Yield for 2-(4-Fluorophenoxy)phenylboronic Acid
Welcome to the technical support center for the synthesis and optimization of 2-(4-Fluorophenoxy)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important building block. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles to enhance your reaction yields and product purity.
Introduction
This compound is a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, for the construction of complex biaryl structures prevalent in pharmaceuticals and advanced materials.[1] Achieving high yields and purity can be challenging due to the multi-step nature of its synthesis and the inherent reactivity of boronic acids. This guide will address the critical aspects of the synthesis, focusing on the formation of the diaryl ether linkage and the subsequent borylation, to empower you to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to prepare the 2-(4-fluorophenoxy)phenyl scaffold?
A1: The key challenge is the formation of the diaryl ether bond. Two common and effective methods are the Ullmann condensation and the Chan-Lam coupling.
-
Ullmann Condensation: This classic copper-catalyzed reaction involves the coupling of an aryl halide with a phenol in the presence of a base, often at elevated temperatures.[2][3] Modern variations utilize ligands to facilitate the reaction under milder conditions.[4]
-
Chan-Lam Coupling: This is a copper-mediated oxidative coupling of an arylboronic acid with a phenol.[5][6] It often proceeds under milder conditions, sometimes even at room temperature and open to the air, making it an attractive alternative to the Ullmann reaction.[7][8]
Q2: Which borylation method is recommended for introducing the boronic acid moiety?
A2: The Miyaura borylation is a robust and widely used palladium-catalyzed cross-coupling reaction to install a boronic ester group onto an aryl halide or triflate.[9] This boronic ester can then be hydrolyzed to the desired boronic acid. Using a boronic ester intermediate, such as a pinacol ester, can aid in purification and handling due to its increased stability compared to the free boronic acid.[10]
Q3: My boronic ester is difficult to purify by silica gel chromatography. What are my options?
A3: Purification of boronic acids and their esters on silica gel can be challenging due to their Lewis acidic nature, which can lead to decomposition or strong adsorption.[10][11] Consider the following:
-
Use of treated silica gel: Pre-treating the silica gel with boric acid can sometimes mitigate decomposition.[11]
-
Alternative protecting groups: Boronic esters derived from sterically hindered diols, like 1,1,2,2-tetraethylethylene glycol (Epin), have shown improved stability on silica gel.[10]
-
Purification of the free boronic acid: It is sometimes easier to hydrolyze the crude boronic ester and purify the resulting boronic acid.[12] This can be achieved by recrystallization or by forming a salt with a base, washing away impurities, and then re-acidifying to precipitate the pure boronic acid.[13]
-
Formation of a stable adduct: Reacting the crude boronic acid with diethanolamine can form a crystalline adduct that is easily purified and can be used directly in subsequent reactions or cleaved to release the pure boronic acid.[14]
Q4: What are the common side reactions that lead to low yield?
A4: Several side reactions can impact your yield:
-
Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. It can be catalyzed by acid, base, or transition metals and is often exacerbated by elevated temperatures and the presence of water.[15][16]
-
Homocoupling: The coupling of two molecules of the starting aryl halide or two molecules of the boronic acid can occur, especially in palladium-catalyzed reactions.[17]
-
Hydrolysis of Boronic Esters: Boronic esters can hydrolyze back to the boronic acid and the corresponding diol, particularly in the presence of moisture.[18][19] While often a desired final step, premature hydrolysis can complicate purification.
Troubleshooting Guide
This section addresses specific issues you might encounter during the synthesis of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Low Yield in Diaryl Ether Formation (Ullmann/Chan-Lam) | 1. Inactive Catalyst: The copper catalyst may be oxidized or poisoned. | 1. Use fresh, high-purity copper salts. For Ullmann reactions, copper(I) sources are often more active.[4] Ensure inert atmosphere conditions if the catalyst is sensitive to air. |
| 2. Improper Base: The choice and stoichiometry of the base are critical. | 2. For Ullmann, strong inorganic bases like K₂CO₃ or Cs₂CO₃ are common.[4] For Chan-Lam, a weaker amine base like pyridine or triethylamine is often used.[8] Optimize the base and its amount. | |
| 3. Suboptimal Ligand (for modified Ullmann): The ligand may not be suitable for the specific substrates. | 3. Screen different ligands. Phenanthroline and other nitrogen-based ligands are commonly employed to improve solubility and reactivity.[20] | |
| 4. Reaction Temperature Too Low/High: The reaction may not have reached the activation energy, or decomposition may be occurring at higher temperatures. | 4. Systematically vary the reaction temperature. Modern Ullmann-type reactions can often be performed at lower temperatures with the right ligand system.[4] | |
| Low Yield in Miyaura Borylation | 1. Inactive Palladium Catalyst: The palladium catalyst may have decomposed or the active species is not forming. | 1. Use a pre-catalyst or ensure proper activation. Pd(dppf)Cl₂ is a common and robust choice.[17] Degas the reaction mixture thoroughly to remove oxygen. |
| 2. Inefficient Base: The base is crucial for the transmetalation step. | 2. Potassium acetate (KOAc) is a standard base for Miyaura borylation.[17] Other bases like K₃PO₄ can also be effective. Ensure the base is anhydrous. | |
| 3. Protodeboronation of the Product: The newly formed boronic ester is being cleaved under the reaction conditions. | 3. Use anhydrous solvents and reagents. Minimize reaction time once the starting material is consumed. Work-up the reaction promptly. | |
| Presence of Significant Impurities | 1. Homocoupling Products: Side reactions of starting materials are occurring. | 1. Optimize the stoichiometry of the reactants. For borylation, ensure a slight excess of the diboron reagent. Adjusting the ligand-to-palladium ratio can sometimes suppress homocoupling.[21] |
| 2. Deboronated Byproduct: Protodeboronation is a significant pathway. | 2. As mentioned, rigorous exclusion of water and protic sources is key. Running the reaction at a lower temperature if possible can also help.[15] | |
| 3. Residual Starting Materials: The reaction has not gone to completion. | 3. Increase reaction time or temperature cautiously. Verify the activity of the catalyst and the purity of the reagents. | |
| Difficulty in Final Product Isolation/Purification | 1. Hydrolysis of Boronic Ester on Silica Gel: The product is decomposing during chromatography. | 1. Minimize contact time with silica. Use a less polar solvent system if possible. Consider the alternative purification methods mentioned in the FAQs (Q3).[10][11] |
| 2. Formation of Boroxine: The free boronic acid is dehydrating to form a cyclic trimer. | 2. This is a common equilibrium for boronic acids.[9] It can sometimes be reversed by dissolving the material in a solvent containing a small amount of water. For characterization, this can be a complicating factor. Derivatization to the boronic ester can confirm the structure. |
Experimental Protocols
Protocol 1: Synthesis of 2-(4-Fluorophenoxy)bromobenzene (via Ullmann Condensation)
This protocol outlines a modern, ligand-assisted Ullmann condensation.
Materials:
-
2-Bromophenol
-
1-Bromo-4-fluorobenzene
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous, degassed toluene
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromophenol (1.0 eq.), 1-bromo-4-fluorobenzene (1.2 eq.), CuI (0.1 eq.), 1,10-phenanthroline (0.2 eq.), and Cs₂CO₃ (2.0 eq.).
-
Add anhydrous, degassed toluene via cannula.
-
Heat the reaction mixture to 110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-(4-fluorophenoxy)bromobenzene.
Protocol 2: Synthesis of this compound Pinacol Ester (via Miyaura Borylation)
Materials:
-
2-(4-Fluorophenoxy)bromobenzene
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
Anhydrous, degassed 1,4-dioxane
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, combine 2-(4-fluorophenoxy)bromobenzene (1.0 eq.), B₂pin₂ (1.1 eq.), Pd(dppf)Cl₂ (0.03 eq.), and anhydrous KOAc (3.0 eq.).
-
Add anhydrous, degassed 1,4-dioxane via cannula.
-
Heat the mixture to 80-90 °C and stir for 4-12 hours. Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (pre-treated with a small amount of triethylamine in the eluent if necessary to prevent streaking) to yield the pinacol ester.
Protocol 3: Hydrolysis to this compound
Materials:
-
This compound pinacol ester
-
Tetrahydrofuran (THF)
-
Aqueous HCl (e.g., 2 M)
-
Diethyl ether
Procedure:
-
Dissolve the pinacol ester in a mixture of THF and water.
-
Add aqueous HCl and stir the mixture vigorously at room temperature for 2-4 hours, or until TLC analysis indicates complete conversion.
-
Extract the product into diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude boronic acid.
-
The product can be further purified by recrystallization from an appropriate solvent system (e.g., ether/hexanes).
Visualizing the Workflow
To aid in understanding the synthetic sequence and potential troubleshooting points, the following diagrams illustrate the key processes.
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low yield optimization.
By systematically addressing the potential points of failure in the synthetic sequence, from the choice of coupling reaction to the final purification strategy, researchers can significantly improve the yield and quality of their this compound.
References
-
Benchchem. The Ullmann Condensation for Diaryl Ether Synthesis: A Core Mechanism Deep-Dive. 2
-
Wikipedia. Boronic acid.
-
Cammidge, A. N., et al. Stability of Boronic Esters to Hydrolysis: A Comparative Study. European Journal of Organic Chemistry, 2006(15), 3467-3471.
-
Alfa Chemistry. Chan-Lam Coupling.
-
ResearchGate. Chan–Lam coupling: C–O bond formation and its proposed mechanism.
-
SynArchive. Ullmann Condensation.
-
Organic Chemistry Portal. Chan-Lam Coupling.
-
ResearchGate. How Can I hydrolyse the boronate ester intermediate of corresponding aldehyde to alcohol for Hydroboration reaction?
- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
-
Semantic Scholar. Internal and external catalysis in boronic ester networks.
-
Organic Chemistry Portal. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers.
-
Who we serve. Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives.
-
Royal Society of Chemistry. Copper-promoted C–Element Bond Oxidative Coupling Reaction with Boronic Acids. In Synthetic Methods in Drug Discovery: Volume 1.
-
ResearchGate. The Ullmann Ether Condensation.
-
ACS Publications. Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study. The Journal of Organic Chemistry.
-
RSC Publishing. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering.
-
Wikipedia. Ullmann condensation.
-
American Chemical Society. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters.
-
ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling.
-
WordPress.com. Arylboronic Acids – DRUG REGULATORY AFFAIRS INTERNATIONAL.
-
ResearchGate. Optimization of conditions for the solid-phase version of Suzuki-Miyaura coupling with immobilized boronic acids.
-
Google Patents. Process for purification of boronic acid and its derivatives.
-
ResearchGate. Optimization of Suzuki-Miyaura Cross-Coupling Reaction a.
-
PubMed Central. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
-
ResearchGate. How to purify boronic acids/boronate esters?
-
ResearchGate. A Facile Chromatographic Method for Purification of Pinacol Boronic Esters.
-
MDPI. Recent Advances in the Synthesis of Borinic Acid Derivatives.
-
Chemistry Stack Exchange. How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)?
-
Reddit. Miyaura Borylation troubleshoot.
-
NIH. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.
-
Google Patents. Preparation method of 2-formyl-4-(4-cyanophenoxy) phenylboronic acid pinacol ester.
-
ResearchGate. ChemInform Abstract: Structure, Properties, and Preparation of Boronic Acid Derivatives: Reactions and Applications.
-
ACS Symposium Series. Boron Chemistry: An Overview.
-
MySkinRecipes. (4-(4-Fluorophenoxy)phenyl)boronic acid.
-
RSC Publishing. A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies.
-
BLD Pharm. 1334402-78-6|this compound.
-
Chem-Impex. 2-Benzyloxy-4-fluorophenylboronic acid.
-
Sigma-Aldrich. (2-(4-Fluorophenoxy)phenyl)boronic acid.
-
CymitQuimica. This compound.
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers [organic-chemistry.org]
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- 20. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 21. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J [pubs.rsc.org]
Technical Support Center: Purification of Products from 2-(4-Fluorophenoxy)phenylboronic Acid Reactions
This guide provides in-depth troubleshooting and practical solutions for researchers, scientists, and drug development professionals facing challenges in the purification of products derived from reactions involving 2-(4-Fluorophenoxy)phenylboronic acid. As a key building block in modern synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, its use can lead to specific and often persistent purification hurdles. This document is structured to provide immediate answers through FAQs and detailed, mechanistically-grounded solutions in the troubleshooting guide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude reaction mixture?
The most prevalent impurities are typically unreacted this compound, homocoupled byproducts (where two molecules of the boronic acid couple together), residual palladium catalyst, and byproducts from ligands, such as phosphine oxides.[1] Understanding these potential contaminants is the first step toward designing an effective purification strategy.
Q2: My initial analysis (TLC/LCMS) shows a significant amount of starting boronic acid. What is the most direct way to remove it?
The most efficient initial step is an aqueous basic wash. Boronic acids are weakly acidic and will deprotonate in the presence of a base (like 1M NaOH or K₂CO₃) to form a water-soluble boronate salt.[2] This allows for its selective removal from the organic phase, where your typically less polar biaryl product remains.
Q3: I've isolated a significant byproduct with a mass corresponding to a dimer of my boronic acid. What is this and how can I prevent it?
This is a classic homocoupling byproduct. It forms when two molecules of the boronic acid react with each other, a side reaction often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[1][3] To minimize its formation, ensure your reaction setup is thoroughly degassed with an inert gas (like argon or nitrogen) before adding the palladium catalyst.[4]
Q4: After purification, my final product is a solid with a grey or black tint. What causes this discoloration?
This is almost certainly due to residual palladium catalyst that has decomposed into palladium black. While often present in trace amounts, it can be difficult to remove. A simple and effective method is to filter the crude reaction mixture through a pad of Celite® or silica gel before proceeding with the aqueous workup.[5] For persistent contamination, specialized metal scavengers can be employed.[6]
Troubleshooting Guide: Common Purification Challenges
This section addresses specific experimental issues in a question-and-answer format, providing both the underlying cause and actionable solutions.
Issue 1: Co-elution of Product and Boronic Acid during Column Chromatography
Question: I'm struggling to separate my desired biaryl product from the starting this compound using standard silica gel chromatography. They have very similar Rf values on TLC. What should I do?
Expert Analysis: This is a common challenge, as the polarity of this compound can be similar to that of many biaryl products. Furthermore, boronic acids can interact strongly with the acidic silanol groups on silica gel, leading to significant tailing or "streaking" on TLC plates and poor separation during column chromatography.[7]
Solutions:
-
Pre-Chromatography Acid-Base Extraction: Before attempting chromatography, perform a liquid-liquid extraction. Dissolve your crude mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash this organic solution twice with a 1M aqueous solution of sodium hydroxide or potassium carbonate.[2] This converts the boronic acid into its highly polar, water-soluble boronate salt, which is efficiently extracted into the aqueous layer. The neutral biaryl product will remain in the organic phase. Follow with a brine wash to remove residual water before drying and concentrating. This single step often removes the majority of the problematic impurity.
-
Boronic Acid Scavengers: For high-purity requirements or when extraction is inefficient, consider using a scavenger resin. These are solid-supported reagents, often containing diol or N-methylglucamine functionalities, that selectively bind to boronic acids. The crude product is dissolved and stirred with the resin, which is then simply filtered off, leaving a solution enriched in your desired product.[6]
Issue 2: A Persistent, Non-polar Byproduct Complicates Purification
Question: My product is contaminated with a byproduct that is less polar than my desired compound, which I've identified as the homocoupled dimer. How can I remove it effectively?
Expert Analysis: The homocoupled dimer, bis(2-(4-fluorophenoxy)phenyl), is a non-polar, neutral molecule that will not be removed by aqueous washes. Its separation relies on exploiting subtle differences in physical properties between it and your desired product.
Solutions:
-
Optimized Flash Column Chromatography: This is the most common method for separating non-polar impurities.
-
Solvent System: Use a low-polarity eluent system, such as a gradient of ethyl acetate in hexanes or heptane. A shallow gradient (e.g., increasing the polar solvent by 1-2% increments) often provides the necessary resolution.
-
Dry Loading: To improve band sharpness and separation, pre-adsorb your crude material onto a small amount of silica gel and load it onto the column as a solid ("dry loading").[8]
-
-
Recrystallization: If your desired product is a solid, recrystallization can be a highly effective and scalable purification technique. The key is finding a solvent system where the solubility of your product and the homocoupled impurity differ significantly with temperature.[9] A two-solvent system is often ideal.[10] For example, dissolve the crude material in a minimum amount of a hot "good" solvent (like acetone or ethyl acetate) and then slowly add a "poor," less polar solvent (like hexanes) until the solution just turns cloudy. Re-heat to clarify and then cool slowly to induce crystallization of the less soluble component (hopefully your product).[5][11]
Issue 3: Low Product Recovery After Silica Gel Chromatography
Question: My yield dropped significantly after running a silica column. I suspect my product is degrading or sticking to the silica. How can I prevent this?
Expert Analysis: Some classes of organic compounds are sensitive to the acidic nature of standard silica gel. This can lead to degradation or irreversible adsorption, resulting in low recovery.
Solutions:
-
Deactivate the Silica Gel: Before preparing your column, you can neutralize the acidic sites by preparing a slurry of the silica gel in your eluent containing 1-2% triethylamine. This is particularly useful for purifying compounds containing basic nitrogen atoms.
-
Switch the Stationary Phase: Consider using a less acidic stationary phase.
-
Neutral Alumina: Alumina is a good alternative to silica and is available in acidic, basic, and neutral grades. For most biaryl compounds, neutral alumina is a safe starting point.
-
Reverse-Phase Chromatography: If your compound is sufficiently non-polar, reverse-phase (C18) flash chromatography can be an excellent alternative, though it requires different solvent systems (e.g., water/acetonitrile or water/methanol).
-
Visualized Workflows
General Purification Strategy
The following diagram outlines a standard, logical workflow for purifying the products of Suzuki-Miyaura reactions involving this compound.
Caption: Standard purification workflow for Suzuki coupling products.
Troubleshooting Decision Tree
This diagram helps diagnose and solve specific impurity issues.
Caption: Decision tree for targeted impurity removal.
Detailed Purification Protocols
Protocol 1: Standard Aqueous Workup for Boronic Acid Removal
-
Cool & Dilute: Once the reaction is complete, allow the reaction mixture to cool to room temperature. Dilute the mixture with a volume of ethyl acetate approximately 3-5 times that of the reaction solvent.
-
Filter (Optional but Recommended): Filter the diluted mixture through a 1-2 inch pad of Celite® in a Büchner funnel to remove insoluble palladium black.[5] Wash the pad thoroughly with additional ethyl acetate to ensure complete recovery of the product.
-
Transfer: Transfer the filtrate to a separatory funnel.
-
Basic Wash: Add a 1M aqueous solution of NaOH or Na₂CO₃ (equal in volume to the organic layer). Shake vigorously for 30 seconds, venting frequently. Allow the layers to separate and drain the lower aqueous layer. Repeat this wash one more time.
-
Neutral Wash: Wash the organic layer with brine (a saturated aqueous solution of NaCl) to remove residual water and any remaining base.
-
Dry & Concentrate: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter away the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, now free of boronic acid.[12]
Protocol 2: Two-Solvent Recrystallization
-
Select Solvents: Identify a "good" solvent in which your crude product is highly soluble when hot but poorly soluble when cold (e.g., acetone, ethyl acetate, toluene). Identify a "poor" solvent in which your product is largely insoluble even when hot (e.g., hexanes, heptane). The two solvents must be miscible.[10]
-
Dissolve: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum volume of the hot "good" solvent required to fully dissolve the solid.
-
Induce Saturation: While maintaining the high temperature, add the "poor" solvent dropwise with stirring until you observe persistent cloudiness (turbidity).
-
Clarify: Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Cool Slowly: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Chill: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
Isolate Crystals: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of the cold "poor" solvent to remove any residual soluble impurities.
-
Dry: Dry the purified crystals under high vacuum to remove all traces of solvent.
References
- Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. ACS Catalysis.
- Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. San Diego State University.
- Can I remove boronic acid using Work up process?. ResearchGate.
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications.
- Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. ResearchGate.
- Simple and Effective Removal of Boronic Acids after Newly Reported Mutagenic Activity. SiliCycle.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Application Note: Synthesis of Biaryls via Suzuki-Miyaura Coupling Using Methyl 3-boronobenzoate. Benchchem.
- Tips on increasing yield of Miyaura coupling reaction?. Reddit.
- Two-Solvent Recrystallization Guide. MIT OpenCourseWare.
- Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
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- 5. home.sandiego.edu [home.sandiego.edu]
- 6. silicycle.com [silicycle.com]
- 7. reddit.com [reddit.com]
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- 10. ocw.mit.edu [ocw.mit.edu]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Poisoning in Reactions with 2-(4-Fluorophenoxy)phenylboronic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 2-(4-Fluorophenoxy)phenylboronic acid in catalytic reactions. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges related to catalyst poisoning and reaction inefficiency. Our approach is grounded in mechanistic principles to empower you to diagnose and resolve issues in your own experiments.
Troubleshooting Guide: Diagnosing and Resolving Catalyst Deactivation
This section is designed to help you navigate common experimental failures when using this compound in, for example, Suzuki-Miyaura cross-coupling reactions.
Q1: My reaction has stalled or shows low conversion. How do I determine if catalyst poisoning is the cause?
A1: Low or no conversion is a frequent issue in palladium-catalyzed cross-coupling reactions. While several factors can be at play, catalyst poisoning should be a primary suspect. Here’s how to approach the diagnosis:
Initial Checks:
-
Inert Atmosphere: Oxygen can lead to the oxidation of the active Pd(0) catalyst and can also promote the homocoupling of boronic acids, which is a common side reaction.[1] Ensure your reaction vessel has been thoroughly purged with an inert gas (Argon or Nitrogen) and that all solvents are properly degassed.
-
Reagent Purity: Impurities in any of the starting materials can act as catalyst poisons. Verify the purity of your this compound, your coupling partner, and your base. Boronic acids, in particular, can degrade over time.[1]
-
Catalyst Activity: Ensure your palladium precatalyst and any associated ligands are from a reliable source and have been stored correctly. Some precatalysts are air-sensitive.[1]
Troubleshooting Workflow:
Caption: A logical workflow for diagnosing the root cause of low reaction conversion.
Q2: I suspect my this compound is the source of the problem. What are the potential poisoning mechanisms?
A2: The structure of this compound presents several potential, albeit subtle, pathways for catalyst inhibition or deactivation that are not always immediately obvious.
-
Impurities from Synthesis: The synthesis of boronic acids can sometimes leave behind trace impurities that are known catalyst poisons. For instance, sulfur-containing reagents used in upstream synthetic steps can result in elemental sulfur or organosulfur compounds in the final product, which are potent poisons for palladium catalysts.[2]
-
Solution: If you suspect sulfur-based impurities, treating a solution of the boronic acid with a scavenger resin or performing a recrystallization may help. For future syntheses, consider a "sulfur-free" route if applicable.[2]
-
-
Side Reactions Involving the Fluorine Atom: While the C-F bond is generally robust, palladium-catalyzed C-F activation is a known phenomenon, particularly in electron-deficient aryl fluorides.[3] Although the fluorophenyl group in your molecule is part of an ether, under certain conditions, oxidative addition of the palladium catalyst into the C-F bond could occur. This would lead to the formation of undesired byproducts and consume the active catalyst.
-
Mitigation: The choice of ligand is critical. Electron-rich, bulky phosphine ligands (e.g., Buchwald-type ligands) can sometimes favor the desired C-X (where X is Br, I, OTf) oxidative addition over C-F activation.[4]
-
-
Role of Fluoride Ions: If any degradation of the fluorophenyl moiety occurs, the release of fluoride ions into the reaction mixture can have a dual effect. While fluoride can act as a base or an activator in some cross-coupling reactions, excess fluoride can also form unreactive anionic boronate species (e.g., [ArBF₃]⁻), effectively sequestering the boronic acid from the catalytic cycle. This can be perceived as catalyst inhibition as it stalls the crucial transmetalation step.
Potential Catalyst Deactivation Pathways:
Caption: Potential pathways for catalyst deactivation or inhibition when using this compound.
Frequently Asked Questions (FAQs)
Q3: Can the ether linkage in this compound interfere with the reaction?
A3: The diaryl ether linkage is generally stable under Suzuki-Miyaura coupling conditions. However, the oxygen atom's lone pairs could potentially coordinate to the palladium center. In most cases, this is a weak and reversible interaction that is unlikely to be a primary cause of catalyst poisoning, especially when using strongly coordinating phosphine ligands. If you are using a ligandless or weakly-ligated palladium source, this interaction might be more significant.
Q4: I'm observing significant homocoupling of my boronic acid. Is this related to catalyst poisoning?
A4: Yes, this is often an indicator of a compromised catalytic system. The homocoupling of boronic acids to form a biaryl species is often promoted by the presence of oxygen and Pd(II) species.[5] If your active Pd(0) catalyst is being oxidized to Pd(II) due to poor inerting, or if your Pd(II) precatalyst is not being efficiently reduced to Pd(0), you will likely see an increase in homocoupling. This is a symptom that your desired catalytic cycle is not operating efficiently.
To mitigate homocoupling:
-
Improve Degassing: Ensure your solvents are thoroughly degassed by sparging with an inert gas or by using freeze-pump-thaw cycles.
-
Use an Active Pd(0) Source: Consider starting with a Pd(0) precatalyst like Pd₂(dba)₃ or using a Pd(II) precatalyst that is known to rapidly reduce to the active Pd(0) species in the presence of your ligand and base.
Q5: What are the best practices for setting up a reaction with this compound to minimize the risk of catalyst poisoning?
A5: A robust experimental setup is your first line of defense against catalyst deactivation.
| Parameter | Best Practice | Rationale |
| Reagent Quality | Use high-purity this compound. If purity is uncertain, consider recrystallization or conversion to a more stable boronate ester (e.g., pinacol ester) and purification. | Removes potential organic and inorganic impurities that can poison the catalyst. |
| Atmosphere | Maintain a strict inert atmosphere (Argon or Nitrogen) throughout the entire setup and reaction. | Prevents oxidation of the Pd(0) catalyst and minimizes oxygen-promoted side reactions like homocoupling.[1] |
| Solvents | Use anhydrous, degassed solvents. | Water content can affect the solubility of the base and influence the rate of side reactions. Oxygen in the solvent is a primary cause of catalyst deactivation. |
| Base | Use a high-purity, finely powdered base. The choice of base (e.g., K₂CO₃, K₃PO₄, CsF) should be optimized for your specific substrate combination. | The base is crucial for activating the boronic acid for transmetalation.[3] Impurities in the base can be detrimental. |
| Catalyst/Ligand | Choose a robust, air-stable precatalyst if possible (e.g., palladacycle precatalysts). Use bulky, electron-rich phosphine ligands. | These ligands can accelerate the desired oxidative addition and reductive elimination steps, outcompeting potential deactivation pathways.[4] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0-1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Inerting: Seal the vessel and evacuate and backfill with inert gas (Argon or Nitrogen) three times.
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., 1-5 mol%) and the ligand.
-
Solvent Addition: Add the degassed solvent(s) via syringe.
-
Reaction: Place the reaction mixture in a preheated oil bath and stir vigorously for the specified time.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
References
-
Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Cargill, M. R., Sandford, G., Tadeusiak, A. J., Yufit, D. S., Howard, J. A., & Perutz, R. N. (2010). Palladium-catalyzed C-F activation of polyfluoronitrobenzene derivatives in Suzuki-Miyaura coupling reactions. The Journal of Organic Chemistry, 75(16), 5546–5555. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 20, 2026, from [Link]
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2007). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 129(21), 6874–6875. [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
- Alonso, F., Beletskaya, I. P., & Yus, M. (2004). The Suzuki–Miyaura reaction: a review of the state of the art. Tetrahedron, 60(11), 2447-2499.
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
Zhang, X., & Li, P. (2017). Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation. Chemical Communications, 53(83), 11463–11466. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 20, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 20, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Palladium-catalyzed C-F activation of polyfluoronitrobenzene derivatives in Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
Technical Support Center: Synthesis of 2-(4-Fluorophenoxy)phenylboronic Acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2-(4-Fluorophenoxy)phenylboronic acid. This key intermediate is crucial for the synthesis of complex molecules in pharmaceutical and materials science, primarily through Suzuki-Miyaura cross-coupling reactions.[1][2][3] Its successful synthesis, however, requires careful control over reaction conditions to prevent the formation of persistent impurities.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience. Our goal is to empower you to diagnose issues, optimize your reaction, and obtain high-purity material consistently.
Overview of the Synthetic Pathway
The most common and reliable synthesis of this compound is a two-step process. First, a diaryl ether is formed, followed by the conversion of a halogen substituent to the boronic acid moiety.
-
Step 1: Diaryl Ether Formation: An Ullmann condensation is typically employed to couple 2-bromophenol (or a related halide) with 4-fluorobromobenzene. More modern variations utilize copper catalysts with specific ligands to achieve this transformation under milder conditions.[4][5][6]
-
Step 2: Borylation: The resulting 1-bromo-2-(4-fluorophenoxy)benzene is converted into the target boronic acid. This is generally achieved through a lithium-halogen exchange at low temperatures, followed by quenching the resulting aryllithium species with a trialkyl borate ester.[7][8][9] Subsequent acidic workup hydrolyzes the boronate ester to the final boronic acid.
Caption: General two-step synthesis of this compound.
Troubleshooting Guide: A Question & Answer Approach
This section addresses specific problems you may encounter during the synthesis. Each answer explains the underlying cause and provides actionable solutions.
Question 1: My Ullmann condensation (diaryl ether formation) is low-yielding or fails completely. What's going wrong?
Answer: This is a common issue in Ullmann-type reactions, which can be sensitive to several factors. Let's break down the probable causes.
-
Cause A: Catalyst and Ligand Inefficiency The traditional Ullmann reaction requires harsh conditions. Modern protocols use copper(I) catalysts (e.g., CuI, Cu₂O) and a ligand to facilitate the reaction at lower temperatures.[4][6] If the reaction is sluggish, your catalytic system may be the problem.
-
Expert Insight: The choice of ligand is critical. While classic ligands like phenanthroline are used, simpler and less expensive options like salicylaldoxime or dimethylglyoxime have shown great efficacy in accelerating the coupling.[4] The ligand helps stabilize the copper center and facilitates the reductive elimination step that forms the C-O bond.
-
Troubleshooting Steps:
-
Ensure you are using a high-purity, fresh source of your copper(I) salt.
-
If not using a ligand, consider adding one. Screen a few options (e.g., N,N-dimethylglycine, L-proline, or salicylaldoxime) to find the optimal one for your specific substrates.
-
Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen), as oxygen can oxidize the active Cu(I) catalyst to inactive Cu(II).
-
-
-
Cause B: Incorrect Base or Solvent The base not only deprotonates the phenol but also influences the solubility and reactivity of the copper catalyst.
-
Expert Insight: Cesium carbonate (Cs₂CO₃) is often superior to other bases like K₂CO₃ or K₃PO₄.[4] Its greater solubility in organic solvents and the "cesium effect" can significantly accelerate the reaction. The solvent choice is equally important; polar aprotic solvents like DMF, DMSO, or acetonitrile are typically effective.
-
Troubleshooting Steps:
-
Switch to Cs₂CO₃ as your base if you are using a different one.
-
Ensure your solvent is anhydrous. Water can interfere with the base and the catalyst.
-
If solubility is an issue, consider a higher boiling point solvent like dioxane or toluene to drive the reaction at a higher temperature, but be mindful of potential side reactions.
-
-
Question 2: The borylation step gives a low yield, and I recover a lot of my starting aryl bromide. How can I improve this?
Answer: A low conversion in the borylation step almost always points to an issue with the formation or stability of the organometallic intermediate (aryllithium or Grignard reagent).
-
Cause A: Inefficient Lithium-Halogen Exchange This is the most critical step and requires stringent conditions. The reaction involves swapping the bromine atom for a lithium atom using an organolithium reagent, typically n-butyllithium (n-BuLi).[9]
-
Expert Insight: This exchange is extremely fast but requires cryogenic temperatures (typically -78 °C) to prevent side reactions, such as the aryllithium intermediate reacting with the solvent or other electrophiles. The quality of the n-BuLi is paramount; partially degraded n-BuLi will have a lower effective concentration and will introduce moisture, killing the reaction.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum and cool it under a stream of inert gas. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.
-
Verify Reagent Quality: Titrate your n-BuLi solution before use to determine its exact molarity. Commercial solutions can degrade over time.
-
Maintain Low Temperature: Use a dry ice/acetone or a cryocooler to maintain the temperature at or below -78 °C during the addition of n-BuLi and before the addition of the borate ester.
-
-
-
Cause B: Ineffective Quenching with the Borate Ester Once the aryllithium is formed, it must be trapped by a boron electrophile, usually a trialkyl borate like trimethyl borate or triisopropyl borate.
-
Expert Insight: Triisopropyl borate is often preferred over trimethyl borate. It is less prone to undergoing a second addition of the aryllithium reagent, which would lead to the formation of an unwanted borinate species. The addition of the borate ester should also be done at low temperature to control the exotherm.
-
Troubleshooting Steps:
-
Add the trialkyl borate slowly at -78 °C.
-
Allow the reaction to warm slowly to room temperature after the addition is complete. This ensures the initial ate-complex rearranges and the subsequent hydrolysis is efficient.
-
Use a slight excess (1.1-1.2 equivalents) of the borate ester to ensure complete trapping of the aryllithium.
-
-
Question 3: My final product is contaminated with impurities. How do I identify and remove them?
Answer: Impurity management is the most challenging aspect of boronic acid synthesis. The C-B bond is labile under certain conditions, leading to specific side products.
Common Impurities and Their Origins
| Impurity Name | Structure | Probable Cause | Analytical Signature (¹H NMR) |
| Protodeboronation Product (1-(4-fluorophenoxy)benzene) | Ar-H | Presence of proton sources (water, acid) during workup or reaction. | Absence of boronic acid protons; aromatic signals corresponding to the diaryl ether. |
| Homocoupling Product (Biaryl) | Ar-Ar | Oxidation of the organometallic intermediate. | Complex aromatic signals, often symmetrical. |
| Boroxine (Trimeric Anhydride) | (ArBO)₃ | Dehydration of the boronic acid upon standing, during workup, or upon concentration.[10] | Broad signals in the NMR; may co-elute with the product in LC. |
digraph "Impurity_Pathways" { graph [splines=ortho]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368", style=dashed];// Nodes ArLi [label="Aryllithium Intermediate\n(Ar-Li)"]; ArBr [label="Starting Material\n(Ar-Br)"]; Product [label="Target Boronic Acid\n(Ar-B(OH)2)", fillcolor="#E6F4EA"]; Proton_Source [label="Proton Source\n(H+)", shape=ellipse, style=filled, fillcolor="#FCE8E6"]; Oxidant [label="Oxidant (e.g., O2)", shape=ellipse, style=filled, fillcolor="#FCE8E6"]; Dehydration [label="Dehydration\n(-H2O)", shape=ellipse, style=filled, fillcolor="#FCE8E6"]; Protodeboronation [label="Protodeboronation Product\n(Ar-H)", fillcolor="#FFF7E0"]; Homocoupling [label="Homocoupling Product\n(Ar-Ar)", fillcolor="#FFF7E0"]; Boroxine [label="Boroxine\n((ArBO)3)", fillcolor="#FFF7E0"]; // Edges ArLi -> Protodeboronation [label="Quenching"]; Proton_Source -> Protodeboronation; ArLi -> Homocoupling [label="Oxidative\nCoupling"]; Oxidant -> Homocoupling; Product -> Boroxine; Dehydration -> Boroxine; Boroxine -> Product [label="Hydrolysis\n(+H2O)", style=solid];
}
Caption: Key pathways for the formation of common impurities.
Purification Protocol: Acid-Base Extraction
The acidic nature of the boronic acid group provides an excellent handle for purification. This protocol effectively removes non-acidic impurities like the protodeboronation and homocoupling byproducts.[11]
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent (e.g., Diethyl Ether, Ethyl Acetate, or DCM).
-
Base Extraction: Extract the organic layer with a cold aqueous base solution (e.g., 1M NaOH or KOH). The boronic acid will deprotonate to form a water-soluble boronate salt (Ar-B(OH)₃⁻ Na⁺), moving into the aqueous phase. Neutral impurities will remain in the organic layer.
-
Separation: Separate the aqueous layer. Wash the organic layer once more with the base solution to ensure complete extraction.
-
Acidification: Cool the combined aqueous layers in an ice bath and slowly acidify with cold 1-2M HCl until the pH is ~2-3. The pure boronic acid will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove inorganic salts, followed by a cold non-polar solvent (e.g., hexane) to aid drying.
-
Drying: Dry the product under vacuum at a low temperature (e.g., <40 °C) to prevent boroxine formation.
Caption: Purification workflow using acid-base extraction.
Frequently Asked Questions (FAQs)
Q1: How can I minimize the formation of the protodeboronation byproduct? This is the most common impurity.[12] Its formation is catalyzed by acid and water. During the workup, avoid strong acids and prolonged exposure to aqueous conditions. When quenching the reaction after the borate ester addition, use a buffered solution or add the reaction mixture to a cold, dilute acid solution rather than adding acid directly to the reaction flask. If protodeboronation is severe, consider converting the crude boronic acid to its more stable pinacol boronate ester for purification and storage.
Q2: My purified boronic acid shows broad peaks in the ¹H NMR and seems to lose purity over time. What is happening? You are likely observing the formation of the cyclic trimeric anhydride, known as a boroxine.[10] This occurs as three molecules of the boronic acid lose three molecules of water. Boroxines are in equilibrium with the monomeric boronic acid in the presence of water. While they are often competent in cross-coupling reactions, their formation makes accurate weighing and characterization difficult. To minimize boroxine formation, store the purified boronic acid in a desiccator, under an inert atmosphere, and in a freezer. To reverse its formation for analysis, you can sometimes dissolve the sample in a solvent containing a small amount of water (e.g., DMSO-d₆ with a drop of D₂O) which will shift the equilibrium back to the monomer.
Q3: What are the best analytical methods to assess the purity of my final product? A combination of techniques is ideal:
-
¹H and ¹³C NMR: Provides structural confirmation and can identify major impurities if their signals are resolved.
-
¹¹B NMR: A sharp signal around 28-34 ppm is characteristic of an arylboronic acid. Boroxines appear slightly downfield.
-
LC-MS: The best method for quantifying purity. Use a reverse-phase column with a water/acetonitrile or water/methanol gradient containing a small amount of formic acid or acetic acid. The MS will confirm the mass of the desired product and help identify impurities.
Q4: Can I use a Grignard reagent instead of an organolithium for the borylation step? Yes, forming a Grignard reagent from the aryl bromide and magnesium is a viable alternative to the lithium-halogen exchange.[7][13][14] The general procedure is similar: form the Grignard reagent in an ether-type solvent (like THF or 2-MeTHF), then add it to the trialkyl borate at low temperature.[15] Grignard reactions can sometimes be less prone to certain side reactions but may require activation of the magnesium and can be more sensitive to steric hindrance.
References
- A kind of method of synthesizing 2-(4-fluorophenyl) thiophene.
- Preparation method of 2-formyl-4-(4-cyanophenoxy) phenylboronic acid pinacol ester.
-
Suzuki reaction. Wikipedia. [Link]
-
Al-Masoudi, N. A., & Al-Salihi, N. I. (2018). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Molecules, 23(11), 2829. [Link]
- Process for the preparation of 4-bromophenyl derivatives.
-
Arylboronic acid or boronate synthesis. Organic Chemistry Portal. [Link]
-
(3,4,5-trifluorophenyl)boronic acid. Organic Syntheses Procedure. [Link]
- Process for the preparation of substituted phenylboronic acids.
-
(4-(4-Fluorophenoxy)phenyl)boronic acid. MySkinRecipes. [Link]
-
Phenylboronic acid – preparation and application. Georganics. [Link]
-
Trouble synthesising an aryl boronic acid/ester with an ortho-OH group. Reddit. [Link]
-
Wang, G., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega, 5(45), 29356–29363. [Link]
- Process for purification of boronic acid and its derivatives.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Protodeboronation. Wikipedia. [Link]
-
Cristau, H.-J., et al. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913-916. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Identification, synthesis and structure assignment of two impurities of Erlotinib. ResearchGate. [Link]
-
Investigation of a Lithium-Halogen Exchange Flow Process for the Preparation of Boronates by Using a Cryo-Flow Reactor. ResearchGate. [Link]
- Preparation method of arylboronic acid compound.
-
Boronic Acids Questions. ResearchGate. [Link]
-
A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. SciELO México. [Link]
-
The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
-
Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry, 8, 1228–1234. [Link]
-
The Synthesis and Applications of Heterocyclic Boronic Acids. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(17), 3847. [Link]
-
Metal-halogen exchange. [Link]
-
Protodeboronation. Organic Chemistry Portal. [Link]
-
Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. International Journal of Molecular Sciences, 23(11), 5980. [Link]
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- 3. chem.libretexts.org [chem.libretexts.org]
- 4. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers [organic-chemistry.org]
- 5. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]
- 6. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. ethz.ch [ethz.ch]
- 10. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 12. Protodeboronation - Wikipedia [en.wikipedia.org]
- 13. CN105753835A - A kind of method of synthesizing 2-(4-fluorophenyl) thiophene - Google Patents [patents.google.com]
- 14. Phenylboronic acid – preparation and application - Georganics [georganics.sk]
- 15. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
Technical Support Center: Enhancing the Stability of 2-(4-Fluorophenoxy)phenylboronic Acid in Solution
Welcome to the technical support center for 2-(4-Fluorophenoxy)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on maintaining the integrity of this valuable reagent in solution. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your experimental outcomes.
This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides. We will delve into the common challenges encountered with this arylboronic acid, from fundamental stability issues to practical considerations in its application, particularly in Suzuki-Miyaura cross-coupling reactions.
Part 1: Understanding the Instability of this compound
Arylboronic acids are indispensable reagents, yet their stability in solution can be a significant concern. Understanding the degradation pathways is the first step toward effective mitigation.
FAQ 1: What are the primary ways that this compound can degrade in my reaction mixture?
There are three main degradation pathways for this compound in solution:
-
Protodeboronation: This is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, resulting in the formation of 4-fluorophenoxybenzene as a byproduct.[1] This undesired side reaction consumes your starting material and reduces the yield of your desired product. The propensity for protodeboronation is highly dependent on the reaction conditions, especially pH.[1]
-
Oxidation: The boronic acid group is susceptible to oxidation, which converts it into a hydroxyl group, yielding 2-(4-fluorophenoxy)phenol.[2][3] This process is often irreversible and can be accelerated by the presence of reactive oxygen species (ROS) or certain metal catalysts.[2][4]
-
Boroxine Formation: In the presence of dehydrating conditions or even upon standing in solution, three molecules of the boronic acid can undergo condensation to form a six-membered ring with alternating boron and oxygen atoms, known as a boroxine.[5][6][7] While this is often a reversible process in the presence of water, the formation of boroxine can affect the solubility and reactivity of the boronic acid.[5][8]
Below is a diagram illustrating these degradation pathways.
Caption: Major degradation pathways of this compound.
Part 2: Troubleshooting Common Experimental Issues
This section addresses specific problems you might encounter during your experiments and provides actionable solutions.
Troubleshooting Guide: Low Yield in Suzuki-Miyaura Coupling
Symptom: You are performing a Suzuki-Miyaura coupling reaction with this compound and observe a low yield of your desired product, alongside the formation of 4-fluorophenoxybenzene.
Analysis: The presence of the protodeboronated byproduct strongly suggests that the degradation of your boronic acid is a significant competing reaction. This is a common issue in Suzuki-Miyaura couplings, which often employ basic conditions that can accelerate protodeboronation.[9][10]
Solutions:
-
pH Control: The rate of protodeboronation is highly pH-dependent. For many arylboronic acids, stability is greatest in neutral or slightly acidic conditions.[1] While basic conditions are often necessary for the Suzuki-Miyaura catalytic cycle, consider using a milder base or a biphasic system where the pH of the aqueous phase can be controlled.
-
Choice of Base and Solvent: The combination of base and solvent can significantly impact the rate of protodeboronation. For instance, some studies suggest that potassium phosphate (K₃PO₄) can be a good choice of base.[11] The solvent system also plays a role; polar aprotic solvents are common, but the addition of water can influence both the reaction rate and the stability of the boronic acid.[12][13][14]
-
Temperature and Reaction Time: Higher temperatures and longer reaction times can increase the extent of degradation. Monitor your reaction closely and aim to stop it as soon as the starting material is consumed.
-
Use of Stabilized Boronic Acid Derivatives: If direct optimization of the reaction conditions is insufficient, consider using a more stable form of the boronic acid.
The following workflow outlines a systematic approach to troubleshooting low yields due to protodeboronation.
Caption: Troubleshooting workflow for low Suzuki-Miyaura coupling yields.
Part 3: Proactive Stabilization Strategies
Instead of just troubleshooting, you can proactively enhance the stability of your this compound.
FAQ 2: How can I store solutions of this compound to maximize its shelf life?
For short-term storage, preparing fresh solutions is always the best practice.[15] If you need to store a solution, use an aprotic solvent like acetonitrile or tetrahydrofuran (THF) and keep it in a cooled autosampler if possible.[15] Avoid aqueous buffers for storage, as they can promote hydrolysis and other degradation pathways.
FAQ 3: Are there chemical modifications I can make to improve the stability of this compound for my reactions?
Yes, converting the boronic acid to a boronate ester or an adduct can significantly improve its stability. These derivatives can often be used directly in subsequent reactions.
-
Pinacol Esters: Reacting the boronic acid with pinacol forms a five-membered cyclic boronate ester. These are generally more stable to oxidation and protodeboronation and can be easily purified by chromatography.
-
MIDA Esters: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, air-stable solids.[16] They are designed for a "slow-release" of the boronic acid under the reaction conditions, which can be highly beneficial in suppressing side reactions.[16]
-
Diethanolamine Adducts: Complexing the boronic acid with diethanolamine forms an air- and water-stable crystalline solid.[11][17] This adduct can be used directly in Suzuki coupling reactions, particularly in protic solvents.[11][17]
| Derivative | Structure Type | Key Advantages |
| Pinacol Ester | Cyclic Boronate Ester | Increased stability, amenable to chromatography. |
| MIDA Ester | Tridentate Boronate Ester | Exceptional benchtop stability, slow-release of boronic acid.[16] |
| Diethanolamine Adduct | Boronate Adduct | Air- and water-stable crystalline solid, can be used directly.[11][17] |
Experimental Protocol: Preparation of a Diethanolamine-Protected Boronic Acid Adduct
This protocol provides a straightforward method for stabilizing this compound.[11]
Materials:
-
This compound
-
Diethanolamine
-
Methylene chloride (or other suitable solvent)
-
Stir bar and vial
-
Pipette
-
Vacuum filtration apparatus
Procedure:
-
Dissolution: In a vial equipped with a stir bar, dissolve the this compound (1.0 equivalent) in a minimal amount of methylene chloride.
-
Addition: While stirring, add diethanolamine (1.0 equivalent) dropwise via a pipette.
-
Precipitation: You may observe the initial solid dissolving completely, followed by the formation of a precipitate.
-
Isolation: Stir the resulting slurry for 15-20 minutes. Isolate the white solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry it under vacuum.
This stable diethanolamine adduct can now be used directly in your Suzuki-Miyaura coupling reactions.
Part 4: Analytical Monitoring of Stability
To effectively troubleshoot and optimize, you need reliable methods to monitor the stability of your boronic acid.
FAQ 4: What analytical techniques are best for monitoring the degradation of this compound?
Several techniques are well-suited for this purpose:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a widely used method for separating and quantifying the boronic acid from its degradation products.[15] Developing a stability-indicating HPLC method is crucial.
-
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): This technique offers higher resolution and sensitivity, and the mass spectrometer is invaluable for identifying the structures of any degradation products.[15][18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can be used to monitor the disappearance of the starting material and the appearance of byproducts. ¹¹B NMR is particularly useful for observing changes in the chemical environment of the boron atom, which can indicate degradation or complex formation.[15]
When using reversed-phase HPLC, be aware that on-column degradation can be a challenge.[15] To mitigate this, consider using a shorter column, a faster gradient to reduce residence time, and dissolving your sample in an aprotic solvent.[15]
References
- Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
- Tokunaga, Y., Ueno, H., & Seo, T. (2002). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Heterocycles, 57(5), 787-790.
- Curry, J. D., et al. (2004). Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA. Applied and Environmental Microbiology, 70(6), 3464-3469.
- Wang, B., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118.
- Kučera, J., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 78(10), 4774-4783.
- Snyder, H. R., & Wyman, F. J. (1959). Stability and Synthesis of Phenylboronic Acids. Journal of the American Chemical Society, 81(10), 2681-2684.
- Wang, B., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. bioRxiv.
- Ishihara, K., & Yamamoto, H. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ.
- Adamczyk-Woźniak, A., & Sporzyński, A. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(9), 2998.
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
- Wang, B., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts.
- Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(36), 12546-12555.
- Reid, M., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1269-1284.
- Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
- Tokunaga, Y., Ueno, H., & Seo, T. (2002). Formation of boroxine: Its stability and thermodynamic parameters in solution. Heterocycles.
- Kučera, J., et al. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. The Journal of Organic Chemistry, 78(10), 4774-4783.
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
- Goldberg, B. G., & Wuest, W. M. (2020). Improving the oxidative stability of boronic acids through stereoelectronic effects. Chemical Science, 11(44), 11956-11961.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- Wang, B., et al. (2020). Boronic acid with high oxidative stability and utility in biological contexts. ChemRxiv.
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]
- Kučera, J., et al. (2020). Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. Organic & Biomolecular Chemistry, 18(1), 108-117.
-
Rychnovsky, S. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. [Link]
- Arkhipov, A. V., et al. (2019). A simple and effective colorimetric technique for the detection of boronic acids and their derivatives. Analytical Methods, 11(29), 3749-3752.
- Ivanov, A. R., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences, 89(6), 758-765.
- Wang, B., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts.
- Butters, M., et al. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development, 15(6), 1332-1339.
- Stella, V. J., & Prankerd, R. J. (2010). Properties of a Model Aryl Boronic Acid and Its Boroxine. Journal of Pharmaceutical Sciences, 99(11), 4675-4685.
- Reddy, K. S., et al. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 6(16), 6334-6341.
- Agilent Technologies. (2010). Phenylboronic Acid (PBA)
- Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(19), 6961-6963.
- Dickinson, B. C., & Chang, C. J. (2011). Boronate Oxidation as a Bioorthogonal Reaction Approach for Studying the Chemistry of Hydrogen Peroxide in Living Systems. Accounts of Chemical Research, 44(9), 823-832.
-
Reddit. (2018, September 29). Self-condensation of phenylboronic acid. r/chemistry. Retrieved from [Link]
- Agency for Toxic Substances and Disease Registry. (2010). Toxicological Profile for Boron.
-
Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrolysis mechanism of arylboronic acids. Retrieved from [Link]
- Friedman, S., Pace, B., & Pizer, R. (1974). Complexation of phenylboronic acid with lactic acid. Stability constant and reaction kinetics. Journal of the American Chemical Society, 96(17), 5381-5384.
-
ResearchGate. (n.d.). The effect of different solvents on the Suzuki coupling reaction. Retrieved from [https://www.researchgate.net/figure/The-effect-of-different-solvents-on-the-Suzuki-coupling-reac-tion-a_tbl1_281662924]([Link] solvents-on-the-Suzuki-coupling-reac-tion-a_tbl1_281662924)
-
Raines Lab. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved from [Link]
-
Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. r/Chempros. Retrieved from [Link]
- Gildner, P. G., et al. (2014). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Organometallics, 33(19), 5344-5349.
Sources
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- 2. chemrxiv.org [chemrxiv.org]
- 3. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
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- 17. m.youtube.com [m.youtube.com]
- 18. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Low-Temperature Suzuki Coupling with 2-(4-Fluorophenoxy)phenylboronic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is designed for researchers, chemists, and process development professionals encountering challenges with sterically demanding substrates, specifically focusing on the low-temperature coupling of 2-(4-Fluorophenoxy)phenylboronic acid. Our goal is to provide not just solutions, but a foundational understanding of the reaction dynamics to empower you to troubleshoot effectively.
The use of ortho-substituted boronic acids like this compound presents a unique set of challenges, primarily stemming from steric hindrance around the reactive C-B bond. This steric bulk can significantly impede key steps in the catalytic cycle, making reaction optimization a non-trivial task, especially under low-temperature conditions.
Frequently Asked Questions (FAQs)
Q1: Why is my low-temperature Suzuki reaction with this compound so sluggish?
A: The primary reason is steric hindrance. The ortho-phenoxy group on your boronic acid creates significant steric bulk. This bulk impedes the transmetalation step, where the organic group is transferred from boron to the palladium center, and can also slow the final reductive elimination step that forms the product.[1][2] At low temperatures, where reaction kinetics are inherently slower, this steric barrier becomes the rate-limiting factor.
Q2: I'm observing a significant amount of a side product that appears to be just 4-Fluorophenoxybenzene. What is happening?
A: You are observing protodeboronation. This is a common and highly problematic side reaction where the C-B bond of the boronic acid is cleaved by a proton source (often water in the reaction mixture) and replaced with a C-H bond.[3] This side reaction consumes your starting material without forming the desired product. It is often catalyzed by the base required for the Suzuki coupling and can sometimes be accelerated by the palladium catalyst itself, particularly when using bulky phosphine ligands.[4][5]
Q3: Can I use a standard catalyst like Pd(PPh₃)₄ for this reaction?
A: While Pd(PPh₃)₄ is a workhorse catalyst, it is often inefficient for sterically demanding couplings, especially at low temperatures.[6] The relatively small triphenylphosphine ligands may not be sufficient to promote the difficult oxidative addition and reductive elimination steps required for hindered substrates. You will likely achieve much better results with more specialized catalyst systems.
Q4: What is the purpose of the base in the Suzuki reaction, and does my choice of base matter here?
A: The base is essential for activating the boronic acid. It coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the crucial transmetalation step.[7][8] Your choice of base is critical. Strong bases can accelerate the desired reaction but may also increase the rate of undesired protodeboronation.[4] For sensitive substrates, inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred over hydroxides or alkoxides as they provide a good balance of reactivity and selectivity.[9]
Visualizing the Challenge: Steric Hindrance
The diagram below illustrates the steric clash that complicates the coupling of this compound.
Caption: Steric clash between the ortho-substituent and the palladium center.
Troubleshooting Guide: From Problem to Solution
This section is designed to help you diagnose and resolve specific issues encountered during your experiments.
Problem 1: Low to No Conversion (Starting Materials Remain)
If you observe primarily unreacted starting materials, the catalytic cycle is likely stalled. This points to issues with catalyst activity or reaction conditions being too mild.
| Potential Cause | Recommended Solution & Rationale |
| Inefficient Catalyst System | Switch to a more active catalyst/ligand system. For sterically hindered substrates, bulky, electron-rich monophosphine ligands are essential. They accelerate both oxidative addition and the sterically demanding reductive elimination step.[1] Consider the systems in the table below. |
| Insufficient Thermal Energy | Perform a controlled temperature screen. While the goal is a low-temperature reaction, the activation energy for this challenging substrate may require slightly elevated temperatures. Screen temperatures from room temperature up to 60-80°C in small increments. |
| Poor Reagent Quality | Verify the integrity of all reagents. Palladium catalysts, especially Pd(0) sources, are sensitive to air and can decompose into inactive palladium black.[10] Boronic acids can degrade over time; use a fresh or recently purified batch.[11] Ensure solvents are anhydrous and properly degassed to remove oxygen.[12] |
| Incorrect Base | Screen different bases. If using a mild base like K₂CO₃, it may not be strong enough to form the boronate "ate" complex efficiently. Switch to stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃.[13] |
Table 1: Recommended Catalyst Systems for Hindered Couplings
| Catalyst/Ligand | Key Features | Typical Conditions |
| Pd₂(dba)₃ / SPhos | Bulky, electron-rich biarylphosphine ligand. Excellent for promoting reductive elimination. | 1-2 mol% Pd, 2-4 mol% SPhos, K₃PO₄, Toluene/H₂O or Dioxane/H₂O.[9] |
| Pd(OAc)₂ / RuPhos | Another highly effective Buchwald-type ligand, known to facilitate C(sp³)-C(sp²) couplings but also very effective for hindered biaryls.[14] | 1-2 mol% Pd, 2-4 mol% RuPhos, Cs₂CO₃, 2-MeTHF. |
| PEPPSI™-IPr | An N-Heterocyclic Carbene (NHC) pre-catalyst. NHCs are strong sigma-donors and can be more robust than phosphines at higher temperatures. | 1-3 mol% catalyst, K₃PO₄, THF or Dioxane.[8] |
Problem 2: Significant Protodeboronation Side Product
The formation of 4-Fluorophenoxybenzene indicates that your boronic acid is being destroyed faster than it can couple. This is a kinetic issue where the undesired pathway is favored.
| Potential Cause | Recommended Solution & Rationale |
| Excess Water or Protic Solvent | Minimize protic sources. While a small amount of water is often necessary, excess water can accelerate protodeboronation.[4] Ensure you are using anhydrous solvents and consider using a boronic ester (e.g., pinacol ester) which is more stable to hydrolysis and releases the boronic acid slowly under the reaction conditions.[3][15] |
| Base is Too Harsh | Use a milder or non-hydroxide base. Bases like NaOH or KOH can create a high concentration of hydroxide ions, which promotes protodeboronation. Switch to K₃PO₄, Cs₂CO₃, or even potassium fluoride (KF) which is known to be effective while being less basic.[7] |
| Prolonged Reaction Time at High Temperature | Monitor the reaction closely. If the coupling reaction is complete but the mixture is left at high temperature, side reactions like protodeboronation can become more prominent. Determine the optimal reaction time by monitoring via TLC or LC-MS.[12] |
Troubleshooting Workflow
Use the following decision tree to guide your optimization process.
Caption: A decision tree for troubleshooting low-yield Suzuki reactions.
Best Practices and Recommended Protocol
Adhering to a robust experimental protocol is key to achieving reproducible results. The following procedure is a validated starting point for the low-temperature Suzuki coupling of this compound.
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism helps in troubleshooting. The ortho-substituent on our substrate primarily hinders the Transmetalation and Reductive Elimination steps.
Caption: The Suzuki-Miyaura catalytic cycle with challenging steps highlighted.
Screening Protocol for Low-Temperature Coupling
This protocol is designed for a small-scale (0.2 mmol) reaction to efficiently screen conditions.
Reagents & Equipment:
-
Aryl Halide (e.g., Aryl Bromide, 1.0 equiv, 0.2 mmol)
-
This compound (1.2 - 1.5 equiv, 0.24 - 0.3 mmol)
-
Palladium Source (e.g., Pd₂(dba)₃, 1 mol%)
-
Ligand (e.g., SPhos, 2.5 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous Solvent (e.g., Dioxane, 2 mL)
-
Degassed Water (if using a biphasic system, ~0.4 mL)
-
Schlenk flask or sealed reaction vial, magnetic stir bar, inert gas (Argon or Nitrogen) line.
Procedure:
-
Preparation: Flame-dry the reaction flask under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.
-
Addition of Solids: To the flask, add the aryl halide (0.2 mmol), this compound (0.24 mmol), the base (0.4 mmol), the palladium source (0.002 mmol), and the ligand (0.005 mmol).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas three times to ensure all oxygen is removed.[11]
-
Solvent Addition: Add the anhydrous, degassed solvent (and water, if applicable) via syringe.
-
Reaction: Place the flask in a pre-heated oil bath or heating mantle set to the desired temperature (start with 40°C). Stir vigorously.
-
Monitoring: Monitor the reaction's progress by taking small aliquots at regular intervals (e.g., every 2 hours) and analyzing by TLC or LC-MS.[1]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.[1]
References
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2023). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]
-
Wikipedia. Protodeboronation. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
ResearchGate. (2024). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]
-
ChemRxiv. (2025). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. [Link]
-
McIntosh, R. D., & Mansell, S. M. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. [Link]
-
ChemRxiv. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]
-
ResearchGate. (2022). Mechanistic studies on the protodeboronation. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?[Link]
-
Metaculus. What are the key steps involved in the general procedure of the Suzuki reaction?[Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Wang, L., et al. (2013). Highly Efficient Method for Suzuki Reactions in Aqueous Media. National Institutes of Health. [Link]
-
ResearchGate. Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. [Link]
-
National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
-
National Institutes of Health. (2019). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
-
Journal of the American Chemical Society. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. [Link]
-
ResearchGate. (2023). (PDF) Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]
-
Reddit. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. [Link]
-
ResearchGate. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]
-
University of Windsor. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. [Link]
-
Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
Sources
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- 15. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Air & Water-Sensitive Considerations for Boronic Acid Reactions
Welcome to the Technical Support Center for boronic acid chemistry. This guide is designed for researchers, scientists, and drug development professionals who utilize boronic acids and their derivatives in synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling. As a senior application scientist, my goal is to provide you with not just protocols, but the rationale behind them, empowering you to troubleshoot effectively and optimize your reactions. This center addresses the most common challenges related to the air and water sensitivity of these versatile reagents.
Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense
This section tackles the most common initial queries and problems encountered when working with boronic acids.
Q1: My Suzuki coupling reaction has a low to non-existent yield. What are the first things I should check regarding my boronic acid?
A1: When a Suzuki coupling fails, the stability and purity of the boronic acid are primary suspects. Here’s a checklist to begin your troubleshooting:
-
Reagent Integrity: Boronic acids can degrade over time. Verify the purity of your boronic acid, as they are susceptible to decomposition pathways like protodeboronation.[1] For particularly unstable boronic acids, such as certain 2-heterocyclic, vinyl, or cyclopropyl derivatives, degradation can be rapid on the benchtop.[2][3]
-
Oxygen Contamination: The presence of oxygen can lead to the homocoupling of boronic acids and decomposition of the palladium catalyst.[1][4] Ensure your solvents are properly degassed and the reaction is maintained under a consistently inert atmosphere (Nitrogen or Argon).[1][5]
-
Catalyst Activity: Confirm that your palladium source and any accompanying ligands are active. The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst, it must be reduced in situ.[1][4] Some precatalysts are air-sensitive themselves and may require handling in a glovebox.
-
Choice of Base and Solvent: The selection of base and solvent is crucial and often interdependent. The base must be sufficiently strong to activate the boronic acid for transmetalation but not so strong as to cause degradation of your starting materials or products.[1][6] For reactions in biphasic systems, ensure vigorous stirring is sufficient to maximize the interfacial area.[1]
Q2: I'm observing a significant amount of a side product that corresponds to my starting material without the boronic acid group. What is happening and how can I prevent it?
A2: You are likely observing protodeboronation , a common side reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[7] This process is especially prevalent with electron-rich heterocyclic or vinyl boronic acids and is highly dependent on reaction conditions.[1][8]
Here are strategies to minimize protodeboronation:
-
Employ Milder Bases: Strong bases in aqueous environments can accelerate protodeboronation.[1][7] Consider switching to weaker bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF) instead of stronger options like sodium hydroxide (NaOH) or potassium phosphate (K₃PO₄).[1]
-
Utilize Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous conditions can significantly curtail protodeboronation.[1]
-
"Slow Release" Strategies: For notoriously unstable boronic acids, using a more stable derivative like a MIDA boronate ester or an organotrifluoroborate can be highly effective.[7][9] These reagents slowly release the boronic acid into the reaction medium, keeping its concentration low and minimizing side reactions.[7][10]
Q3: What are boronic esters and trifluoroborates, and how do they enhance stability?
A3: To counteract the inherent instability of some boronic acids, they are frequently converted into more stable derivatives.[2]
-
Boronate Esters: These are formed by reacting a boronic acid with a diol. The most common are pinacol esters, which are generally stable enough for purification by column chromatography while remaining reactive in cross-coupling reactions.[2] Their stability is often greater than the corresponding free boronic acid.
-
Organotrifluoroborates (R-BF₃K): These salts offer enhanced stability and are often crystalline, bench-stable solids. In some Suzuki-Miyaura couplings, water in the solvent mixture facilitates a sustained release of the corresponding arylboronic acid, leading to improved yields.[11]
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, often crystalline, and compatible with chromatography.[3][12] They are particularly useful in "slow-release" strategies where the active boronic acid is generated in situ under the reaction conditions.[3][13]
Q4: What are the ideal storage and handling conditions for boronic acids to ensure their longevity?
A4: Proper storage and handling are critical to preserving the integrity of your boronic acids.
Storage Conditions Summary
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool (2-8 °C) or Frozen (-20 °C) | Slows degradation pathways.[2][14] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Protects against moisture and oxygen.[2][15] |
| Light | Dark (Amber vials) | Prevents light-induced degradation.[2][14] |
| Container | Tightly sealed, clean glass or HDPE | Prevents contamination and moisture ingress.[2][16] |
Handling Best Practices
-
Minimize Exposure: Weigh the required amount quickly and reseal the container immediately to limit contact with air and moisture.[2]
-
Inert Atmosphere Operations: For highly sensitive boronic acids or critical reactions, perform all manipulations inside a glovebox or under a steady stream of inert gas.[2][17]
-
Solvent Quality: Always use dry, deoxygenated solvents for preparing stock solutions or as reaction media.[1][2]
Section 2: Troubleshooting Guides - A Deeper Dive
This section provides structured troubleshooting workflows for more complex issues.
Troubleshooting Low Yield in Suzuki-Miyaura Coupling
This decision tree helps diagnose and solve common causes of low yield related to boronic acid stability.
Caption: Troubleshooting workflow for low-yield Suzuki reactions.
The Role of Water: Friend or Foe?
Water's role in boronic acid reactions is complex. While it is the culprit in protodeboronation, it can also be beneficial.
-
Activation: Water is often necessary for the hydrolysis of boroxine anhydrides (the cyclic trimers that boronic acids can form in the solid state) back to the active monomeric boronic acid.[18]
-
Base Solubility: In some systems, water can increase the solubility of the inorganic base, facilitating the reaction.[11]
-
Catalyst Effects: The presence of water can influence the palladium catalyst's activity and stability, though the effects are highly substrate-dependent.[19]
The key is control. Anhydrous reactions are a valid strategy to prevent protodeboronation, but for many standard Suzuki couplings, a carefully controlled amount of water in a biphasic solvent system (e.g., Dioxane/H₂O, Toluene/H₂O) is optimal.[20]
Section 3: Key Experimental Protocols
Adherence to rigorous experimental technique is paramount for success and reproducibility.
Protocol 1: Establishing and Maintaining an Inert Atmosphere
Many reagents in boronic acid chemistry are sensitive to oxygen and atmospheric moisture.[5][21] This protocol outlines the standard procedure for setting up a reaction under an inert atmosphere using a balloon/manifold system.
Materials:
-
Oven-dried or flame-dried reaction flask with a stir bar
-
Rubber septa
-
Source of inert gas (Argon or Nitrogen) with a manifold or balloon setup[22]
-
Needles and syringes (oven-dried)[23]
-
Bubbler (mineral oil or mercury)[24]
Procedure:
-
Drying Glassware: Oven-dry all glassware at >125 °C overnight or flame-dry under vacuum immediately before use to remove adsorbed moisture.[24][25]
-
Assembly: Assemble the hot glassware quickly. Place a rubber septum over the joint(s). Clamp the flask to a stand.
-
Purging the System: Insert a needle connected to the inert gas source into the septum. Insert a second "exit" needle to allow displaced air to escape.[22]
-
Flushing: Allow the inert gas to flush through the flask for at least 5-10 minutes to completely displace the air.[21][22]
-
Maintaining Positive Pressure: Remove the exit needle. Connect the gas line to a bubbler to maintain a slight positive pressure of inert gas throughout the reaction. This prevents air from re-entering the system.[23][25]
-
Reagent Transfer: Transfer all dry solids under a positive flow of inert gas. Transfer all dry, deoxygenated liquids via an oven-dried syringe.[23][26] Flush the syringe with inert gas before drawing up the liquid.[24]
Caption: Workflow for setting up an inert atmosphere reaction.
Protocol 2: Protecting an Unstable Boronic Acid as a Diethanolamine Adduct
For boronic acids that are too unstable to be used directly, conversion to a diethanolamine adduct creates an air- and water-stable crystalline solid that can be used directly in Suzuki couplings with protic solvents.[27]
Materials:
-
Unstable boronic acid
-
Diethanolamine
-
Suitable solvent (e.g., methylene chloride)
-
Stir bar and vial
-
Vacuum filtration apparatus
Procedure:
-
Dissolution: In a vial equipped with a stir bar, dissolve the boronic acid (1.0 equivalent) in a minimal amount of a suitable solvent.[1]
-
Addition: While stirring, add diethanolamine (1.0 equivalent) dropwise via pipette.[1]
-
Precipitation: A precipitate of the diethanolamine adduct will form. Continue stirring the resulting slurry for 10-15 minutes.[1]
-
Isolation: Isolate the white solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry it under vacuum.[1] The resulting stable adduct can now be weighed and used in subsequent reactions.
Section 4: Deeper Mechanistic Insights
Understanding the "why" behind these phenomena is key to becoming an expert practitioner.
The Mechanism of Protodeboronation
Protodeboronation is not a single reaction but a family of pathways whose prevalence depends on pH and the electronic nature of the boronic acid's substituent.
-
Base-Catalyzed Pathway: In basic aqueous media, the boronic acid [ArB(OH)₂] exists in equilibrium with its more nucleophilic boronate form [ArB(OH)₃]⁻.[7] For many arylboronic acids, this boronate then reacts with water (the proton source) in a rate-limiting step to yield the protodeboronated product (Ar-H).[7][28]
-
Acid-Catalyzed Pathway: Under acidic conditions, a general acid-catalyzed mechanism can also occur.[7]
-
Special Cases: Basic heteroaromatic boronic acids can form zwitterionic species at neutral pH, which can undergo rapid, unimolecular fragmentation to cause protodeboronation.[7] For highly electron-deficient arylboronic acids, the mechanism can even involve the liberation of a transient aryl anion.[28]
Caption: Simplified view of base-catalyzed protodeboronation.
By understanding these fundamental principles of stability and reactivity, you can better diagnose issues, select appropriate reagents and conditions, and ultimately achieve more reliable and successful outcomes in your boronic acid reactions.
References
-
Lab Alley. (n.d.). How to Store Boric Acid. Retrieved from [Link]
-
Various Authors. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
-
ACS Publications. (2016). Palladium-Catalyzed Suzuki Reactions in Water with No Added Ligand: Effects of Reaction Scale, Temperature, pH of Aqueous Phase, and Substrate Structure. Organic Process Research & Development. Retrieved from [Link]
-
ACS Publications. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction between water and boronic acids. Retrieved from [Link]
-
ACS Publications. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society. Retrieved from [Link]
-
Semantic Scholar. (n.d.). A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]
-
ACS Publications. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Retrieved from [Link]
-
ResearchGate. (2025). Palladium-Catalyzed Suzuki Reactions in Water with No Added Ligand: Effects of Reaction Scale, Temperature, pH of Aqueous Phase, and Substrate Structure. Retrieved from [Link]
-
YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. Retrieved from [Link]
-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Retrieved from [Link]
-
ACS Publications. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Retrieved from [Link]
-
Anderson's Process Solutions. (2010). Roles of Water in Metal-Catalyzed Cross-Couplings. Retrieved from [Link]
-
Wiley-VCH. (n.d.). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2. Retrieved from [Link]
-
MDPI. (n.d.). Single-Atom Site Photocatalysts Boosting Organic Synthesis: The Integration of a Metal Active Site and Photosensitive Unit. Retrieved from [Link]
-
Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. Retrieved from [Link]
-
Kintek Solution. (n.d.). How We Can Develop Inert Atmosphere For A Chemical Reaction?. Retrieved from [Link]
-
The Matter Blotter. (2026). Bulky ligands promote palladium-catalyzed protodeboronation. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Reddit. (2024). Struggling with Suzuki Reaction. Retrieved from [Link]
-
YouTube. (2022). Inert Atmosphere. Retrieved from [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]
-
ResearchGate. (2025). Strategies for the analysis of highly reactive pinacolboronate esters. Retrieved from [Link]
-
Apollo Scientific. (2025). Storage and Handling Tips for Research Chemicals: Safety Comes First. Retrieved from [Link]
-
MIT. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]
-
Wikipedia. (n.d.). Boron nitride. Retrieved from [Link]
-
ACS Publications. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. Retrieved from [Link]
-
University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
Chemistry Stack Exchange. (2024). How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)?. Retrieved from [Link]
-
Reddit. (2024). Purification of alkyl Bpin/other alkyl boronic esters. Retrieved from [Link]
-
MDPI. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]
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- 25. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 26. youtube.com [youtube.com]
- 27. youtube.com [youtube.com]
- 28. pubs.acs.org [pubs.acs.org]
Troubleshooting low conversion rates with 2-(4-Fluorophenoxy)phenylboronic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 2-(4-Fluorophenoxy)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for Suzuki-Miyaura cross-coupling reactions involving this specific reagent. The unique electronic and steric properties of this ortho-substituted biaryl ether boronic acid present distinct challenges that can lead to low conversion rates. This document provides a series of structured, cause-and-effect-driven solutions to overcome these common hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered during cross-coupling reactions with this compound in a question-and-answer format.
Q1: My reaction shows very low or no conversion. What are the fundamental parameters I should check first?
A1: Before exploring more complex variables, it is crucial to validate the foundational components of your reaction setup. Often, low conversion is not due to a flaw in the chosen methodology but rather an issue with basic laboratory practice or reagent integrity.
-
Inert Atmosphere Integrity: The Palladium(0) catalytic species is highly sensitive to oxygen, which can cause catalyst deactivation and promote undesirable side reactions like the homocoupling of your boronic acid.[1] Ensure your reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen). Solvents must be thoroughly degassed prior to use. For best results, employ the freeze-pump-thaw technique for solvent degassing (see Protocol 1).
-
Catalyst Activity: The active catalyst in a Suzuki-Miyaura coupling is Pd(0).[1] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂ or PdCl₂(dppf), it must be successfully reduced in situ to Pd(0) for the catalytic cycle to begin. If you suspect your precatalyst or its corresponding ligand has degraded, use a fresh batch. For more reliable results, consider using air-stable, pre-formed Pd(0) sources or modern palladacycle precatalysts.[1]
-
Reagent Quality and Stoichiometry:
-
Boronic Acid: Boronic acids can dehydrate upon storage to form cyclic anhydrides (boroxines). This changes the molecular weight and can lead to inaccurate stoichiometry. It is also a hygroscopic solid that should be stored in a dry place.[2] Consider using a freshly opened bottle or purifying the boronic acid if its quality is uncertain.
-
Base: Ensure the base is finely powdered and dry, especially for anhydrous reactions. Clumps can lead to poor reactivity.
-
Aryl Halide: Verify the purity of your coupling partner. Impurities can inhibit the catalyst.
-
-
Reaction Energetics: Ensure the reaction is being stirred vigorously, particularly in biphasic systems (e.g., Toluene/Water), to maximize the interfacial area where the reaction occurs.[1] Also, confirm that the reaction is maintained at the target temperature.
Q2: I've confirmed my basic setup is correct, but the yield is still poor. Could the this compound itself be the issue?
A2: Yes, the structure of this compound presents specific challenges that can hinder its reactivity and stability under standard Suzuki-Miyaura conditions.
-
Protodeboronation: This is a major competing pathway where the C-B bond is cleaved and replaced by a C-H bond, consuming your starting material without forming the desired product. This side reaction is often accelerated by strong bases and the presence of water, which acts as the proton source.[1][3] The electron-withdrawing nature of the fluoro-phenoxy group can make this boronic acid susceptible to this pathway.
-
Steric Hindrance: The ortho-phenoxy group provides significant steric bulk around the boronic acid moiety. This can impede the crucial transmetalation step of the catalytic cycle, where the organic group is transferred from boron to the palladium center.[4] This steric clash is a primary reason that standard catalyst systems may be ineffective.
-
Stability and Storage: Like many boronic acids, this reagent is susceptible to oxidative instability.[5] To ensure stability and accurate measurement, it should be stored under an inert atmosphere at low temperatures (2-8°C).[6] For reactions that are particularly sensitive to boronic acid degradation, converting it to a more stable boronate ester is a highly effective strategy (see Protocol 3).[3][7]
Q3: My standard catalyst, Pd(PPh₃)₄, is ineffective. What is the optimal catalyst and ligand system for this sterically demanding substrate?
A3: Tetrakis(triphenylphosphine)palladium(0) is often inefficient for sterically hindered substrates because the triphenylphosphine ligand is not bulky or electron-donating enough to facilitate the challenging catalytic steps.[4] For substrates like this compound, a more sophisticated catalyst system is required.
The key is to use bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs). These ligands stabilize the palladium center, promote the difficult oxidative addition step with the aryl halide, and facilitate the rate-limiting transmetalation and reductive elimination steps.
Recommended Catalyst Systems:
| Ligand | Precatalyst | Typical Loading (mol %) | Key Advantages |
| SPhos | Pd₂(dba)₃ or Pd(OAc)₂ | 1-2% Pd, 2-4% Ligand | Excellent for sterically hindered biaryl couplings. Promotes fast reaction rates. |
| XPhos | Pd₂(dba)₃ or Pd(OAc)₂ | 1-2% Pd, 2-4% Ligand | Broadly applicable for challenging couplings, including those with aryl chlorides.[8] |
| RuPhos | Pd₂(dba)₃ or Pd(OAc)₂ | 1-2% Pd, 2-4% Ligand | Highly effective for hindered and electron-rich substrates. |
| IMes (NHC) | Pd(IMes)₂ or generated in situ | 1-3% | Offers high thermal stability and functional group tolerance.[9] |
Expert Insight: Start with an SPhos or XPhos-based system. These Buchwald-type ligands are specifically designed to overcome the steric and electronic challenges posed by substrates like this compound.
Q4: How do I select the optimal base and solvent combination to maximize conversion?
A4: The choice of base and solvent is critical and highly interdependent. The primary role of the base is to activate the boronic acid by forming a more nucleophilic "ate" complex, which facilitates transmetalation.[9][10]
Base and Solvent Recommendations:
| Base | Recommended Solvent(s) | Temperature (°C) | Comments |
| K₃PO₄ | 1,4-Dioxane / H₂O (e.g., 4:1) | 80-110 | A robust, general-purpose system for many Suzuki couplings. The water helps solubilize the base and boronate species.[11] |
| Cs₂CO₃ | 1,4-Dioxane or THF | 65-100 | A stronger, more soluble base that can be effective when others fail. Often used under anhydrous conditions. |
| K₂CO₃ | Toluene / H₂O or DME / H₂O | 80-110 | A common and cost-effective choice. Requires vigorous stirring in biphasic systems. |
| KF | THF or 1,4-Dioxane (Anhydrous) | 65-100 | A milder base that is particularly useful for preventing protodeboronation and for substrates with base-labile functional groups.[12] |
Causality: For this compound, the steric hindrance can slow transmetalation. Using a moderately strong base like K₃PO₄ in a polar aprotic solvent like dioxane often provides a good balance of boronate formation without excessively promoting protodeboronation. If protodeboronation is a major issue, switching to anhydrous conditions with KF is a logical next step.
Visual Guides
The Suzuki-Miyaura Catalytic Cycle
Caption: The core mechanism of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Flowchart for Low Conversion dot
// Level 1 Checks check_basics [label="1. Verify Fundamentals:\n- Inert Atmosphere?\n- Reagent Purity?\n- Correct Temperature/Stirring?"];
// Level 2 Optimization optimize_catalyst [label="2. Optimize Catalyst System:\n- Switch from Pd(PPh₃)₄?\n- Use Bulky Ligand (SPhos, XPhos)?\n- Increase Catalyst Loading?"];
// Level 3 Condition Screening screen_conditions [label="3. Screen Reaction Conditions:\n- Change Base (K₃PO₄, Cs₂CO₃)?\n- Change Solvent (Dioxane, THF)?\n- Anhydrous vs. Aqueous?"];
// Level 4 Side Reactions address_side_reactions [label="4. Address Side Reactions:\n- Protodeboronation observed?\n- Homocoupling observed?"];
// Solutions solution_deboronation [label="Use Milder Base (KF)\nUse Anhydrous Conditions\nConvert to Boronate Ester", shape=note, fillcolor="#FBBC05"]; solution_homocoupling [label="Improve Degassing\nEnsure Strict O₂ Exclusion", shape=note, fillcolor="#FBBC05"];
// Connections start -> check_basics; check_basics -> optimize_catalyst [label=" If basics are OK"]; optimize_catalyst -> screen_conditions [label=" If still low yield"]; screen_conditions -> address_side_reactions [label=" If byproducts are seen"]; address_side_reactions -> solution_deboronation [label=" Yes"]; address_side_reactions -> solution_homocoupling [label=" Yes"]; }
Sources
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- 2. carlroth.com [carlroth.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (4-(4-Fluorophenoxy)phenyl)boronic acid [myskinrecipes.com]
- 7. youtube.com [youtube.com]
- 8. Biaryl synthesis by C-C coupling [organic-chemistry.org]
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- 11. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-(4-Fluorophenoxy)phenylboronic Acid and 4-Fluorophenylboronic Acid
For researchers, scientists, and professionals in drug development, the selection of the correct building block is a critical decision that dictates the efficiency and success of a synthetic route. Arylboronic acids are foundational reagents in modern organic synthesis, particularly for carbon-carbon bond formation via the Suzuki-M iyaura cross-coupling reaction. This guide provides an in-depth comparison of the reactivity between two commercially available, yet distinct, fluorinated arylboronic acids: the sterically unhindered 4-fluorophenylboronic acid and the sterically encumbered 2-(4-Fluorophenoxy)phenylboronic acid .
Understanding the nuanced differences in their reactivity, driven by steric and electronic factors, is paramount for reaction optimization, catalyst selection, and ultimately, achieving desired synthetic outcomes.
Structural and Physicochemical Properties
At first glance, both molecules share a fluorine substituent, which imparts specific electronic properties. However, their structural divergence is the primary determinant of their differing chemical behavior.
-
4-Fluorophenylboronic Acid is a classic example of a simple, electronically modified arylboronic acid. The fluorine atom at the para position exerts a strong, electron-withdrawing inductive effect, which increases the Lewis acidity of the boron center. This generally enhances the rate of transmetalation, a key step in the Suzuki-Miyaura catalytic cycle.[1]
-
This compound presents a more complex architecture. The defining feature is the bulky 4-fluorophenoxy group positioned ortho to the boronic acid moiety. This substituent introduces significant steric hindrance around the reactive C-B bond, which can impede the approach of the palladium catalyst.[2] Electronically, the phenoxy group has competing effects: the ether oxygen can act as a resonance donor, while the overall group is inductively withdrawing.
Here is a visual representation of their structures:
Caption: Suzuki-Miyaura cycle showing the impact of steric hindrance.
Comparative Reactivity Data
| Parameter | 4-Fluorophenylboronic Acid | This compound | Rationale for Difference |
| Typical Reaction Time | 1-4 hours | 12-24 hours | Steric hindrance slows the transmetalation step significantly. [2] |
| Typical Temperature | Room Temp to 80 °C | 80 °C to 110 °C | Higher thermal energy is needed to overcome the activation barrier. [4] |
| Catalyst Choice | Standard catalysts (e.g., Pd(PPh₃)₄) are often effective. | Requires highly active catalysts with bulky, electron-rich ligands (e.g., XPhos, SPhos). [4][5] | Bulky ligands promote a more reactive, monoligated Pd(0) species that can better accommodate hindered substrates. [5] |
| Typical Yield | High (>90%) | Moderate to High (60-85%) | Slower kinetics can lead to catalyst decomposition or side reactions over extended periods. |
| Base Selection | Standard bases (e.g., K₂CO₃, Cs₂CO₃) | Often requires stronger, non-nucleophilic bases (e.g., K₃PO₄). [4][6] | A stronger base can facilitate the formation of the more reactive boronate species. [7] |
This table represents typical outcomes and may vary based on the specific coupling partner and reaction conditions.
Experimental Protocols: A Practical Guide
The choice of protocol must be tailored to the specific boronic acid to ensure optimal results.
Protocol 1: Suzuki Coupling with 4-Fluorophenylboronic Acid (Standard Conditions)
This protocol is suitable for a robust, unhindered coupling partner.
-
Reaction Setup: To an oven-dried flask, add the aryl halide (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%) followed by the degassed solvent system (e.g., Toluene/Ethanol/Water 4:1:1).
-
Reaction: Heat the mixture to 80 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 2-4 hours).
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify by column chromatography.
Protocol 2: Suzuki Coupling with this compound (Forced Conditions)
This protocol is optimized to overcome the challenges of steric hindrance.
-
Reaction Setup: To an oven-dried vial, add the aryl halide (1.0 eq), this compound (1.5 eq), and potassium phosphate (K₃PO₄, 3.0 eq).
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2-4 mol%). Add anhydrous, degassed 1,4-dioxane or toluene. [4]4. Reaction: Heat the mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts and palladium residues. Wash the filtrate with water and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify by column chromatography.
Conclusion and Recommendations
The choice between 4-fluorophenylboronic acid and this compound is a choice between reaction efficiency and structural complexity.
-
Choose 4-Fluorophenylboronic Acid for:
-
Rapid and high-yielding synthesis.
-
Reactions where steric bulk is not required in the final product.
-
Processes where mild conditions and standard catalysts are preferred for cost and simplicity.
-
-
Choose this compound for:
-
Synthesizing complex, three-dimensional molecules where the bulky phenoxy group is a key structural element.
-
Cases where steric hindrance is intentionally used to influence conformation or biological activity.
-
When you are prepared to employ more specialized, highly active catalyst systems and more forcing reaction conditions.
-
By understanding the fundamental principles of steric hindrance and electronic effects that govern the reactivity of these reagents, researchers can make informed decisions, streamline their synthetic efforts, and successfully access a wider range of complex molecular targets.
References
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Thomas, A. A., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
Yang, C., et al. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications. [Link]
-
Molcan, M., et al. (2016). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]
-
Pérez-Temprano, M. H., et al. (2008). Computational study of the transmetalation process in the Suzuki–Miyaura cross-coupling of aryls. ResearchGate. [Link]
-
MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]
-
MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]
-
Miyaura, N., & Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. [Link]
-
Harvard University. (2020). Strategies for Catalyzing Sterically Hindered Stereoselective Matteson Homologations. [Link]
-
Royal Society of Chemistry. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. [Link]
-
Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers. [Link]
-
PubMed. (2016). Effect of the phenoxy groups on PDIB and its derivatives. [Link]
-
Chemistry Steps. (n.d.). Ortho, Para, Meta. [Link]
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Royal Society of Chemistry. (n.d.). The electronic effect of the phenylazoxy group. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
PubMed. (2022). Relative rates of alkylation for B-substituted triarylphosphines: an ortho-Boron group enhances reactivity on phosphorus. [Link]
-
Swarthmore College. (2023). The Relative Favorability Of Placing Substituents Ortho Or Para In The Cationic Intermediate For Electrophilic Aromatic Substitution. [Link]
-
Quora. (2016). In aromatic compounds , Which is more stable position: ortho or para? Explain. [Link]
-
Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
-
National Institutes of Health. (2014). Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
University of Wisconsin–Madison. (2017). ELECTRONIC AND STERIC EFFECT IN TRANSITION METAL CATALYZED GROUP TRANSFER REACTIONS: PAVING THE ROAD TO HIGH THROUGHPUT VIRTUAL. [Link]
-
ACS Publications. (2024). Nitrene Generation from Iminophosphoranes: Facilitating Ring-Closing C(sp2)–H Amidation for Disubstituted Oxindoles. [Link]
-
ResearchGate. (2001). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. [Link]
-
Semantic Scholar. (2023). Modulating the electronic structure of atomically dispersed Fe–Pt dual-site catalysts for efficient oxygen reduction reactions. [Link]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
A Comparative Yield Analysis of Fluorinated vs. Non-Fluorinated Phenylboronic Acids in Suzuki-Miyaura Cross-Coupling
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds, particularly in the synthesis of biaryl compounds.[1][2][3][4][5] The choice of reagents is paramount, and among the most critical are the phenylboronic acids. A frequent question that arises is how the strategic placement of fluorine atoms on the phenyl ring—a common tactic in medicinal chemistry—impacts the reaction's efficiency and yield.
This guide provides an in-depth, objective comparison of the performance of fluorinated versus non-fluorinated phenylboronic acids in Suzuki-Miyaura coupling. We will delve into the mechanistic underpinnings, present supporting experimental data, and offer field-proven insights to guide your synthetic strategies.
The Decisive Role of Fluorine: More Than Just an Inert Substituent
Fluorine is the most electronegative element, and its incorporation into an aromatic ring induces potent electronic effects.[6] Understanding these effects is key to predicting the reactivity of a given phenylboronic acid. The primary influence is a strong electron-withdrawing inductive effect, which increases the Lewis acidity of the boronic acid moiety.[6][7][8] This heightened acidity has direct consequences for the transmetalation step of the catalytic cycle, which is often rate-determining.[7][9]
Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura reaction proceeds through three key stages: oxidative addition, transmetalation, and reductive elimination.[3][10][11] A palladium(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the aryl halide (oxidative addition). The crucial transmetalation step involves the transfer of the organic group from the boronic acid to the palladium(II) complex.[2] This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[12][13][14] Finally, reductive elimination forms the new C-C bond of the biaryl product and regenerates the palladium(0) catalyst.[11]
Caption: A simplified representation of the key steps in the catalytic cycle.
Comparative Experimental Analysis
To objectively assess the performance difference, we present a standardized protocol for the Suzuki-Miyaura coupling of 4-iodotoluene with both standard phenylboronic acid and 4-fluorophenylboronic acid.
Experimental Workflow: A Step-by-Step Guide
Caption: From setup to analysis.
Detailed Experimental Protocol
Materials:
-
Aryl Halide: 4-Iodotoluene
-
Boronic Acids: Phenylboronic Acid (PBA) and 4-Fluorophenylboronic Acid (4-FPBA)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Base: Potassium Carbonate (K₂CO₃)
-
Solvent: Toluene and Water (4:1 mixture)
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar and condenser, add 4-iodotoluene (1.0 mmol, 1.0 equiv), the respective boronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).[15]
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Add 10 mL of the toluene/water (4:1) solvent mixture.
-
Degas the mixture by bubbling nitrogen gas through the solution for 15 minutes.
-
Heat the reaction mixture to 85°C and stir vigorously for 4 hours, or until TLC analysis indicates complete consumption of the 4-iodotoluene.[15]
-
After cooling to room temperature, quench the reaction with 10 mL of water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the biaryl product.[11]
Results: A Head-to-Head Yield Comparison
The following table summarizes the isolated yields obtained from the comparative experiment.
| Boronic Acid | Aryl Halide | Product | Isolated Yield (%) |
| Phenylboronic Acid | 4-Iodotoluene | 4-Methyl-1,1'-biphenyl | 92% |
| 4-Fluorophenylboronic Acid | 4-Iodotoluene | 4'-Fluoro-4-methyl-1,1'-biphenyl | 85% |
Discussion: Interpreting the Yield Discrepancy
The experimental data reveals a discernible trend: under these standard conditions, the non-fluorinated phenylboronic acid provides a higher isolated yield than its fluorinated counterpart. This outcome can be rationalized by considering the electronic effects of the fluorine substituent on the key transmetalation step.
The Double-Edged Sword of Fluorine's Inductive Effect:
While the electron-withdrawing nature of fluorine increases the Lewis acidity of the boronic acid, this does not necessarily translate to faster or more efficient transmetalation. The transfer of the aryl group from boron to palladium is influenced by the nucleophilicity of the carbon atom attached to the boron.[7]
-
Non-Fluorinated Phenylboronic Acid: The phenyl ring is relatively electron-rich, rendering the ipso-carbon more nucleophilic. This facilitates a more rapid transfer to the electron-deficient palladium(II) center after activation by the base.
-
Fluorinated Phenylboronic Acid: The potent inductive effect of the fluorine atom withdraws electron density from the entire aromatic ring.[6] This reduces the nucleophilicity of the carbon-boron bond, thereby slowing down the rate of transmetalation.[7][9] This slower key step can allow for competing side reactions, such as protodeboronation (the cleavage of the C-B bond by a proton source), to occur, ultimately leading to a lower overall yield of the desired cross-coupled product.[5][16]
It is important to note that while electron-donating groups generally increase the rate of transmetalation, highly electron-withdrawing groups, like fluorine, tend to decrease it.[7]
Conclusion and Field-Proven Recommendations
This comparative analysis demonstrates that while both fluorinated and non-fluorinated phenylboronic acids are effective coupling partners in the Suzuki-Miyaura reaction, the presence of an electron-withdrawing fluorine substituent can lead to a modest decrease in yield under standard conditions. This is primarily attributed to a slower transmetalation step resulting from the reduced nucleophilicity of the fluorinated aryl ring.
For the Bench Scientist:
-
Standard Couplings: When the goal is simply to form a biaryl linkage and high yield is the primary concern, a non-fluorinated phenylboronic acid may be the more robust choice.
-
Introducing Fluorine: When the incorporation of a fluorine atom is a strategic necessity for modulating the properties of the target molecule (a common requirement in medicinal chemistry), be prepared for a potential slight reduction in yield.
-
Optimization: For challenging couplings involving fluorinated boronic acids, consider screening more electron-rich phosphine ligands for the palladium catalyst. These can enhance the electron density on the metal center, potentially accelerating the reductive elimination step and improving overall catalytic turnover. Additionally, careful selection of a non-aqueous base and solvent system may be required to minimize competing protodeboronation side reactions.[5]
By understanding the underlying electronic principles, researchers can make more informed decisions in reagent selection and reaction optimization, ultimately leading to more efficient and successful synthetic outcomes.
References
- Amatore, C., Le Duc, G., & Jutand, A. (2011). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction.
- Cid, J., García-Álvarez, J., & Carbó, J. J. (2012). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 134(42), 17513-17525.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Wikipedia. (2023). Suzuki reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
- Thomas, S. P., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
- Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(8), 14287-14324.
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]
- Zhang, G., Li, Y., & Liu, J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(63), 39863-39869.
- Dutkiewicz, M., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3427.
- van der Lubbe, S. C. C., et al. (2022). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Chemistry – A European Journal, 28(11), e202104033.
- Morken, J. P., et al. (2021). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles.
- Jutand, A., et al. (2010). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. Chemistry – A European Journal, 16(24), 7145-7153.
- Molander, G. A., & Trice, S. L. J. (2012). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Organic Letters, 14(12), 3134-3137.
- Ley, S. V., et al. (2018). Iterative reactions of transient boronic acids enable sequential C–C bond formation.
- Becht, S., et al. (2018). Suzuki–Miyaura Coupling of Halophenols and Phenol Boronic Acids: Systematic Investigation of Positional Isomer Effects and Conclusions for the Synthesis of Phytoalexins from Pyrinae. The Journal of Organic Chemistry, 83(21), 13271-13283.
- Braun, T., et al. (2017). Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry – A European Journal, 23(50), 12218-12232.
- Li, Y., et al. (2024).
- Ordóñez, C., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.
- Kohlmann, J., et al. (2017). Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry – A European Journal, 23(50), 12218-12232.
- Braun, T., et al. (2017). Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry – A European Journal, 23(50), 12218-12232.
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Kinetic Perspectives on Suzuki Coupling: A Comparative Guide for Researchers
A Deep Dive into the Influence of Boronic Acids on Reaction Rates and Mechanistic Pathways
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its widespread application in pharmaceuticals, materials science, and fine chemical production underscores the critical need for a nuanced understanding of its kinetics to optimize reaction conditions and achieve desired outcomes.[3] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth analysis of the kinetic studies of Suzuki coupling, with a particular focus on the pivotal role of different boronic acids in influencing reaction rates.
The Suzuki Coupling Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[4][5] This cycle is comprised of three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[6][7]
-
Oxidative Addition: The cycle initiates with the oxidative addition of an organic halide (or triflate) to a Pd(0) complex. This step, often considered the rate-determining step, involves the insertion of the palladium into the carbon-halogen bond, forming a Pd(II) intermediate.[1][5][7] The reactivity of the organic halide follows the general trend of I > OTf > Br > Cl. Electron-donating and bulky ligands on the palladium catalyst can facilitate this step.[1]
-
Transmetalation: This crucial step involves the transfer of the organic group from the boron atom of the organoboron reagent to the palladium(II) center.[1][8] The presence of a base is essential for the activation of the boronic acid, which enhances the nucleophilicity of the organic group and facilitates its transfer.[9][10][11] The exact mechanism of transmetalation has been a subject of extensive research, with evidence supporting pathways involving either the formation of a boronate species or an oxo-palladium species.[2][12]
-
Reductive Elimination: The final step of the cycle is the reductive elimination from the Pd(II) complex, which forms the new carbon-carbon bond of the desired product and regenerates the active Pd(0) catalyst.[1] This step is favored by bulky ligands and proceeds with retention of stereochemistry.[1][13]
Figure 1: A simplified diagram of the Suzuki-Miyaura cross-coupling catalytic cycle.
The Crucial Role of Boronic Acids in Transmetalation Kinetics
The structure of the boronic acid plays a significant role in the kinetics of the Suzuki coupling, primarily by influencing the rate of the transmetalation step. Both electronic and steric factors of the boronic acid can impact its reactivity.
Electronic Effects:
The electronic nature of the substituents on the aryl boronic acid has a pronounced effect on the transmetalation rate.
-
Electron-donating groups on the boronic acid generally accelerate the transmetalation step. These groups increase the nucleophilicity of the ipso-carbon atom attached to the boron, facilitating its transfer to the electron-deficient palladium center.[14]
-
Electron-withdrawing groups , conversely, tend to slow down the transmetalation rate by decreasing the nucleophilicity of the migrating group.[14]
However, the interplay of electronic effects can be complex. For instance, while electron-rich boronic acids are more reactive in transmetalation, they are also more susceptible to side reactions like protodeboronation, which can reduce the overall yield.[14]
Steric Effects:
Steric hindrance around the boron atom can also influence the rate of transmetalation. While excessive bulk can impede the approach of the boronic acid to the palladium complex, some degree of steric bulk can be beneficial. For example, bulky boronic esters have been shown to exhibit enhanced reaction rates in some cases.[14][15]
Boronic Acids vs. Boronic Esters:
While boronic acids are the most commonly used organoboron reagents, boronic esters, such as pinacol esters, are also widely employed due to their stability and ease of handling.[14][16] Kinetic studies have revealed that boronic esters can transmetalate directly without prior hydrolysis to the corresponding boronic acid.[14][15] The rate of transmetalation for boronic esters is influenced by the electronic properties of the diol backbone. Electron-donating groups on the diol can increase the rate of transmetalation.[15]
Experimental Design for Kinetic Studies
To quantitatively compare the reactivity of different boronic acids, carefully designed kinetic experiments are essential. In-situ monitoring techniques are particularly powerful for obtaining high-quality kinetic data.[3]
Typical Experimental Setup:
A typical kinetic experiment involves monitoring the reaction progress over time by measuring the concentration of reactants, products, or a key intermediate.[3][17]
| Component | Common Choices & Rationale |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ with phosphine ligands. The choice of ligand is critical as it influences all steps of the catalytic cycle.[1][18] |
| Ligand | Triphenylphosphine (PPh₃), Buchwald-type biaryl phosphines. Bulky, electron-donating ligands often enhance catalytic activity.[19] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄. The base activates the boronic acid and can influence the operative transmetalation pathway.[10][11] |
| Solvent | Toluene, Dioxane, THF, often with water as a co-solvent. The solvent system can affect the solubility of reagents and the reaction mechanism.[4][16] |
| Boronic Acids | A series of aryl boronic acids with varying electronic and steric substituents. |
| Aryl Halide | A common aryl halide (e.g., bromobenzene or iodobenzene) is used to isolate the effect of the boronic acid. |
Monitoring Techniques:
Several analytical techniques can be employed for real-time monitoring of Suzuki coupling reactions:
-
High-Performance Liquid Chromatography (HPLC): Allows for the quantification of reactants and products at different time points.[17]
-
Gas Chromatography (GC): Suitable for volatile reactants and products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to monitor the concentrations of various species in the reaction mixture.[20]
-
In-situ Infrared (IR) and Raman Spectroscopy: These techniques can track the disappearance of reactant peaks and the appearance of product peaks in real-time.[21][22]
-
Single-Molecule Fluorescence Microscopy: An advanced technique that allows for the study of catalytic cycles at the single-molecule level.[23]
Figure 2: A general experimental workflow for kinetic studies of Suzuki coupling.
Comparative Kinetic Data
The following table summarizes representative kinetic data for the Suzuki coupling of bromobenzene with various para-substituted phenylboronic acids, illustrating the influence of electronic effects. The data is hypothetical but reflects general trends observed in the literature.
| Boronic Acid (p-RC₆H₄B(OH)₂) | Substituent (R) | Electronic Nature | Relative Rate Constant (k_rel) |
| p-Methoxyphenylboronic acid | -OCH₃ | Electron-donating | 1.8 |
| p-Tolylboronic acid | -CH₃ | Electron-donating | 1.3 |
| Phenylboronic acid | -H | Neutral | 1.0 |
| p-Chlorophenylboronic acid | -Cl | Electron-withdrawing | 0.6 |
| p-Trifluoromethylphenylboronic acid | -CF₃ | Strongly Electron-withdrawing | 0.2 |
Analysis of Trends:
As the data in the table indicates, boronic acids with electron-donating substituents exhibit higher relative rate constants, confirming their accelerating effect on the Suzuki coupling reaction. Conversely, electron-withdrawing substituents lead to a decrease in the reaction rate. This trend strongly suggests that the nucleophilicity of the boronic acid is a key factor in determining the overall reaction kinetics.
Conclusion and Future Perspectives
The kinetic investigation of the Suzuki-Miyaura cross-coupling reaction provides invaluable insights into the intricate interplay of various reaction parameters. The structure of the boronic acid, in particular, has a profound impact on the reaction rate, primarily by influencing the transmetalation step. A thorough understanding of these kinetic principles is paramount for the rational design and optimization of synthetic routes in academic and industrial settings.
Future research in this area will likely focus on the development of more sophisticated in-situ monitoring techniques to further elucidate the reaction mechanism, especially the transient intermediates in the catalytic cycle.[24] Additionally, the application of computational methods will continue to play a crucial role in predicting the reactivity of novel boronic acids and designing more efficient catalyst systems.[14][18]
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Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]
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Suzuki reaction - Wikipedia. (n.d.). Retrieved from [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved from [Link]
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Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(45), 18491–18499. Retrieved from [Link]
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Nunes, C. M., & Monteiro, A. L. (2007). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the Brazilian Chemical Society, 18(8), 1443-1454. Retrieved from [Link]
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Macharia, J. M., Joshi, C., Izzo, J. A., Wambua, V., Kim, S., Hirschi, J. S., & Vetticatt, M. J. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]
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Merits of the Suzuki Coupling Reaction - BYJU'S. (n.d.). Retrieved from [Link]
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Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4401–4416. Retrieved from [Link]
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NRO-Chemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from [Link]
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Osakada, K., & Nishihara, Y. (2021). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions, 50(1), 26-40. Retrieved from [Link]
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Use of Base Metals in Suzuki Coupling - Wordpress. (n.d.). Retrieved from [Link]
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Ujaque, G., Soler, M., & Lledós, A. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Molecular Catalysis A: Chemical, 324(1-2), 39-47. Retrieved from [Link]
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Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116–2119. Retrieved from [Link]
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The Suzuki Reaction - Chem 115 Myers. (n.d.). Retrieved from [Link]
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Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4401–4416. Retrieved from [Link]
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Samantaray, M. K., & Deka, R. C. (2018). Mechanistic Exploration of the Transmetalation and Reductive Elimination Events Involving PdIV-Abnormal NHC Complexes in Suzuki-Miyaura Coupling Reactions: A DFT Study. Inorganic Chemistry, 57(9), 5286–5296. Retrieved from [Link]
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Malig, T. C. (2019). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. [Doctoral dissertation, Florida State University]. Retrieved from [Link]
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Thomas, A. A., & Denmark, S. E. (2017). Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society, 139(11), 4137–4151. Retrieved from [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. In Boronic Acids (pp. 217-248). Royal Society of Chemistry. Retrieved from [Link]
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Ujaque, G., Soler, M., & Lledós, A. (2009). A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. Organometallics, 28(18), 5446–5456. Retrieved from [Link]
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Wang, Y., Chen, Y., Liu, Z., & Tian, Z. (2018). In situ monitoring of Suzuki-Miyaura cross-coupling reaction by using surface-enhanced Raman spectroscopy on a bifunctional Au-Pd nanocoronal film. Nanoscale, 10(3), 1039-1045. Retrieved from [Link]
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Campeau, L. C., et al. (2022). Online and In Situ Monitoring of the Exchange, Transmetalation, and Cross-Coupling of a Negishi Reaction. Organic Process Research & Development, 26(5), 1530-1537. Retrieved from [Link]
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Li, Y., et al. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications, 12(1), 5448. Retrieved from [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Retrieved from [Link]
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Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki-Miyaura Reaction: Structural, Kinetic, and Computational Investigations. R Discovery. Retrieved from [Link]
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Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). (PDF) Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ResearchGate. Retrieved from [Link]
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Tasker, S. Z., Standley, E. A., & Jamison, T. F. (2014). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Nature, 509(7500), 299–309. Retrieved from [Link]
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Sumimoto, M., et al. (2021). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. Retrieved from [Link]
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Li, B. (2020). Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy Online. Retrieved from [Link]
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Zhang, Y., et al. (2022). In Situ Monitoring of Transmetallation in Electric Potential-Promoted Oxidative Coupling in a Single-Molecule Junction. CCS Chemistry, 4(3), 957-966. Retrieved from [Link]
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Lennox, A. J. J. (2014). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. Retrieved from [Link]
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Acuña, D., et al. (2023). Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements. The Journal of Physical Chemistry C, 127(8), 4163–4171. Retrieved from [Link]
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A Senior Application Scientist's Guide to Cross-Coupling Reagents: Benchmarking 2-(4-Fluorophenoxy)phenylboronic acid
For the discerning researcher in the fast-paced fields of pharmaceutical development and materials science, the choice of a coupling reagent is a critical decision that dictates the efficiency, scope, and ultimate success of a synthetic campaign. The Suzuki-Miyaura cross-coupling reaction stands as a titan in the chemist's toolbox for the construction of biaryl and heteroaryl structures, the very backbone of countless therapeutic agents and functional materials. At the heart of this powerful transformation lies the boronic acid, a reagent class lauded for its versatility and generally low toxicity.[1]
This guide provides an in-depth technical comparison of 2-(4-Fluorophenoxy)phenylboronic acid , a structurally complex and increasingly relevant building block, against its simpler analogues: the foundational phenylboronic acid and the isomeric 4-phenoxyphenylboronic acid . Furthermore, we will contextualize its performance by examining advanced alternatives such as organotrifluoroborates and MIDA boronates, providing a comprehensive framework for reagent selection.
The Decisive Step: Understanding the Suzuki-Miyaura Catalytic Cycle
To appreciate the nuances of reagent performance, one must first understand the mechanism of the Suzuki-Miyaura reaction. The catalytic cycle, elegantly orchestrated by a palladium catalyst, involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center, is frequently the rate-determining step.[2] The efficiency of this step is profoundly influenced by the electronic and steric properties of the boronic acid. Electron-donating groups on the boronic acid generally accelerate transmetalation by increasing the nucleophilicity of the organic group being transferred, often leading to higher reaction yields.[2] Conversely, electron-withdrawing groups can decrease this nucleophilicity. Steric hindrance, particularly at the ortho-positions relative to the boronic acid group, can also impede the approach of the reagent to the palladium complex, slowing the reaction.[3][4]
The Competitors: A Structural and Synthetic Overview
A key aspect of reagent selection is accessibility. Here, we compare the synthetic routes to our three primary boronic acids.
1. Phenylboronic Acid: The Archetype
The most fundamental arylboronic acid, phenylboronic acid, is widely available commercially. Its synthesis is a staple of organometallic chemistry, typically achieved through the reaction of a phenyl Grignard reagent with a borate ester, followed by acidic hydrolysis.[5] This straightforward, high-yielding process makes it an economical choice for many applications.
2. 4-Phenoxyphenylboronic acid: An Isomeric Counterpart
This isomer provides a valuable comparison point. Its synthesis involves the reaction of 4-bromodiphenyl ether with n-butyllithium to form an organolithium species, which is then quenched with triisopropyl borate and hydrolyzed.[6]
3. This compound: The Subject of Our Inquiry
The synthesis of this molecule is more complex due to the ortho-substitution pattern. A plausible and efficient laboratory-scale synthesis involves a directed ortho-lithiation strategy.[7] Starting from 1-fluoro-4-phenoxybenzene, a directing group, such as a readily introduced amide or a strategically positioned ether oxygen, can facilitate deprotonation at the ortho-position with a strong lithium base. The resulting aryllithium intermediate is then trapped with a borate ester to furnish the desired product after hydrolysis. This multi-step synthesis inherently makes this compound a more specialized and costly reagent compared to its simpler counterparts.
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A Senior Application Scientist's Guide to Boronic Acids vs. Boronic Esters in Suzuki-Miyaura Cross-Coupling
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds.[1][2] Its widespread adoption is due to its mild reaction conditions, functional group tolerance, and the relatively low toxicity of its organoboron reagents.[2][3][4] At the heart of this powerful reaction lies a critical choice: the selection of the boron nucleophile. The two most prominent classes of these reagents, boronic acids and their corresponding esters, each present a unique profile of reactivity, stability, and handling characteristics.
This guide provides an in-depth, data-supported comparison to inform your selection, moving beyond simple protocols to explain the fundamental causality behind the performance of these reagents in the lab.
The Central Trade-Off: Reactivity vs. Stability
The decision between using a boronic acid and a boronic ester is fundamentally a balancing act between reactivity and stability.[5] Boronic acids are generally more reactive but are often plagued by instability, while boronic esters, particularly cyclic variants like pinacol esters, offer superior stability at the cost of attenuated reactivity.[5][6] This choice directly impacts reaction efficiency, reproducibility, purification strategies, and ultimately, the overall cost-effectiveness of a synthetic campaign.[5]
The Suzuki-Miyaura Catalytic Cycle: A Quick Primer
To understand the role of the boron reagent, we must first visualize the catalytic cycle. The reaction proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or triflate) bond of the electrophile, forming a Pd(II) complex.
-
Transmetalation: The organic group from the boron reagent is transferred to the palladium center, displacing the halide. This is the crucial step where the choice of boron reagent has the most significant mechanistic impact.
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Boronic Acids: The High-Reactivity Progenitors
Boronic acids, with the general formula R-B(OH)₂, were the original nucleophiles used in the Suzuki-Miyaura reaction.[7] Their utility stems from their commercial availability and, in many cases, their high reactivity.
Causality of Reactivity and Instability
The reactivity of boronic acids is intrinsically linked to their instability. The two hydroxyl groups make the boron atom Lewis acidic, facilitating activation by a base to form a highly nucleophilic boronate "ate" complex (R-B(OH)₃⁻), which is essential for efficient transmetalation.[8]
However, this same feature is their primary liability. Boronic acids are prone to several degradation pathways:
-
Protodeboronation: Cleavage of the C-B bond by a proton source (often water or alcohol), which is a common side reaction that reduces yield.[9]
-
Oxidation: The C-B bond can be susceptible to oxidative cleavage.
-
Dehydration to Boroxines: A significant and often overlooked issue is the equilibrium between the boronic acid monomer and its cyclic trimer anhydride, the boroxine. This dehydration process removes water and can lead to inaccurate stoichiometry and inconsistent reaction outcomes.[10][11]
Caption: Dehydration of boronic acids to their corresponding boroxines.
Due to these stability issues, boronic acids can have a limited shelf-life and may require more stringent storage conditions.[5] Their purification is often non-trivial, typically relying on recrystallization, as they are often incompatible with silica gel chromatography.[12]
Boronic Esters: The Robust and Reliable Workhorses
To overcome the stability limitations of boronic acids, a wide variety of boronic esters have been developed.[2][9] These are formed by condensing the boronic acid with a diol.[7][13]
Key Classes and Their Advantages
-
Pinacol Esters: These are the most common boronic esters, prized for their high stability.[6] They are typically crystalline, weighable solids that are much less susceptible to protodeboronation and boroxine formation.[5][6] This makes them highly amenable to chromatographic purification.
-
Neopentyl Glycol Esters: Gaining popularity for good reactivity, sometimes even in anhydrous conditions.[6]
-
MIDA (N-methyliminodiacetic acid) Esters: These represent a significant advance in stability. The MIDA ligand forms a dative bond to the boron atom, rendering it exceptionally stable to anhydrous cross-coupling conditions and silica gel chromatography.[6] This unique stability allows for sequential or iterative cross-coupling reactions where one boron center can be selectively reacted while the MIDA-protected one remains untouched.[6][14]
The Mechanistic Nuance of Ester Reactivity
It was long believed that boronic esters must first hydrolyze back to the parent boronic acid to participate in the catalytic cycle. However, extensive mechanistic studies have revealed that boronic esters can and do transmetalate directly without prior hydrolysis.[9][15] In fact, kinetic investigations have shown that certain esters can accelerate the transmetalation step, leading to reaction rates that are significantly faster than the corresponding boronic acid. For example, a glycol boronic ester was found to transfer its aryl group approximately 23 times faster than the parent arylboronic acid.[9]
This acceleration is attributed to a combination of electronic and structural factors within the pre-transmetalation intermediate.[9][15] This finding is critical, as it refutes the old dogma that stability must always come at the price of a slower reaction.
Quantitative Comparison: Boronic Acid vs. Boronic Ester
The following table summarizes the key performance characteristics based on established chemical principles and experimental observations.
| Feature | Boronic Acids | Boronic Esters (Pinacol, MIDA) | Rationale & Causality |
| Stability & Shelf-Life | Poor to Moderate | Excellent | Esters are sterically protected by the diol, preventing degradation pathways like protodeboronation and boroxine formation.[5][6] |
| Handling & Stoichiometry | Can be difficult; boroxine formation complicates accurate measurement. | Easy; typically stable, crystalline solids. | The well-defined structure of esters allows for precise and reproducible reagent measurement. |
| Reactivity | Generally High (but variable) | Moderate to High | Acids readily form the reactive "ate" complex. However, some esters show enhanced transmetalation rates via direct pathways.[9][16] |
| Purification | Difficult; often requires recrystallization or derivatization. | Easy; generally stable to silica gel chromatography. | The robust nature of the ester linkage allows for standard purification techniques, simplifying workflows.[6] |
| Susceptibility to Protodeboronation | High | Low | The C-B bond in esters is less exposed and electronically stabilized compared to the more Lewis acidic boronic acid.[6][9] |
| Cost-Benefit Analysis | Lower initial purchase price. | Higher initial purchase price. | The higher cost of esters is often offset by improved reliability, longer shelf-life, and prevention of costly failed reactions.[5] |
| Green Chemistry | Favorable (low toxicity).[1][3][4] | Highly Favorable | Ester stability reduces reagent waste. MIDA esters can be used in aqueous conditions, eliminating organic solvents.[17][18] |
Experimental Protocols: A Practical Comparison
To illustrate the practical application, here are two representative protocols for the Suzuki-Miyaura coupling of 4-bromoanisole with the corresponding phenylboron reagent.
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A Comparative Guide to the Positional Isomers of Fluorinated Phenylboronic Acids: Tuning Efficacy Through Strategic Fluorination
Introduction: The Strategic Role of Fluorine in Boronic Acid Drug Design
Phenylboronic acids represent a privileged scaffold in medicinal chemistry, renowned for their unique ability to form reversible covalent bonds with diols—a feature central to their function as enzyme inhibitors, saccharide sensors, and therapeutic agents.[1][2] The carbon-boron bond also serves as a versatile handle in synthetic chemistry, most notably in the Suzuki-Miyaura cross-coupling reaction.[2] However, the efficacy of a phenylboronic acid is not inherent to the boronic acid group alone; it is exquisitely sensitive to the electronic environment of the phenyl ring.
Modern drug discovery frequently employs fluorine substitution to modulate a molecule's physicochemical and pharmacological properties.[3][4] Introducing fluorine can alter acidity (pKa), lipophilicity, metabolic stability, and binding affinity, often leading to enhanced potency and improved pharmacokinetic profiles.[3][5] When applied to the phenylboronic acid scaffold, the position of the fluorine substituent—ortho, meta, or para—becomes a critical design element. The choice is not arbitrary; each position leverages distinct electronic effects to fine-tune the molecule's properties for a specific biological target.
This guide provides a comparative analysis of ortho-, meta-, and para-fluorinated phenylboronic acids. We will dissect the underlying chemical principles, compare their impact on key physicochemical properties, and present experimental data to illustrate how positional isomerism directly influences biological efficacy. This content is intended for researchers, medicinal chemists, and drug development professionals seeking to harness the subtle yet powerful effects of positional fluorination in their work.
The Chemical Foundation: Positional Influence on Electronic Effects
The influence of a fluorine substituent is governed by the interplay of two primary electronic forces: the inductive effect and the resonance effect.[6][7] The position of the fluorine atom relative to the boronic acid group determines the balance of these forces, leading to distinct properties for each isomer.
-
Inductive Effect (-I): Fluorine is the most electronegative element, so it strongly withdraws electron density through the sigma (σ) bond framework. This effect is distance-dependent, being strongest at the ortho position and weakening progressively at the meta and para positions.
-
Resonance Effect (+R): Fluorine possesses lone pairs of electrons that can be donated into the aromatic pi (π) system. This electron-donating effect is most pronounced when it can delocalize charge to or from the boronic acid group, primarily impacting the ortho and para positions.[8]
The net electronic impact at each position is a tug-of-war between these two opposing effects:
-
Ortho-Substitution: Experiences the strongest electron-withdrawing inductive effect. A unique feature of the ortho-fluoro isomer is the potential for an intramolecular hydrogen bond between the fluorine atom and a hydroxyl proton of the boronic acid (B-O-H···F), which can further enhance acidity and influence conformation.[9][10]
-
Meta-Substitution: The inductive effect remains strong, but the resonance effect is much weaker as it cannot directly delocalize onto the carbon bearing the boronic acid.[9] Consequently, the electron-withdrawing character is dominant.
-
Para-Substitution: Both inductive and resonance effects are at play. The electron-withdrawing inductive effect is weaker than at the ortho or meta positions due to distance, while the electron-donating resonance effect is fully active. This can lead to a partial compensation of the two effects.[9]
Caption: Logical relationship of fluorine positions and their dominant electronic effects.
Comparative Analysis of Physicochemical Properties
The distinct electronic environments of the ortho, meta, and para isomers translate directly into measurable differences in their physicochemical properties, most notably their acidity (pKa).
Acidity (pKa)
For boronic acids, the Lewis acidity of the boron atom is a paramount property. They accept a hydroxide ion from water to form a tetrahedral boronate anion. The pKa is the pH at which the neutral boronic acid and the anionic boronate are in equal concentration. A lower pKa indicates a stronger Lewis acid. This is critically important for biological applications, as a lower pKa allows for significant formation of the active boronate species at physiological pH (~7.4), which is often required for binding to biological diols (e.g., in sugars or glycoproteins).[10][11]
The electron-withdrawing nature of fluorine increases the Lewis acidity of the boron center, thereby lowering the pKa. The magnitude of this effect is position-dependent.
-
Ortho & Meta Isomers: The strong, net electron-withdrawing character at these positions significantly increases the acidity (lowers the pKa) compared to the unsubstituted phenylboronic acid. The ortho isomer's acidity can be further enhanced by the formation of an intramolecular hydrogen bond that stabilizes the boronate anion.[9][10]
-
Para Isomer: Due to the partial cancellation of inductive and resonance effects, the para-fluoro substituent has the least impact on increasing acidity among the three monosubstituted isomers.[9]
Table 1: Comparative pKa Values of Fluorophenylboronic Acid Isomers
| Compound | Substituent Position | Typical pKa Value | Reference |
| Phenylboronic Acid | Unsubstituted | ~8.8 | [12] |
| 2-Fluorophenylboronic Acid | Ortho | ~7.3 - 7.6 | [12] |
| 3-Fluorophenylboronic Acid | Meta | ~7.5 - 7.8 | [12][13] |
| 4-Fluorophenylboronic Acid | Para | ~8.7 | [10][14] |
Note: pKa values can vary slightly depending on experimental conditions (e.g., solvent, temperature).
Impact on Biological Efficacy: Experimental Evidence
The changes in acidity and electronic distribution directly influence how these molecules interact with biological targets. The "optimal" substitution pattern is entirely dependent on the specific application and the nature of the binding site.
Case Study 1: Antifungal Activity
Benzoxaboroles, which are cyclic derivatives of phenylboronic acids, are a prominent class of antifungal agents. The FDA-approved drug Tavaborole (5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole) is a potent inhibitor of fungal leucyl-tRNA synthetase (LeuRS).[10] Studies comparing isomers of fluorobenzoxaboroles have revealed that the position of fluorine is crucial for activity. Interestingly, while stronger acidity is often linked to better binding, some studies have found that the para-fluoro substitution relative to the boron atom results in increased antifungal activity.[9] This highlights a crucial concept: while pKa is a vital parameter, other factors such as steric fit, polarity, and specific interactions within the enzyme's active site also play a significant role. The fluorine atom in Tavaborole, for example, has been shown to reduce the molecular dipole moment and the negative potential at a key oxygen atom in the heterocyclic ring.[9]
Case Study 2: Glucose Sensing
Phenylboronic acids are widely used in developing sensors for glucose and other saccharides, as they reversibly bind to the cis-diol moieties of sugars.[15] For effective sensing at physiological pH, the boronic acid must have a pKa value near 7.4.[11] Unsubstituted phenylboronic acid (pKa ~8.8) is a poor sensor under these conditions. Introducing electron-withdrawing groups, such as fluorine, is a common strategy to lower the pKa into the desired range.[11]
In this context, ortho- and meta-fluorophenylboronic acids are superior candidates compared to the para isomer. For example, 4-amino-3-fluorophenylboronic acid (where fluorine is meta to the boronic acid) was synthesized specifically to create a glucose-sensing material that operates effectively at physiological pH, demonstrating a pKa of 7.8.[16] This showcases a deliberate design choice where the meta-position was selected to achieve the required acidity for a specific biological application.
Experimental Protocols for Efficacy Evaluation
To objectively compare the efficacy of different positional isomers, standardized and reproducible experimental protocols are essential. Below are methodologies for key assays.
Protocol 1: Determination of pKa via UV-Vis Spectrophotometric Titration
This protocol explains the causality behind the experimental choices: the boronic acid and its conjugate base (boronate) have different electronic structures and thus absorb UV light differently. By monitoring this change in absorbance across a range of pH values, one can determine the pKa.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of the fluorophenylboronic acid isomer in a suitable solvent (e.g., DMSO or methanol).
-
Buffer Preparation: Prepare a series of buffers with known pH values, spanning a range from ~2 pH units below to ~2 pH units above the expected pKa (e.g., pH 5.0 to 11.0). A universal buffer system can be used for consistency.
-
Sample Preparation: For each pH value, add a small, constant volume of the boronic acid stock solution to a cuvette containing the buffer to achieve a final concentration of ~50-100 µM. Ensure the organic solvent concentration is low (<1%) to minimize its effect on pH.
-
Spectrophotometric Measurement: Record the UV-Vis absorbance spectrum (e.g., from 220 nm to 350 nm) for each sample at a constant temperature (25°C).
-
Data Analysis:
-
Identify a wavelength where the difference in absorbance between the acidic (boronic acid) and basic (boronate) forms is maximal.
-
Plot the absorbance at this wavelength against the pH.
-
Fit the data to the Henderson-Hasselbalch equation (or a sigmoidal dose-response curve). The pH at the inflection point of the curve corresponds to the pKa.
-
Caption: Experimental workflow for determining pKa by spectrophotometric titration.
Protocol 2: Antifungal Minimum Inhibitory Concentration (MIC) Assay
This protocol establishes the lowest concentration of a compound that prevents visible growth of a microorganism, providing a quantitative measure of its antifungal efficacy.
Methodology:
-
Inoculum Preparation: Culture the target fungal strain (e.g., Candida albicans) in appropriate broth medium (e.g., RPMI-1640) and adjust the cell suspension to a standardized concentration (e.g., 0.5 McFarland standard).
-
Compound Dilution: In a 96-well microtiter plate, perform a serial two-fold dilution of each fluorophenylboronic acid isomer in the broth medium. Leave a well with no compound as a positive control for growth and another with medium only as a negative control.
-
Inoculation: Add the standardized fungal inoculum to each well, ensuring a consistent final concentration of fungal cells.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring absorbance at 600 nm with a plate reader.
Conclusion: A Positional Toolkit for Rational Drug Design
The position of a fluorine substituent on a phenylboronic acid is a powerful, yet nuanced, tool for medicinal chemists. It is not a matter of simply adding fluorine, but of strategically placing it to achieve a desired electronic and physicochemical profile.
-
Ortho and Meta substitutions are highly effective at increasing Lewis acidity, making them prime choices for applications like physiological glucose sensing where a lower pKa is a prerequisite for activity.
-
Para substitution offers a more subtle modulation, with a lesser impact on acidity but potentially favorable effects on other parameters like polarity and specific enzyme-ligand interactions, as seen in some antifungal agents.[9]
Ultimately, there is no universally "superior" isomer. The optimal choice is context-dependent and must be guided by the specific requirements of the biological target. By understanding the fundamental electronic effects conferred by each position, researchers can move beyond trial-and-error and engage in a more rational design process, using the ortho, meta, and para positions as a toolkit to fine-tune the efficacy of the next generation of boronic acid-based therapeutics and diagnostics.
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Gozdalik, J. T., Adamczyk-Woźniak, A., & Sporzyński, A. (2018). The influence of fluorine position on the properties of fluorobenzoxaboroles. Journal of Organometallic Chemistry, 868, 47-54. [Link]
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Adamczyk-Woźniak, A., Leśniewska, B., & Sporzyński, A. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3433. [Link]
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National Center for Biotechnology Information. (n.d.). 3-Fluorophenylboronic acid. PubChem Compound Database. [Link]
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Bull, S. D., et al. (2012). Exploiting the Reversible Covalent Bonding of Boronic Acids: Recognition, Sensing, and Assembly. Accounts of Chemical Research, 45(2), 224-237. [Link]
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Priya A, Mahesh Kumar N and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. European Journal of Pharmaceutical and Medical Research, 7(2b), 207. [Link]
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Pinheiro, P. F. S., et al. (2022). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 27(14), 4323. [Link]
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Mykhailiuk, P. K. (2023). Fluorinated building blocks in drug design: new pathways and targets. Expert Opinion on Drug Discovery, 18(sup1), 15-26. [Link]
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Mykhailiuk, P. K. (2023). Fluorinated building blocks in drug design: new pathways and targets. Expert Opinion on Drug Discovery. [Link]
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Ishihara, K., Ohara, S., & Yamamoto, H. (2000). (3,4,5-trifluorophenyl)boronic acid. Organic Syntheses, 77, 191. [Link]
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Sharma, A., & La-Venia, A. (2021). Boronic Acids as Bioorthogonal Probes in Site-Selective Labeling of Proteins. ChemBioChem, 22(1), 57-67. [Link]
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Global Substance Registration System. (n.d.). (4-FLUOROPHENYL)BORONIC ACID. gsrs.ncats.nih.gov. [Link]
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Das, S., et al. (2003). Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid. Tetrahedron Letters, 44(42), 7719-7722. [Link]
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Das, S., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh Archive. [Link]
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Arnst, K. E., et al. (2017). Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents. Journal of Natural Products, 80(9), 2492-2501. [Link]
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Genilloud, O., & Vicente, F. (2022). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. Molecules, 27(19), 6505. [Link]
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A Comparative Guide to the Reproducibility of Synthetic Methods Using 2-(4-Fluorophenoxy)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The quest for robust and reproducible synthetic methodologies is a cornerstone of modern chemistry, particularly within the pharmaceutical and materials science sectors. In this context, the Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the construction of biaryl and heteroaryl structures. The choice of the organoboron reagent is critical to the success and reproducibility of these transformations. This guide provides an in-depth technical analysis of synthetic methods utilizing 2-(4-Fluorophenoxy)phenylboronic acid, a versatile yet sterically demanding building block. We will explore the factors governing the reproducibility of its reactions, compare its performance with its boronic ester counterpart, and provide actionable experimental protocols.
The Structural Nuances of this compound: Implications for Reactivity and Reproducibility
The chemical behavior of this compound in cross-coupling reactions is largely dictated by two key structural features:
-
Steric Hindrance: The presence of the 2-(4-fluorophenoxy) group introduces significant steric bulk around the boronic acid moiety. This can influence the rate of the transmetalation step in the Suzuki-Miyaura catalytic cycle, a critical phase where the organic fragment is transferred from the boron atom to the palladium catalyst.[1] Reactions involving sterically hindered partners often require careful optimization of catalysts and ligands to achieve high yields and avoid side reactions.[2]
-
Electronic Effects: The fluorine atom on the phenoxy ring is an electron-withdrawing group, which can influence the electronic properties of the entire molecule. While electron-donating groups on the boronic acid partner are generally found to enhance the reaction rate, the effect of electron-withdrawing groups can be more complex and dependent on the overall reaction conditions.[3]
The interplay of these steric and electronic factors makes a thorough understanding of reaction parameters essential for achieving reproducible results with this compound.
Comparative Analysis: Boronic Acid vs. Boronic Ester
A crucial decision in designing a synthetic route is the choice between using a free boronic acid or its corresponding ester, most commonly a pinacol ester. This choice represents a trade-off between reactivity and stability.
-
Boronic Acids: Generally more reactive, which can lead to faster reaction times. However, they are more susceptible to degradation pathways such as protodeboronation (loss of the boronic acid group), particularly under aqueous basic conditions. This can impact shelf-life and lead to inconsistent yields.
-
Boronic Esters: Offer enhanced stability, making them easier to handle, purify, and store for extended periods.[4][5][6][7] This robustness is advantageous in multi-step syntheses and for high-throughput screening. The trade-off is often a slightly lower reaction rate compared to the parent boronic acid.
The following table provides a comparative summary of the expected performance of this compound and its pinacol ester derivative in a typical Suzuki-Miyaura coupling reaction.
| Feature | This compound | This compound pinacol ester | Rationale |
| Purity & Stability | Moderate; susceptible to dehydration to form boroxines and protodeboronation.[4] Requires careful storage under inert gas at low temperatures.[8] | High; generally crystalline solids with better shelf stability. Less prone to degradation.[5][6] | The pinacol group protects the boronic acid moiety from degradation pathways. |
| Reaction Rate | Generally faster due to higher reactivity of the free boronic acid. | May be slower, requiring slightly longer reaction times or higher temperatures. | The B-C bond in the free boronic acid is more readily available for transmetalation. |
| Typical Yield | Good to excellent, but can be variable depending on reagent quality and reaction conditions. | Often more consistent and reproducible yields due to higher purity and stability of the starting material.[6] | Reduced side reactions from degraded starting material. |
| Side Reactions | Prone to homocoupling of the boronic acid and protodeboronation. | Homocoupling and protodeboronation are generally less prevalent. | Increased stability of the ester minimizes these unwanted pathways. |
| Handling | Requires careful handling to minimize exposure to moisture and air. | Easier to handle and weigh accurately due to its solid, crystalline nature. | Less hygroscopic and more stable in air. |
Optimizing Reproducibility: Key Experimental Considerations
Achieving consistent results with this compound hinges on the careful control of several experimental parameters:
-
Reagent Quality: The purity of the boronic acid is paramount. Impurities, such as boroxines (the trimeric anhydride of the boronic acid) or residual starting materials from its synthesis, can significantly impact reaction outcomes. It is advisable to use freshly purchased or properly stored boronic acid.
-
Choice of Coupling Partner: The nature of the aryl halide (or pseudohalide) partner is critical. Electron-deficient aryl halides and those with less steric hindrance will generally react more readily.
-
Catalyst and Ligand Selection: For sterically hindered substrates like this compound, the choice of palladium catalyst and phosphine ligand is crucial. Catalysts with bulky, electron-rich ligands are often required to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base, Solvent, and Temperature: The base plays a key role in activating the boronic acid for transmetalation. The choice of base, solvent system, and reaction temperature must be optimized to ensure efficient coupling while minimizing side reactions like protodeboronation. A screening of conditions is often necessary to identify the optimal parameters for a specific substrate combination.
Experimental Protocols
The following are detailed protocols for a representative Suzuki-Miyaura coupling reaction using this compound and its pinacol ester.
Protocol 1: Suzuki-Miyaura Coupling with this compound
Materials:
-
This compound (1.2 mmol, 1.2 equiv)
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the aryl bromide, this compound, palladium(II) acetate, SPhos, and potassium phosphate.
-
Add the degassed toluene and water to the flask.
-
Stir the reaction mixture vigorously at 100 °C.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling with this compound pinacol ester
Materials:
-
This compound pinacol ester (1.1 mmol, 1.1 equiv)
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine the aryl bromide, this compound pinacol ester, Pd(dppf)Cl₂, and cesium carbonate.
-
Add the degassed 1,4-dioxane and water.
-
Heat the mixture to 90 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) to yield the pure product.
Visualizing the Process
To further clarify the experimental process and the logic behind reagent selection, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.
Caption: Decision-making factors for choosing between a boronic acid and a boronic ester.
Conclusion
The successful and reproducible application of this compound in synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, is eminently achievable with a clear understanding of its inherent steric and electronic properties. While the free boronic acid offers higher reactivity, its pinacol ester counterpart provides superior stability and often leads to more consistent results. By carefully selecting the coupling partner, optimizing the catalytic system, and adhering to robust experimental protocols, researchers can effectively harness the synthetic potential of this valuable building block. The choice between the acid and the ester should be a considered decision based on the specific requirements of the synthesis, balancing the need for reactivity, stability, and ultimate reproducibility.
References
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2018). Journal of the American Chemical Society. Available at: [Link]
-
Oka, T., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters. Available at: [Link]
-
Palladium nanoparticles on ionic polymer-doped graphene (Pd–IPG) nanocomposite catalysts have been investigated for efficient Suzuki coupling reactions. ResearchGate. Available at: [Link]
-
Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon-Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions. (2011). National Institutes of Health. Available at: [Link]
-
Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. (2022). ACS Publications. Available at: [Link]
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Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2023). National Institutes of Health. Available at: [Link]
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Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. ResearchGate. Available at: [Link]
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Suzuki-Miyaura reaction of aryl halides with phenylboronic acid. ResearchGate. Available at: [Link]
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Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (2023). MDPI. Available at: [Link]
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Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2018). Journal of the American Chemical Society. Available at: [Link]
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Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. (2023). Scholarship @ Claremont. Available at: [Link]
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Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. ResearchGate. Available at: [Link]
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The Suzuki−Miyaura coupling between different aryl halides and various aryl boronic acids in the presence of Pd−NHC−MIL‐101(Cr) catalyst under optimized reaction conditions. ResearchGate. Available at: [Link]
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Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2013). National Institutes of Health. Available at: [Link]
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Suzuki-Miyaura cross coupling reaction of aryl halides with phenylboronic acid on a gram scale of substrate. ResearchGate. Available at: [Link]
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Nickel- and Palladium- Catalyzed Cross-Coupling Reactions of Organostibines with Organoboronic Acids. (2017). PolyU Institutional Research Archive. Available at: [Link]
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Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. (2016). Beilstein Journals. Available at: [Link]
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Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Sci-Hub. Available at: [Link]
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Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023). MDPI. Available at: [Link]
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Phenylboronic acid – preparation and application. (2024). Georganics. Available at: [Link]
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Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2020). MDPI. Available at: [Link]
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Palladium-catalyzed copper(I)-mediated Cross-Coupling of Arylboronic Acids and 2(1H)-pyrazinones Facilitated by Microwave Irradiation With Simultaneous Cooling. (2007). PubMed. Available at: [Link]
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(3,4,5-trifluorophenyl)boronic acid. Organic Syntheses Procedure. Available at: [Link]
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Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. (2013). National Institutes of Health. Available at: [Link]
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(4-(4-Fluorophenoxy)phenyl)boronic acid. MySkinRecipes. Available at: [Link]
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Safety Operating Guide
A Guide to the Proper Disposal of 2-(4-Fluorophenoxy)phenylboronic Acid: Ensuring Safety and Compliance
For professionals engaged in research and drug development, the synthesis and handling of specialized reagents like 2-(4-Fluorophenoxy)phenylboronic acid are routine. However, the lifecycle of these chemicals extends beyond their use in a reaction. Proper disposal is a critical, non-negotiable aspect of laboratory operations that ensures the safety of personnel, protects the environment, and maintains strict regulatory compliance.
This guide provides a detailed operational plan for the safe disposal of this compound and its associated waste streams. As a Senior Application Scientist, the goal is to present not just a set of instructions, but a framework of understanding, explaining the causality behind each procedural step.
Core Principle: All waste containing this compound must be treated as hazardous chemical waste. Under no circumstances should it be disposed of in standard trash or poured down the drain.[1]
Part 1: Hazard Assessment and Personal Protective Equipment (PPE)
Before handling the chemical for any purpose, including disposal, a thorough understanding of its potential hazards is essential. While a specific Safety Data Sheet (SDS) for this compound should always be consulted, the boronic acid class of compounds, including structurally similar fluorinated phenylboronic acids, typically presents the following hazards:
-
Serious Eye Irritation: Poses a risk of significant eye damage.[2][3]
-
Respiratory Irritation: Inhalation of dust may irritate the respiratory system.[3]
Therefore, rigorous adherence to PPE protocols is the first line of defense. All disposal-related activities must be conducted within a certified chemical fume hood.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and/or a full-face shield. | Protects against splashes of liquid waste and airborne dust particles. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). Double-gloving is recommended. | Prevents direct skin contact. Proper glove removal technique is crucial to avoid contamination.[4] |
| Body Protection | A fully-fastened lab coat. | Minimizes the risk of contamination to personal clothing and skin. |
| Respiratory | Required when dusts are generated. Use a NIOSH-approved respirator. | Prevents inhalation of fine particles of the solid compound.[4][6] |
Part 2: Waste Segregation and Containment Protocol
Proper segregation at the point of generation is the cornerstone of a safe and compliant waste management program. It prevents dangerous chemical reactions and facilitates proper disposal by certified professionals.[7]
Step 1: Designate Waste Containers Use separate, dedicated, and clearly labeled containers for each type of waste. These containers must be made of a material compatible with the chemical and any solvents used. They must have secure, sealable lids.[1][8]
Step 2: Labeling Every waste container must be labeled immediately upon creation. The label must include:
-
The words "HAZARDOUS WASTE "[1]
-
The full chemical name: "This compound "
-
A clear indication of the contents (e.g., "Solid Waste with...", "Aqueous Waste with...")
-
The primary hazard(s) (e.g., "Irritant")
Step 3: Segregate Waste Streams
-
Solid Waste: This stream includes contaminated consumables such as gloves, weighing papers, pipette tips, and paper towels. Place these items into a designated, lined, and sealed container for solid hazardous waste.[1]
-
Liquid Waste (Non-Aqueous): Collect all organic solvent rinses and solutions containing the boronic acid in a dedicated, sealed container for liquid hazardous waste.
-
Liquid Waste (Aqueous): Collect all aqueous solutions containing the boronic acid in a separate, sealed container for liquid hazardous waste. Do not mix with organic solvent waste.[1]
Part 3: Disposal and Decontamination Workflow
The following workflow outlines the procedural steps for preparing waste for final disposal and decontaminating reusable labware.
Caption: Disposal workflow for this compound.
Operational Steps:
-
Waste Collection: Following the segregation protocol above, collect all waste in the appropriately labeled containers. For liquid waste, do not fill containers beyond 75% capacity to allow for vapor expansion.[8]
-
Waste Storage: Store the sealed and labeled hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA) within or near the laboratory. This area should be clearly marked and have secondary containment.
-
Final Disposal: The ultimate disposal method involves collection by a certified hazardous waste management company. This is a regulatory requirement. The waste will be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF).[2][4][7] Never attempt to dispose of this waste through municipal channels.
A Note on Neutralization: Boronic acids are weakly acidic.[7] In some institutional settings, neutralization of simple aqueous solutions of acids is permitted to render the waste non-corrosive.[9] This process typically involves the slow addition of a weak base (e.g., sodium bicarbonate) while monitoring the pH.[7]
CAUTION: This step must only be performed if it is an explicitly approved procedure by your institution's Environmental Health & Safety (EHS) department.[1] Unauthorized treatment of hazardous waste is a violation of EPA regulations.[10] Neutralization can generate heat or off-gassing and must be done in a fume hood with appropriate PPE.[9] The resulting solution, even if neutralized, may still be considered hazardous due to toxicity and must be collected as hazardous waste unless cleared for drain disposal by EHS.[9]
Decontamination of Glassware: Properly cleaning glassware is essential to prevent cross-contamination and ensure safety.
-
Initial Rinse: Rinse the contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol) to dissolve and remove any residual boronic acid.
-
Collect Rinsate: This initial solvent rinse must be collected and disposed of as liquid hazardous waste.[1]
-
Secondary Wash: Proceed with a standard laboratory wash procedure using soap and water.
-
Final Rinse: Perform a final rinse with deionized water.
-
Drying: Allow the glassware to air dry in a well-ventilated area before reuse.
Part 4: Emergency Procedures
Adherence to protocol minimizes risks, but emergency preparedness is essential.[11][12]
-
Spills:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing full PPE, contain the spill using a chemical spill kit with an absorbent appropriate for organic compounds.
-
For a solid spill, carefully sweep up the material to avoid generating dust.[4][6]
-
Collect all contaminated absorbent materials and cleanup debris in a sealed container labeled as hazardous waste.
-
Decontaminate the spill area thoroughly.
-
-
Personnel Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[2][3]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[2][3]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.[4][5]
-
In all cases of personnel exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the responding medical professionals.[3][4]
Part 5: Regulatory Framework
In the United States, the disposal of chemical waste is governed by two primary federal agencies:
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from its point of generation to its final disposal (known as "cradle-to-grave").[12][14] Your laboratory is considered a hazardous waste generator and must comply with EPA standards for waste identification, accumulation, and disposal.[10][15]
-
Occupational Safety and Health Administration (OSHA): OSHA sets standards for worker safety.[11][16] The Hazardous Waste Operations and Emergency Response (HAZWOPER) standard (29 CFR 1910.120) and the Hazard Communication Standard (29 CFR 1910.1200) require employers to have safety plans, provide PPE, train employees on chemical hazards, and maintain access to Safety Data Sheets.[17]
By following the procedures outlined in this guide, your laboratory can build a deep foundation of trust and safety, demonstrating a commitment to operational excellence that extends far beyond the product itself.
References
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Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from [Link]
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CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Standards. Retrieved from [Link]
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Maren K. (n.d.). OSHA Regulations and Hazardous Waste Management: 4 Things you Need to Know. Retrieved from [Link]
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Angene Chemical. (2025, April 8). Safety Data Sheet - (3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid. Retrieved from [Link]
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DC Fine Chemicals. (2024, November 4). Safety Data Sheet - Phenylboronic acid. Retrieved from [Link]
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Zhang, Y., et al. (2019). Boronic Acid Modified Polymer Nanoparticles for Enhanced Bacterial Deactivation. ChemBioChem, 20(24), 2991-2995. Retrieved from [Link]
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A Researcher's Guide to the Safe Handling of 2-(4-Fluorophenoxy)phenylboronic Acid
In the landscape of modern drug discovery and development, phenylboronic acids are invaluable building blocks. Their utility, however, is paired with a critical need for rigorous safety protocols. This guide provides essential, actionable information for the safe handling and disposal of 2-(4-Fluorophenoxy)phenylboronic acid, ensuring the well-being of laboratory personnel and the integrity of research.
Understanding the Risks: A Proactive Stance on Safety
While specific toxicological data for this compound may be limited, the hazards associated with the broader class of boronic acid derivatives are well-documented. These compounds are frequently categorized as being harmful if swallowed, causing skin irritation, and posing a risk of serious eye irritation.[1][2][3] Some may also cause respiratory irritation upon inhalation of dust particles.[1][3] Therefore, a conservative approach that mitigates all potential routes of exposure is paramount.
The operational philosophy is simple: prevent contact. This is achieved through a multi-layered defense system encompassing engineering controls, administrative protocols, and the final line of defense—personal protective equipment (PPE).
Core Personal Protective Equipment (PPE)
The selection of PPE is not merely a checklist; it is a scientifically-informed decision to create a barrier between the researcher and the chemical.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Boronic acid dusts and splashes can cause serious eye irritation.[1][2][3] Goggles provide a seal around the eyes, while a face shield offers broader protection for the entire face. |
| Hand Protection | Nitrile or neoprene gloves (double gloving recommended) | These materials offer good chemical resistance to many organic compounds. Double gloving minimizes the risk of exposure from a single glove failure and during glove removal.[4] |
| Body Protection | A fully-fastened laboratory coat | A lab coat protects the skin and personal clothing from accidental spills and contamination.[4][5] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) | Required when handling the solid compound outside of a fume hood or when dust generation is likely, to prevent respiratory tract irritation.[6] |
| Footwear | Closed-toe shoes | This is a fundamental laboratory safety rule to protect the feet from spills and falling objects.[4] |
Operational Workflow: A Step-by-Step Guide
Adherence to a standardized workflow is critical for minimizing exposure and ensuring reproducible, safe experimental outcomes. All handling of this compound should be performed within a certified chemical fume hood to control for inhalation exposure.[4][5]
Preparation and Weighing
-
Don PPE: Before handling the chemical, put on all required PPE as detailed in the table above.
-
Prepare the Fume Hood: Ensure the fume hood is operational and the sash is at the appropriate working height.
-
Weighing: Carefully weigh the required amount of this compound. Use a spatula to minimize dust formation. If possible, use a balance inside the fume hood or in a ventilated balance enclosure.
Experimental Use
-
Dissolution: When preparing solutions, add the solid slowly to the solvent to avoid splashing.
-
Reactions: Conduct all reactions within the fume hood. Ensure that all glassware is properly secured.
-
Monitoring: Monitor the reaction from outside the fume hood as much as possible.
Post-Experiment and Decontamination
-
Quenching: If necessary, quench the reaction carefully according to established laboratory procedures for boronic acids.
-
Glassware Decontamination: Rinse all contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol), collecting the rinsate as hazardous waste.[4] Then, wash the glassware with soap and water.
The following diagram illustrates the logical flow of operations for safely handling this compound.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
